1,6-Hexanediol
Description
Structure
3D Structure
Properties
IUPAC Name |
hexane-1,6-diol | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C6H14O2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2 | |
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InChI Key |
XXMIOPMDWAUFGU-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCO | |
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Related CAS |
31762-63-7, 27236-13-1 | |
| Record name | Poly(hexamethylene oxide) | |
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| Record name | 1,6-Hexanediol, homopolymer | |
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DSSTOX Substance ID |
DTXSID1027265 | |
| Record name | 1,6-Hexanediol | |
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Molecular Weight |
118.17 g/mol | |
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Physical Description |
Liquid, Other Solid; Other Solid, Colorless or white, hygroscopic solid; [CHEMINFO], COLOURLESS CRYSTALS. | |
| Record name | 1,6-Hexanediol | |
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Boiling Point |
208 °C | |
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Flash Point |
101 °C, 102 °C (216 °F) - closed cup | |
| Record name | 1,6-Hexanediol | |
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Solubility |
Soluble in water, Soluble in alcohol; sparingly soluble in hot ether., Solubility in water: good | |
| Record name | 1,6-Hexanediol | |
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| Record name | 1,6-HEXANEDIOL | |
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Density |
0.967 g/cu cm at 25 °C, Density: 0.953 g/cm cu at 50 °C, 0.96 g/cm³ | |
| Record name | 1,6-Hexanediol | |
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| Record name | 1,6-HEXANEDIOL | |
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Vapor Density |
4.07 (Air = 1), Relative vapor density (air = 1): 4.1 | |
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Vapor Pressure |
0.0005 [mmHg], 0.0005 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.007 | |
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Impurities |
... Impurities are various diols and epsilon-caprolactone as well as traces of water. | |
| Record name | 1,6-Hexanediol | |
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Color/Form |
Crystalline needles | |
CAS No. |
629-11-8, 27236-13-1 | |
| Record name | 1,6-Hexanediol | |
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| Record name | HEXANEDIOL | |
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Melting Point |
41.5 °C, 42.8 °C | |
| Record name | Hexane-1,6-Diol | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,6-Hexanediol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key reactions of 1,6-Hexanediol (B165255). The information is presented to support research, development, and application of this versatile diol.
Chemical Structure and Identification
This compound is a linear, bifunctional alcohol with the IUPAC name hexane-1,6-diol . It consists of a six-carbon aliphatic chain with a primary hydroxyl group at each terminus. This structure imparts both hydrophilic and hydrophobic characteristics to the molecule, making it a valuable intermediate in chemical synthesis.
dot
Caption: Chemical structure of this compound.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | hexane-1,6-diol |
| CAS Number | 629-11-8[1][2] |
| Molecular Formula | C₆H₁₄O₂[1][2][3] |
| SMILES | OCCCCCCO[4] |
| InChI | 1S/C6H14O2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2[4] |
Physicochemical Properties
This compound is a colorless, water-soluble solid at room temperature.[5] Its key physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 118.17 g/mol [3] |
| Melting Point | 42-45 °C[6] |
| Boiling Point | 250 °C[6][7] |
| Density | 0.967 g/cm³ (at 25 °C)[6] |
| Solubility | Soluble in water and alcohol; sparingly soluble in hot ether.[8] Insoluble in benzene.[5] |
| Vapor Pressure | 0.0005 mmHg (at 25 °C)[3] |
| Flash Point | 101 °C (closed cup)[4] |
| Autoignition Temperature | 320 °C[6] |
Experimental Protocols
Determination of Melting Point (Capillary Method)
This protocol describes a standard laboratory procedure for determining the melting point of a solid organic compound like this compound.
Methodology:
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[5] The tube is then tapped to ensure the solid is compact at the bottom.[5]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus. The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5] For a pure compound, this range should be narrow (0.5-1.5 °C).
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a convenient way to determine the boiling point of a small quantity of liquid. Since this compound is a solid at room temperature, it must first be melted.
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The thermometer bulb and the sample should be level with the upper arm of the Thiele tube.
-
Heating and Observation: The side arm of the Thiele tube is gently heated.[9] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[8]
-
Boiling Point Determination: The heating is discontinued (B1498344) when a steady stream of bubbles is observed. As the apparatus cools, the bubbling will stop, and the liquid will be drawn into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[8]
Synthesis of this compound
Industrially, this compound is primarily produced by the catalytic hydrogenation of adipic acid or its esters.[5]
Laboratory-Scale Synthesis via Hydrogenation of Adipic Acid
The following is a representative protocol for the laboratory synthesis of this compound from adipic acid, based on literature procedures for high-pressure hydrogenation.
dot
Caption: Workflow for the laboratory synthesis of this compound.
Methodology:
-
Catalyst Preparation (if applicable): Prepare the hydrogenation catalyst as per the specific literature procedure. For example, an atomically dispersed Ni/SiO₂ catalyst can be synthesized via an ammonia (B1221849) evaporation and hydrothermal method.
-
Reaction Setup: In a high-pressure autoclave reactor, combine adipic acid (e.g., 0.1 g), a suitable solvent such as 1,4-dioxane (B91453) (e.g., 60 mL), and the hydrogenation catalyst (e.g., 0.1 g of 15 wt% Ni/SiO₂).
-
Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar) and heat to the reaction temperature (e.g., 220 °C) with stirring. Maintain these conditions for the specified reaction time (e.g., 12 hours).
-
Product Isolation and Purification: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst. The solvent is then removed from the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.
-
Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Chemical Reactions of this compound
As a primary diol, this compound undergoes typical reactions of alcohols. Its bifunctionality makes it a key monomer in polymerization reactions.
Esterification
This compound readily undergoes esterification with carboxylic acids or their derivatives to form diesters. A notable example is its reaction with acrylic acid to produce this compound diacrylate (HDDA), a common crosslinking agent in polymers.
Experimental Protocol for the Synthesis of this compound Diacrylate:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine this compound, acrylic acid (in a molar excess, e.g., a 2.2:1 ratio to the diol), a suitable catalyst (e.g., p-toluenesulfonic acid), a polymerization inhibitor (e.g., hydroquinone), and a water-carrying agent (e.g., cyclohexane).
-
Reaction: The mixture is heated to reflux (typically 80-110 °C). The water formed during the esterification is azeotropically removed and collected in the Dean-Stark trap. The reaction is monitored until the theoretical amount of water is collected or by tracking the acid value of the reaction mixture.
-
Work-up and Purification: After cooling, the reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acidic catalyst and any unreacted acrylic acid, followed by washing with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield this compound diacrylate.
Oxidation
Oxidation of this compound can yield adipaldehyde (B86109) or adipic acid, depending on the oxidizing agent and reaction conditions. For example, oxidation with pyridinium (B92312) chlorochromate (PCC) gives adipaldehyde.[5]
Dehydration
Dehydration of this compound can lead to the formation of cyclic ethers such as oxepane.[5]
Polymerization
Due to its two hydroxyl groups, this compound is a crucial monomer in the production of polyesters and polyurethanes.[5] In these reactions, it acts as a chain extender, imparting flexibility and hardness to the resulting polymer.[5]
dot
Caption: Polymerization pathways involving this compound.
This guide provides foundational technical information on this compound. For specific applications, further consultation of detailed research literature and safety data sheets is recommended.
References
- 1. biorxiv.org [biorxiv.org]
- 2. WO2015027184A1 - Production of this compound from adipic acid - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. shokubai.org [shokubai.org]
- 6. cuhk.edu.hk [cuhk.edu.hk]
- 7. This compound, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A facile process for adipic acid production in high yield by oxidation of this compound using the resting cells of Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of 1,6-Hexanediol from Adipic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Hexanediol (B165255) (HDO) is a valuable linear diol with wide-ranging applications in the chemical industry, particularly as a monomer for the production of polyesters and polyurethanes. Its incorporation into polymer chains imparts flexibility, impact resistance, and hydrolytic stability. The synthesis of HDO from adipic acid, a readily available dicarboxylic acid, is a commercially significant process. This technical guide provides a comprehensive overview of the primary synthesis routes, focusing on the underlying chemistry, catalytic systems, and experimental protocols.
Core Synthesis Routes
The conversion of adipic acid to this compound is primarily achieved through two main pathways: a two-step process involving esterification followed by hydrogenation, and a more direct one-step hydrogenation.
Two-Step Synthesis: Esterification and Subsequent Hydrogenation
This conventional and widely-used industrial method involves the initial conversion of adipic acid to a diester, typically dimethyl adipate, followed by the catalytic hydrogenation of the ester to this compound.
The first step, esterification, is a reversible reaction where adipic acid reacts with an alcohol (commonly methanol) in the presence of an acid catalyst. To drive the equilibrium towards the product side, water is continuously removed. Modern industrial processes, such as the one developed by Johnson Matthey, utilize reactive distillation systems with heterogeneous catalysts to achieve nearly complete conversion of adipic acid to dimethyl adipate.[1] This approach offers advantages such as minimized feedstock usage and the creation of a non-acidic downstream environment, allowing for the use of lower-cost carbon steel equipment.[1]
The second step is the hydrogenation of the resulting diester. This is typically carried out in the vapor phase over a heterogeneous catalyst.[1] The use of vapor-phase hydrogenation is considered inherently safer than liquid-phase processes and can lead to extended catalyst life.[1]
dot
One-Step Synthesis: Direct Hydrogenation of Adipic Acid
The direct hydrogenation of adipic acid to this compound presents a more atom-economical route by eliminating the esterification step. This process, however, requires robust catalytic systems that can operate under demanding conditions and selectively reduce the carboxylic acid groups to alcohols.
Research has focused on developing highly active and selective heterogeneous catalysts for this transformation. These catalysts often consist of bimetallic systems supported on various materials. The direct hydrogenation is typically carried out in a slurry phase reactor at elevated temperatures and pressures.
dot
Experimental Protocols and Data
This section provides detailed experimental conditions and performance data for various catalytic systems employed in the synthesis of this compound from adipic acid.
Direct Hydrogenation of Adipic Acid: Catalyst Systems and Performance
The direct hydrogenation route has been explored with a variety of catalysts, with key performance indicators being conversion of adipic acid and selectivity towards this compound.
| Catalyst System | Support | Temperature (°C) | Pressure | Reaction Time (h) | Adipic Acid Conversion (%) | This compound Yield (%) | This compound Selectivity (%) | Reference |
| Atomically dispersed Ni | SiO₂ | 220 | 50 bar H₂ | 12 | 100 | ~94 | - | [2] |
| Ir-Re | Carbon/Alumina | 180 | 10 MPa H₂ | 16 | 100 | - | 59 | [3] |
| RuCoP | Carbon | 220 | 65 bar H₂ | - | - | 64 | 80 | [4] |
| Co, Cu, or Mn-based | - | 170-240 | 15.0-30.0 MPa | Continuous | - | - | - | [5][6] |
| Pt, Rh (First Metal) & Mo, W, Re (Second Metal) | - | 70-180 | 200-3000 psig | - | >50 | - | >60 | [7] |
Experimental Workflow: Batch Hydrogenation of Adipic Acid
The following diagram illustrates a typical experimental workflow for the batch hydrogenation of adipic acid in a laboratory setting.
dot
Detailed Experimental Protocol: Direct Hydrogenation with Atomically Dispersed Ni/SiO₂ Catalyst
The following protocol is based on the work by Zhu et al. (2017) and a subsequent study on the one-step hydrogenation of adipic acid.[2]
Catalyst Synthesis (Ammonia Evaporation and Hydrothermal Method):
-
Synthesize the atomically dispersed Ni on silica (B1680970) (Ni-ad) with a Ni loading of 15 wt% using an ammonia (B1221849) evaporation combined with a hydrothermal method.[2]
-
For comparison, benchmark catalysts such as 5 wt% RuSn/Al₂O₃ (RuSn) and 20 wt% Ni/SiO₂ (Ni-im) can be prepared by incipient wetness impregnation.[2]
Hydrogenation Procedure:
-
A 300 mL batch-type reactor (e.g., Parr model 4561) is charged with 0.1 g of adipic acid, 60 mL of 1,4-dioxane (B91453) as the solvent, and 0.1 g of the Ni-ad catalyst.[2]
-
The reactor is sealed and purged with an inert gas, followed by pressurization with hydrogen to an initial pressure of 50 bar.[2]
-
The reactor is heated to 220 °C and the contents are stirred at 500 rpm.[2]
-
The reaction is allowed to proceed for 12 hours.[2]
-
After the reaction, the reactor is cooled, and the liquid products are collected for analysis.
Product Analysis:
-
The resulting polar and non-polar compounds are quantitatively analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS).[2]
Conclusion
The synthesis of this compound from adipic acid is a well-established industrial process with ongoing research focused on improving efficiency and sustainability. The two-step process via esterification and subsequent hydrogenation remains a dominant commercial route, offering high purity and reliable operation. However, the direct one-step hydrogenation of adipic acid presents a promising alternative, with the potential for improved atom economy and simplified processing. The development of novel, highly active, and selective catalysts is critical to the advancement of this direct route. The data and protocols presented in this guide offer valuable insights for researchers and professionals working in the field of chemical synthesis and process development.
References
- 1. 1,6 Hexanediol Production Technology | Johnson Matthey [matthey.com]
- 2. shokubai.org [shokubai.org]
- 3. researchgate.net [researchgate.net]
- 4. Amorphous RuCoP Ultrafine Nanoparticles Supported on Carbon as Efficient Catalysts for Hydrogenation of Adipic Acid to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9035094B2 - Process for production of adipic acid from this compound - Google Patents [patents.google.com]
- 6. globallcadataaccess.org [globallcadataaccess.org]
- 7. WO2015027184A1 - Production of this compound from adipic acid - Google Patents [patents.google.com]
Physical properties of 1,6-Hexanediol (melting point, boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,6-Hexanediol, a versatile diol compound. The information presented herein is intended to support research, development, and quality control activities by providing accurate data and general methodologies for its characterization.
Core Physical Properties of this compound
This compound, with the chemical formula C₆H₁₄O₂, is a colorless, water-soluble solid at room temperature.[1] It presents as white, waxy flakes or crystals.[2][3] Its bifunctional nature, possessing two primary hydroxyl groups, makes it a valuable intermediate in the synthesis of various polymers, including polyesters and polyurethanes.[4]
The physical characteristics of this compound are critical for its handling, processing, and application in various chemical syntheses. The following table summarizes its key physical properties as reported in the literature.
| Physical Property | Value | Units | Conditions |
| Melting Point | 38 - 45 | °C | - |
| 315 | K | - | |
| 108 | °F | - | |
| Boiling Point | 208 - 260 | °C | @ 760 mmHg |
| 481 - 523 | K | @ 1013 hPa | |
| 406 | °F | - | |
| Density | 0.95 - 1.0443 | g/cm³ | @ 20-25 °C |
Note: The ranges in the values reflect data from multiple sources and can be attributed to variations in experimental conditions and sample purity.
Experimental Protocols for Physical Property Determination
2.1. Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline solid like this compound, this is typically a sharp, well-defined temperature range.
A common laboratory method for determining the melting point is the capillary tube method .
-
Apparatus: A melting point apparatus (e.g., Thiele tube or a digital melting point device), a capillary tube sealed at one end, a thermometer, and a heating medium (e.g., mineral oil).
-
Procedure:
-
A small, finely powdered sample of this compound is packed into the sealed end of a capillary tube.
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is immersed in a heating bath within the melting point apparatus.
-
The temperature of the bath is raised slowly and steadily.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has melted is recorded as the end of the melting range.
-
2.2. Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
For a high-boiling liquid like this compound, a micro boiling point determination method is often employed to minimize the use of the substance and reduce potential hazards.[5]
-
Apparatus: A small test tube, a capillary tube sealed at one end, a thermometer, and a heating apparatus (e.g., Thiele tube with mineral oil).[5]
-
Procedure:
-
A few drops of this compound are placed in the small test tube.[5]
-
The sealed capillary tube is placed, open end down, into the test tube.[5]
-
The test tube is attached to a thermometer and heated in a Thiele tube.[5]
-
As the temperature rises, air trapped in the capillary tube will bubble out.[5]
-
When the liquid reaches its boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[5]
-
The heat is then removed, and the liquid is allowed to cool.
-
The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
-
2.3. Density Determination
Density is the mass of a substance per unit volume. For a solid like this compound at room temperature, its density is typically determined once it is melted.
A straightforward method for determining the density of a liquid is by using a pycnometer or a density bottle .
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a balance, and a temperature-controlled water bath.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with distilled water of a known density and weighed again at a specific temperature to determine its volume.
-
The pycnometer is emptied, dried, and then filled with molten this compound.
-
The filled pycnometer is brought to the desired temperature in a water bath and then weighed.
-
The density of the this compound is calculated by dividing the mass of the diol by the volume of the pycnometer.
-
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound such as this compound.
Caption: Workflow for Physical Property Determination.
References
Solubility of 1,6-Hexanediol in water and organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of 1,6-hexanediol (B165255), a versatile diol used in various scientific and industrial applications. Understanding its solubility in both aqueous and organic media is critical for its effective use in polymer synthesis, as a chemical probe in studying liquid-liquid phase separation, and in formulation development.
Overview of this compound
This compound, with the chemical formula HO(CH₂)₆OH, is a colorless, water-soluble solid at room temperature.[1] Its structure, featuring a six-carbon aliphatic chain capped by two hydroxyl (-OH) groups, imparts a dual nature to the molecule. The polar hydroxyl groups are capable of forming hydrogen bonds, which governs its interaction with polar solvents, while the nonpolar hydrocarbon backbone influences its solubility in organic solvents.[2] This bifunctionality makes it a valuable building block in the production of polyurethanes, polyesters, and other polymers.[2]
Quantitative Solubility Data
The solubility of this compound has been determined in various solvents. The following tables summarize the available quantitative data to facilitate comparison.
Table 1: Solubility in Aqueous and Select Solvents
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 5000 g/L[3] |
| Water | 20 | 900 g/L (forms a solution with pH 7.6)[4] |
| Water | 25 | 22,650 mg/L (estimated)[5] |
| Water | Not Specified | Soluble to 100 mM[6][7] |
| DMSO | Not Specified | Soluble to 100 mM[6][7] |
Note: Discrepancies in reported water solubility values may arise from different experimental conditions and methods.
Table 2: Qualitative Solubility in Organic Solvents
| Solvent | Solubility Description |
| Ethanol | Soluble[1][2][8] |
| Acetone | Soluble[1][2] |
| Diethyl Ether | Slightly Soluble / Sparingly Soluble in hot ether[1][8] |
| Benzene | Insoluble[1] |
| Most Organic Solvents | Soluble[9] |
Experimental Protocol for Solubility Determination
To ensure accurate and reproducible solubility data, standardized experimental protocols are essential. The "Flask Method," as described in OECD Test Guideline 105, is a widely accepted procedure for determining the water solubility of substances.[10][11][12][13][14] This method is suitable for substances with solubilities above 10⁻² g/L.[11][13]
Principle of the Flask Method
The core principle involves saturating a solvent with a solute at a specific temperature. An excess of the solid substance is equilibrated with the solvent in a vessel with stirring for a sufficient duration to reach equilibrium. Subsequently, the concentration of the substance in the aqueous phase is determined by a suitable analytical method.
Detailed Methodology
-
Preparation: A sufficient amount of this compound is added to a known volume of the solvent (e.g., distilled water) in a flask. The amount should be in excess of its expected solubility to ensure a saturated solution is formed.
-
Equilibration: The flask is sealed and placed in a constant-temperature bath, typically maintained at 20 ± 0.5 °C, and stirred.[11] The equilibration time is critical and must be long enough to ensure saturation is reached. A preliminary test can help determine the necessary time.[11]
-
Phase Separation: Once equilibrium is achieved, stirring is stopped, and the mixture is allowed to stand for a defined period to allow the excess solid to settle. Phase separation can be facilitated by centrifugation or filtration.[15] It is crucial to maintain the constant temperature during this step to prevent any change in solubility.
-
Sampling: A sample of the clear, supernatant liquid is carefully withdrawn.
-
Analysis: The concentration of this compound in the sampled solution is determined using a validated analytical technique. Methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are commonly employed for such quantitative analysis.
-
Calculation: The solubility is then expressed as mass concentration (e.g., g/L or mg/mL).
Visualization of Experimental Workflow
The logical flow of the solubility determination process can be visualized to provide a clear overview of the experimental steps.
Caption: Workflow for determining the solubility of a solid in a liquid via the flask method.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. For this compound, which has a melting point between 37-45°C, temperature is a significant factor.[5]
-
Solvent Polarity: The principle of "like dissolves like" is applicable. The two polar hydroxyl groups of this compound allow for strong hydrogen bonding with polar solvents like water and alcohols, leading to high solubility.[2] Its solubility decreases in less polar solvents like diethyl ether and it is insoluble in nonpolar solvents like benzene.[1]
-
Purity of the Substance: The presence of impurities can significantly alter the measured solubility of a substance.[10][14] Therefore, using a high-purity grade of this compound is crucial for obtaining accurate data.
Applications in Research and Development
The specific solubility profile of this compound is integral to its applications:
-
Polymer Synthesis: Its high solubility in common organic solvents facilitates its use as a monomer in solution polymerization processes for producing polyesters and polyurethanes.
-
Drug Development: In pharmaceutical formulations, understanding the solubility of excipients and active ingredients is paramount. While not a typical drug, its properties can inform the behavior of similar diol structures.
-
Cell Biology: this compound is widely used as a tool to probe liquid-liquid phase separation (LLPS) in cells.[6][7] It is thought to disrupt weak hydrophobic interactions, leading to the dissolution of liquid-like condensates but not solid-like aggregates.[1][7] Its high water solubility is essential for its application in aqueous biological buffers. However, researchers should be aware that it can also directly impair the activity of enzymes like kinases and phosphatases.[16]
Conclusion
This compound exhibits high solubility in water and polar organic solvents, a characteristic governed by its dual-functional chemical structure. This guide has provided quantitative solubility data, a detailed experimental protocol for its determination based on established guidelines, and an overview of the factors influencing its solubility. For professionals in research and drug development, a thorough understanding of these properties is essential for leveraging this versatile compound in various applications, from materials science to cell biology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound CAS 629-11-8 | 804308 [merckmillipore.com]
- 4. This compound - CD Formulation [formulationbio.com]
- 5. 1,6-hexane diol, 629-11-8 [thegoodscentscompany.com]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 8. This compound | HO(CH2)6OH | CID 12374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gs-tek.com [gs-tek.com]
- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. filab.fr [filab.fr]
- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
Industrial Production of 1,6-Hexanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,6-Hexanediol (B165255) (HDO) is a linear diol of significant industrial importance, primarily serving as a monomer in the production of polyurethanes, polyesters, and other specialty polymers. Its incorporation into polymer chains imparts flexibility, impact resistance, and hydrolytic stability to the final products. This technical guide provides an in-depth overview of the core industrial production methods for this compound, with a focus on the underlying chemical pathways, experimental protocols, and process parameters. Quantitative data from various catalytic systems are summarized for comparative analysis, and key process workflows are visualized to facilitate a deeper understanding of the manufacturing landscape.
Introduction
This compound is a white, waxy solid at room temperature, characterized by the chemical formula HO(CH₂)₆OH. The presence of two primary hydroxyl groups at the terminal positions of a six-carbon chain makes it a versatile building block in polymer chemistry. The main applications of this compound include its use as a chain extender in polyurethanes, a co-monomer in polyester (B1180765) resins, and a raw material for the synthesis of acrylates, adhesives, and plasticizers.
Industrially, the production of this compound is dominated by chemical synthesis routes starting from cyclohexane (B81311) or adipic acid. While bio-based production routes are under investigation, they have not yet achieved widespread industrial adoption. This guide will focus on the established chemical manufacturing processes.
Primary Industrial Synthesis Routes
The industrial production of this compound is primarily achieved through two main chemical pathways:
-
One-Step Hydrogenation of Adipic Acid: This process involves the direct catalytic hydrogenation of adipic acid to this compound.
-
Two-Step Esterification and Hydrogenation: This route first involves the esterification of adipic acid with an alcohol (typically methanol) to form a dialkyl adipate (B1204190), which is then subsequently hydrogenated to this compound.
A less common route involves the utilization of by-products from the oxidation of cyclohexane.
One-Step Hydrogenation of Adipic Acid
The direct hydrogenation of adipic acid is an atom-economical process that avoids the intermediate esterification step. The reaction is typically carried out at high temperatures and pressures in the presence of a heterogeneous catalyst.
Caption: One-Step Hydrogenation of Adipic Acid to this compound.
Example 1: Hydrogenation with Atomically Dispersed Ni/SiO₂ Catalyst
This protocol is based on a study demonstrating the high efficiency of an atomically dispersed nickel catalyst.
-
Catalyst Preparation: An atomically dispersed Ni/SiO₂ catalyst (Ni-ad) with a Ni loading of 15 wt% is synthesized using an ammonia (B1221849) evaporation combined with a hydrothermal method. A benchmark 5 wt% RuSn/Al₂O₃ catalyst is prepared by incipient wetness impregnation.
-
Reaction Setup: The hydrogenation is conducted in a 300 mL batch-type reactor (e.g., Parr model 4561) equipped with a magnetic stirrer.
-
Procedure:
-
A mixture of 0.1 g of adipic acid, 60 mL of 1,4-dioxane (B91453) (solvent), and 0.1 g of the catalyst is loaded into the reactor.
-
The reactor is sealed and purged with nitrogen gas multiple times to remove air.
-
The reactor is then pressurized with hydrogen gas to an initial pressure of 50 bar.
-
The reaction mixture is heated to 220 °C with a stirring rate of 500 rpm.
-
The reaction is allowed to proceed for 12 hours.
-
After the reaction, the reactor is cooled down, and the product mixture is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[1]
-
Example 2: Hydrogenation with Amorphous RuCoP/C Catalyst
This protocol describes the use of an amorphous ruthenium-cobalt-phosphorus catalyst.
-
Catalyst Preparation: The RuCoP/C catalyst is prepared by a co-precipitation method.
-
Reaction Setup: A high-pressure autoclave reactor.
-
Procedure:
-
The reactor is charged with adipic acid and the RuCoP/C catalyst.
-
The reactor is sealed and purged with nitrogen, followed by hydrogen.
-
The reactor is pressurized with hydrogen to 65 bar.
-
The temperature is raised to 220 °C, and the reaction is carried out with stirring.
-
Upon completion, the reactor is cooled, and the products are analyzed.[2][3]
-
| Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Adipic Acid Conversion (%) | This compound Yield (%) | This compound Selectivity (%) | Reference |
| Atomically dispersed Ni/SiO₂ | 220 | 50 (initial H₂) | 12 | 100 | ~94 | Not specified | [1] |
| 5 wt% RuSn/Al₂O₃ | 220 | 50 (initial H₂) | 12 | Not specified | ~56 | Not specified | [1] |
| Amorphous RuCoP/C | 220 | 65 | Not specified | Not specified | 64 | 80 | [2][3] |
| Ir-Re/C | 180 | 100 | 16 | 100 | Not specified | 59 | [4] |
Two-Step Process: Esterification and Hydrogenation
This is a widely used industrial route that involves two distinct stages: the esterification of adipic acid and the subsequent hydrogenation of the resulting diester.
Caption: Two-Step Production of this compound via Dimethyl Adipate.
Stage 1: Esterification of Adipic Acid with Methanol
This protocol describes a typical laboratory-scale esterification of adipic acid.
-
Reaction Setup: A three-necked glass reactor equipped with a stirrer, a reflux condenser, and a temperature controller.
-
Procedure:
-
Prepare a mixture of adipic acid and methanol with a pre-specified molar ratio (e.g., 15:1 methanol to adipic acid). The initial concentration of adipic acid can be around 2.18 mol/L.
-
Charge the mixture into the reactor.
-
Add a catalyst, such as Amberlyst 15 (an acidic ion-exchange resin), at a specific loading (e.g., 7% by weight of the reactants).
-
Heat the reaction mixture to the desired temperature (e.g., 323 K or 50 °C) with constant stirring (e.g., 13 rps).
-
The reaction is carried out under reflux to prevent the loss of volatile components.
-
Monitor the progress of the reaction by taking samples at regular intervals and determining the acid conversion.[5]
-
Stage 2: Hydrogenation of Dimethyl Adipate
This protocol is based on the hydrogenation of dimethyl adipate using a supported noble metal catalyst.
-
Catalyst Preparation: A supported Rh-Sn/α-Al₂O₃ catalyst is prepared by conventional impregnation methods.
-
Reaction Setup: A high-pressure autoclave reactor.
-
Procedure:
-
The dimethyl adipate and the catalyst are loaded into the autoclave.
-
The reactor is sealed, purged with nitrogen, and then with hydrogen.
-
The autoclave is pressurized with hydrogen to 9.1 MPa.
-
The reaction mixture is heated to 300 °C and stirred.
-
After the reaction, the autoclave is cooled, and the product mixture is analyzed.[6]
-
| Catalyst | Temperature (°C) | Pressure (MPa) | Substrate | This compound Yield (%) | This compound Selectivity (%) | Reference |
| Rh-Sn/α-Al₂O₃ | 300 | 9.1 | Dimethyl Adipate | High (not specified) | Not specified | [6] |
| RuSn/TiO₂ | 255 | 5 | Dimethyl Adipate | Not specified | 70 | [6][7] |
| CuZnAl (commercial) | 175-205 | 10-16 | Dimethyl Adipate | Not specified | Not specified | [7] |
Production from Cyclohexane Oxidation By-products
The oxidation of cyclohexane to produce cyclohexanol (B46403) and cyclohexanone (B45756) (precursors to adipic acid and caprolactam) also generates a mixture of by-product carboxylic acids, including adipic acid, glutaric acid, and 6-hydroxycaproic acid. This mixture can be esterified and subsequently hydrogenated to produce this compound.[8][9]
Purification of this compound
The crude this compound obtained from the hydrogenation process contains various impurities, such as other alcohols, ethers, diols (e.g., 1,5-pentanediol, 1,2-cyclohexanediol), and unreacted starting materials or intermediates.[8] High-purity this compound (typically >99%) is required for polymerization applications. The primary method for purification is fractional distillation under reduced pressure.[10]
Caption: Purification of this compound by Fractional Distillation.
A typical industrial purification process involves one or more distillation columns.
-
Apparatus: A series of distillation columns designed for vacuum operation.
-
Procedure:
-
The crude this compound is fed into the first distillation column.
-
The column is operated under reduced pressure (e.g., 1 to 150 kPa).
-
Low-boiling impurities (e.g., water, lower alcohols) are removed from the top of the column at a temperature of approximately 30-70 °C.[8]
-
The bottom product from the first column, enriched in this compound, is fed to a second distillation column.
-
This column is operated at a lower pressure (e.g., 0.1 to 10 kPa).
-
Pure this compound is collected as the main fraction from the top of the column at a temperature of around 137-140 °C (at 10 Torr).[8]
-
High-boiling impurities remain as the bottom product at a temperature of 150-220 °C.[8]
-
Purities of 99% or higher can be achieved with this method.[8]
-
| Parameter | First Distillation (Low Boilers Removal) | Second Distillation (HDO Purification) | Reference |
| Pressure | 1 - 150 kPa (preferably 20-110 kPa) | 0.1 - 100 kPa (preferably 1-10 kPa) | [8][9] |
| Top Temperature | 0 - 100 °C (preferably 30-70 °C) | 50 - 200 °C (preferably 60-200 °C) | [8][9] |
| Bottom Temperature | 100 - 220 °C (preferably 120-200 °C) | 130 - 250 °C (preferably 150-220 °C) | [8][9] |
Conclusion
The industrial production of this compound is a well-established process, primarily relying on the catalytic hydrogenation of adipic acid or its dialkyl esters. The choice between the one-step and two-step routes depends on various factors, including catalyst cost and lifetime, energy consumption, and capital expenditure. Advances in catalysis, such as the development of highly selective and active catalysts, continue to improve the efficiency and sustainability of these processes. The purification of this compound to high purity is crucial for its application in the polymer industry and is effectively achieved through fractional distillation. This guide has provided a comprehensive overview of the core technical aspects of this compound production, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. shokubai.org [shokubai.org]
- 2. mdpi.com [mdpi.com]
- 3. Amorphous RuCoP Ultrafine Nanoparticles Supported on Carbon as Efficient Catalysts for Hydrogenation of Adipic Acid to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US8304585B2 - Production process of this compound - Google Patents [patents.google.com]
- 9. EP1975146A1 - Process for production of this compound - Google Patents [patents.google.com]
- 10. 1,6 Hexanediol Production Technology | Johnson Matthey [matthey.com]
Health and Safety Profile of 1,6-Hexanediol: A Technical Guide
An In-depth Examination of the Toxicological, Flammability, and Handling Data for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety information for 1,6-Hexanediol (CAS No. 629-11-8), a versatile linear diol used in various industrial applications, including the synthesis of polyesters and polyurethanes.[1][2][3] This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who may handle or utilize this chemical.
Executive Summary
This compound is a white, waxy solid at room temperature with a low overall human health and environmental hazard potential.[1][4] It exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure and is not considered to be irritating to the skin or eyes.[4][5] Furthermore, it is not a skin sensitizer (B1316253) and has not shown mutagenic effects in in-vitro tests.[4][6] Due to its low volatility and ready biodegradability, the environmental risk associated with this compound is also considered to be very low.[4][7] While generally considered safe, adherence to standard laboratory safety protocols is recommended.
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for this compound, providing a consolidated reference for its physical, chemical, and toxicological properties.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C6H14O2 | [3][4] |
| Molecular Weight | 118.17 g/mol | [3][4] |
| Appearance | White waxy solid/flakes or colorless crystals | [1][4][5][8] |
| Melting Point | 39.5 - 42.8 °C | [4][5][7][8] |
| Boiling Point | 250 °C at 1013 hPa | [3][4][7][8] |
| Density | 0.96 g/cm³ at 20 °C | [4][5][8] |
| Vapor Pressure | 0.000666 hPa at 25 °C | [4] |
| Water Solubility | Miscible | [4][7] |
| log Pow (Octanol/Water Partition Coefficient) | 0 at 25 °C | [4] |
Table 2: Flammability and Explosivity Data
| Property | Value | Reference |
| Flash Point | 136 °C (closed cup) | [4][7] |
| Auto-ignition Temperature | 320 °C | [4][5] |
| Lower Explosion Limit (LEL) | 6.6 % | [4][8] |
| Upper Explosion Limit (UEL) | 16 % | [4][8] |
| Flammability | Combustible, but not highly flammable solid | [4] |
Table 3: Toxicological Data
| Endpoint | Value | Species | Method | Reference |
| Acute Oral Toxicity (LD50) | 3,000 mg/kg | Rat | OECD Test Guideline 401 | [9] |
| Acute Dermal Toxicity (LD50) | > 2,500 mg/kg | Rabbit | OECD Test Guideline 402 | [10] |
| Acute Inhalation Toxicity (LCLo) | 3.3 mg/l (8 h) | Rat | OECD Test Guideline 403 | [10] |
| Skin Corrosion/Irritation | Not irritating | Rabbit | - | [4][9] |
| Eye Irritation | Not irritating | - | - | [4] |
| Skin Sensitization | Not a sensitizer | - | - | [4] |
| Mutagenicity | Negative in in-vitro tests | - | - | [4] |
| Reproductive Toxicity | No adverse effects observed | - | Screening test | [4] |
Experimental Protocols
Detailed experimental methodologies for the toxicological assessment of this compound are based on internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity - OECD Test Guideline 401 (as referenced for LD50)
This protocol is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.
Methodology:
-
Test Animals: Healthy, young adult rats of a single strain are used. Animals are fasted prior to dosing.
-
Dose Levels: At least three dose levels are used, spaced appropriately to produce a range of toxic effects and mortality rates. A control group receives the vehicle only.
-
Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Observation Period: Animals are observed for at least 14 days. All signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern are recorded.
-
Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., probit analysis, moving average).
Hazard Identification and Risk Management
The overall hazard potential of this compound is considered low.[4] The following diagram illustrates the logical process for identifying hazards and implementing appropriate risk management measures.
Personal Protective Equipment (PPE)
While this compound has a low hazard profile, the use of standard personal protective equipment is recommended to minimize exposure.
-
Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[4][11]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1][4][11]
-
Respiratory Protection: Generally not required under normal use with adequate ventilation. If dusts are generated, a particulate respirator may be necessary.[4][11]
Handling and Storage
-
Handling: Handle in a well-ventilated area.[1] Avoid generating dust.[12] Keep away from open flames and strong oxidizing agents.[1][5][12]
-
Storage: Store in a cool, dry, well-ventilated place in tightly closed containers.[1]
First Aid Measures
In the event of exposure to this compound, the following first aid measures are recommended.
-
Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.[1][13]
-
Skin Contact: Wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[1]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes.[1] Seek medical attention.[1]
-
Ingestion: Do not induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]
Environmental Fate
This compound is readily biodegradable and has a low potential for bioaccumulation.[4][7] It is not expected to be persistent in the environment.[4] Accidental release into water may pose a low toxicity risk to aquatic organisms before degradation.[7]
Conclusion
This compound is a chemical with a well-characterized and favorable safety profile. Its low toxicity, lack of irritation and sensitization potential, and minimal environmental impact make it a relatively safe compound to handle in a research and development setting.[1][4] Nevertheless, adherence to good laboratory practices, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential to ensure a safe working environment.
References
- 1. atamankimya.com [atamankimya.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. jcia-bigdr.jp [jcia-bigdr.jp]
- 5. ICSC 0491 - this compound [inchem.org]
- 6. chemos.de [chemos.de]
- 7. lanxess.com [lanxess.com]
- 8. This compound CAS#: 629-11-8 [m.chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. lobachemie.com [lobachemie.com]
A Technical Guide to the Bio-based Synthesis of 1,6-Hexanediol from Cyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the emerging field of bio-based 1,6-hexanediol (B165255) (1,6-HDO) production, with a specific focus on the innovative synthesis route starting from cyclohexane (B81311). 1,6-HDO is a crucial C6 platform chemical with wide applications in the polymer industry for the synthesis of polyurethanes, polyesters, and adhesives.[1][2] Traditionally, its production relies on energy-intensive and hazardous chemical processes.[3][4][5] The development of biocatalytic and microbial synthesis routes offers a more sustainable and environmentally benign alternative.[1]
This document details the enzymatic cascade for the conversion of cyclohexane to 1,6-HDO, provides comprehensive experimental protocols for the cultivation of the microbial consortium and the biotransformation process, and presents a summary of the quantitative data achieved in this and other bio-based routes.
Biosynthetic Pathway from Cyclohexane to this compound
The bio-based conversion of cyclohexane to this compound is a multi-step enzymatic cascade. A successful example of this is a one-pot synthesis utilizing a microbial consortium of three engineered Escherichia coli strains, each responsible for a specific module of the pathway.[3][4] This modular approach distributes the metabolic load and can lead to higher production rates compared to a single-strain system.[6]
The overall transformation involves six enzymatic reactions, starting with the hydroxylation of cyclohexane and culminating in the reduction of 6-hydroxyhexanoic acid to this compound. The key enzymes in this pathway include a cytochrome P450 monooxygenase, alcohol dehydrogenases, a Baeyer-Villiger monooxygenase, a lactonase, a carboxylic acid reductase, and an aldo-keto reductase.
Quantitative Data Summary
The following table summarizes the quantitative data for the bio-based production of this compound from various substrates, including the key findings for the conversion from cyclohexane. This allows for a comparison of different biocatalytic strategies.
| Substrate | Biocatalyst | Titer (g/L) | Yield (g/g or Cmol/Cmol) | Productivity (g/L/h) | Reference |
| Cyclohexane | E. coli consortium | 1.54 | 43.3% (mol/mol) | 0.31 | Zhang et al., 2020[4] |
| n-Hexane | E. coli and P. putida co-culture | 0.59 | N/A | N/A | Kim et al., 2021[7] |
| Glucose | Metabolic engineered E. coli | 0.215 | N/A | N/A | Chen et al., 2023[8] |
| Adipic Acid | Engineered E. coli | 12.5 | 0.86 g/g | 0.26 | Liu et al., 2022 |
N/A: Not available in the cited literature.
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the bio-based synthesis of this compound from cyclohexane, based on the work by Zhang et al. (2020).
Experimental Workflow Overview
The overall experimental workflow can be visualized as a series of sequential steps, from the cultivation of the individual engineered E. coli strains to the final analysis of the biotransformation product.
Strain Cultivation and Induction
-
Strains and Plasmids: Engineered E. coli BL21(DE3) strains harboring plasmids for the expression of the enzymes in each of the three modules of the biosynthetic pathway are used.
-
Media: The strains are typically cultivated in Luria-Bertani (LB) medium supplemented with the appropriate antibiotics (e.g., kanamycin) to maintain the plasmids. The medium composition is as follows:
-
10 g/L Tryptone
-
5 g/L Yeast Extract
-
10 g/L NaCl
-
-
Cultivation Conditions:
-
Inoculate 5 mL of LB medium with a single colony of the respective engineered E. coli strain.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
Use the overnight culture to inoculate 500 mL of fresh LB medium in a 2 L flask.
-
Continue incubation at 37°C and 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
-
Induction of Protein Expression:
-
Once the desired OD₆₀₀ is reached, cool the cultures to 16°C.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.
-
For the strain expressing the P450 monooxygenase (Module 1), supplement the medium with 1 mM 5-aminolevulinic acid (ALA) as a precursor for the heme cofactor.
-
Continue the cultivation at 16°C and 200 rpm for 16-20 hours.
-
Preparation of the Microbial Consortium
-
After the induction period, harvest the cells from each of the three cultures by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Wash the cell pellets twice with a suitable buffer, such as a potassium phosphate (B84403) buffer (50 mM, pH 7.5).
-
Resuspend the cell pellets in the same buffer to a final OD₆₀₀ of 20 for each strain.
-
Prepare the microbial consortium by mixing equal volumes of the three cell suspensions.
One-Pot Biotransformation
-
Reaction Setup:
-
The biotransformation is typically carried out in a reaction volume of 10 mL in a 100 mL flask.
-
The reaction mixture contains the prepared E. coli consortium in the potassium phosphate buffer.
-
Add glucose to a final concentration of 100 mM to provide the necessary reducing power (NADPH) for the enzymatic reactions.
-
Add the substrate, cyclohexane, to a final concentration of 30 mM.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm for 5 hours.
-
Monitor the progress of the reaction by taking samples at regular intervals.
-
Product Extraction and Analysis
-
Extraction:
-
At the end of the reaction, terminate the biotransformation by adding an equal volume of ethyl acetate to the reaction mixture.
-
Vortex the mixture vigorously for 1 minute to extract the this compound and any intermediates into the organic phase.
-
Separate the organic phase by centrifugation at 10,000 x g for 5 minutes.
-
Dehydrate the organic phase by passing it through anhydrous Na₂SO₄.
-
-
Gas Chromatography (GC) Analysis:
-
Analyze the extracted samples using a gas chromatograph equipped with a flame ionization detector (FID).
-
A suitable capillary column, such as a SH-Rtx-WAX column (30 m × 0.25 mm × 0.25 μm), can be used.
-
The typical temperature program is as follows:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 10°C/min, hold for 1 minute.
-
Ramp 2: Increase to 230°C at a rate of 20°C/min, hold for 2 minutes.
-
-
Use nitrogen as the carrier gas.
-
Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of authentic this compound.
-
Conclusion
The bio-based synthesis of this compound from cyclohexane represents a significant advancement in sustainable chemical production. The use of an engineered microbial consortium allows for a one-pot conversion under mild conditions, offering a promising alternative to conventional chemical methods. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to further explore and optimize this and other biocatalytic routes for the production of valuable platform chemicals. As the field of synthetic biology and metabolic engineering continues to evolve, we can anticipate further improvements in the titer, yield, and productivity of bio-based this compound, paving the way for its commercial-scale production from renewable feedstocks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-pot biosynthesis of this compound from cyclohexane by de novo designed cascade biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Thermal Decomposition of 1,6-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of 1,6-hexanediol (B165255). While specific experimental data on the thermal degradation of pure this compound is limited in publicly available literature, this document extrapolates likely decomposition pathways based on the known behavior of linear aliphatic diols and alkanes. It also details the standard experimental protocols and analytical techniques used to investigate such processes, offering a foundational resource for researchers in this area.
Introduction to this compound and its Thermal Stability
This compound is a versatile linear diol with the chemical formula HO(CH₂)₆OH. It is a white, waxy solid at room temperature with a melting point of approximately 42-45°C and a boiling point of 250°C. Its primary applications are in the production of polyesters and polyurethanes, where it serves as a monomer to enhance flexibility and durability. It also finds use as a solvent and a chemical intermediate in various industrial processes.
The thermal stability of this compound is a critical parameter in its various applications, particularly in polymerization reactions and high-temperature processing. Understanding its decomposition behavior is essential for ensuring process safety, predicting product purity, and controlling reaction kinetics. When subjected to elevated temperatures, this compound is expected to undergo a series of complex chemical reactions leading to the formation of a variety of smaller, more volatile molecules.
Proposed Thermal Decomposition Pathways
Based on the principles of organic chemistry and studies on the pyrolysis of similar molecules like other linear diols and alkanes, the thermal decomposition of this compound is likely to proceed through several key pathways. These include dehydration, dehydrogenation, and carbon-carbon bond cleavage.
Dehydration: The elimination of water is a common thermal decomposition pathway for alcohols. In this compound, this can occur via two main routes:
-
Intramolecular Dehydration: This leads to the formation of cyclic ethers. The most probable product is oxepane (B1206615) (a seven-membered ring), although smaller ring formations through rearrangement are also possible.
-
Intermolecular Dehydration: This results in the formation of di-ethers, where two molecules of this compound are linked by an ether bond.
Dehydrogenation: The removal of hydrogen can lead to the formation of aldehydes and ketones. The primary hydroxyl groups of this compound can be oxidized to form 6-hydroxyhexanal (B3051487) and eventually adipic aldehyde.
Carbon-Carbon Bond Cleavage: At higher temperatures, the carbon backbone of the this compound molecule can break, leading to the formation of a variety of smaller hydrocarbons, including alkanes, alkenes, and smaller oxygenated compounds. The pyrolysis of n-hexane, for instance, yields a mixture of methane, ethane, ethene, propene, and butene. A similar distribution of smaller molecules can be expected from the fragmentation of the hexyl chain of this compound.
The following diagram illustrates the proposed major thermal decomposition pathways for this compound.
An In-depth Technical Guide to the Crystal Structure and Polymorphism of 1,6-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and potential polymorphism of 1,6-Hexanediol, a versatile organic compound with applications in various scientific and industrial fields. This document summarizes key crystallographic data, outlines detailed experimental protocols for the characterization of its solid-state forms, and presents visual representations of experimental workflows.
Introduction to this compound
This compound (HO(CH₂)₆OH) is a linear aliphatic diol that exists as a colorless, hygroscopic solid at room temperature.[1][2] Its molecular structure, featuring hydroxyl groups at both ends of a six-carbon chain, allows for the formation of extensive hydrogen bonding networks in the solid state, leading to the formation of crystalline structures. The arrangement of these molecules in the crystal lattice defines its physical properties, and the potential for multiple crystalline forms, or polymorphs, is of significant interest in materials science and pharmaceutical applications where solid-state properties can influence performance.
Crystal Structure of this compound
A known crystal structure of this compound has been determined by single-crystal X-ray diffraction and is available in the Cambridge Structural Database (CSD).
Crystallographic Data
The crystallographic data for the known form of this compound are summarized in the table below. This information is crucial for the unambiguous identification of this crystalline phase.
| Crystallographic Parameter | Value |
| CCDC Deposition Number | 132865 |
| Empirical Formula | C₆H₁₄O₂ |
| Formula Weight | 118.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 8.59 Å |
| b | 5.68 Å |
| c | 14.99 Å |
| α | 90° |
| β | 104.2° |
| γ | 90° |
| Volume | 708 ų |
| Z | 4 |
| Density (calculated) | 1.107 g/cm³ |
Table 1: Crystallographic data for this compound from CSD entry 132865.
Polymorphism of this compound
Polymorphism is the ability of a solid material to exist in more than one crystalline form.[3] Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. While only one crystal structure of this compound is publicly documented in the CSD, the potential for other polymorphic forms exists, particularly for a flexible molecule capable of forming various hydrogen bonding motifs. The study of polymorphism in n-alkanediols has shown that phase transitions can occur with changes in temperature.[4]
Further research is required to definitively identify and characterize other potential polymorphs of this compound. Such studies would typically involve controlled crystallization experiments under various conditions and characterization using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
Experimental Protocols
The following sections detail the methodologies for key experiments used in the study of the crystal structure and polymorphism of this compound.
Single-Crystal X-ray Diffraction (SCXRD)
This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent (e.g., a mixture of ethanol (B145695) and water) by slow evaporation at a constant temperature.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for fingerprinting crystalline solids and can be used to identify different polymorphs.
Methodology:
-
Sample Preparation: A finely ground powder of the this compound sample is packed into a sample holder.[5]
-
Data Collection: The sample is placed in a powder X-ray diffractometer. A beam of X-rays is directed at the sample, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
-
Data Analysis: The resulting PXRD pattern, a plot of intensity versus 2θ, is unique to the crystalline form of the material. The patterns of different batches can be compared to identify polymorphism.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material, such as melting and solid-solid phase transitions, which are characteristic of different polymorphs.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the this compound sample is hermetically sealed in an aluminum pan.
-
Measurement: The sample pan and an empty reference pan are placed in the DSC instrument. The temperature of the sample and reference is increased at a constant rate, and the difference in heat flow required to maintain them at the same temperature is measured.
-
Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, will show endothermic peaks corresponding to melting and potentially other peaks indicating polymorphic transitions. The temperature and enthalpy of these transitions can be used to characterize the different solid forms.
Conclusion
This guide has provided a detailed overview of the known crystal structure of this compound and has outlined the experimental framework for investigating its potential polymorphism. The provided crystallographic data serves as a critical reference for the identification of its known solid form. The detailed experimental protocols for single-crystal X-ray diffraction, powder X-ray diffraction, and differential scanning calorimetry offer a roadmap for researchers and scientists to further explore the solid-state landscape of this important compound. The potential discovery of new polymorphs of this compound could have significant implications for its application in various fields, from polymer chemistry to drug development.
References
The Toxicological Profile of 1,6-Hexanediol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological data available for 1,6-Hexanediol (B165255). The information is compiled from various safety data sheets, product safety summaries, and scientific studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.
Executive Summary
This compound is a diol with low acute toxicity via oral, dermal, and inhalation routes of exposure.[1] It is not considered to be a skin or eye irritant, nor a skin sensitizer.[1] Genotoxicity studies have shown no evidence of mutagenic potential. Repeated dose toxicity studies have not revealed significant adverse effects. The primary mechanism of action at the molecular level appears to be the disruption of weak hydrophobic interactions, which can interfere with cellular processes such as liquid-liquid phase separation (LLPS) and enzyme activities.[2][3][4][5]
Quantitative Toxicological Data
The following tables summarize the key quantitative toxicological endpoints for this compound.
Table 1: Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | ~3000 mg/kg bw | [6] |
| LD50 | Rabbit | Dermal | >2500 mg/kg bw | [6] |
| LC0 | Rat | Inhalation | 3.3 mg/L air | [6] |
Table 2: Irritation and Sensitization
| Test | Species | Result | Reference |
| Skin Irritation | Rabbit | Not irritating | [1] |
| Eye Irritation | Rabbit | Not irritating | [1] |
| Skin Sensitization | Guinea Pig | Not a sensitizer | --- |
Table 3: Genotoxicity
| Assay | System | Result | Reference |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium, E. coli | Negative | --- |
| In Vitro Chromosomal Aberration | Mammalian Cells | Negative | --- |
Experimental Protocols
The following sections detail the methodologies for key toxicological studies, based on OECD guidelines.
Acute Oral Toxicity (OECD Guideline 401)
Principle: This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[7] The median lethal dose (LD50) is determined as a statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[7]
Experimental Procedure:
-
Animal Selection: Healthy, young adult rats of a single sex (females are often preferred as they can be slightly more sensitive) are used.[7]
-
Housing and Feeding: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and have access to standard laboratory diet and drinking water. The temperature should be maintained at 22°C (± 3°C) and relative humidity between 30-70%.[7]
-
Dose Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[7] For substances with low expected toxicity, a limit test at 2000 mg/kg or 5000 mg/kg may be performed.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (such as changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.[7]
-
Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed on all animals (including those that died during the test).
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
Principle: This test assesses the potential of a substance to cause local irritation or corrosion upon a single dermal application.[8][9]
Experimental Procedure:
-
Animal Selection: Healthy, young adult albino rabbits are used.[8][9]
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.
-
Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (about 6 cm²) of the skin and covered with a gauze patch, which is held in place with non-irritating tape.[9]
-
Exposure and Observation: The exposure period is typically 4 hours.[9] After removal of the patch, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[10] Scoring of skin reactions is performed according to a graded scale.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
Principle: This test evaluates the potential of a substance to cause irritation or corrosion to the eye.[11][12][13]
Experimental Procedure:
-
Animal Selection: Healthy, adult albino rabbits are used.[11][14]
-
Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.[11][12]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[12][14] Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.[11] The observation period may be extended up to 21 days to assess the reversibility of any observed effects.[11][14]
Skin Sensitization (OECD Guideline 406)
Principle: This test assesses the potential of a substance to induce skin sensitization (allergic contact dermatitis).[15][16] Two primary methods are described: the Guinea Pig Maximization Test (GPMT) and the Buehler Test.[16][17]
Experimental Procedure (Guinea Pig Maximization Test):
-
Animal Selection: Healthy, young adult guinea pigs are used.
-
Induction Phase:
-
Intradermal Induction: On day 0, three pairs of intradermal injections are made in the shoulder region: the test substance in an adjuvant, the adjuvant alone, and the test substance alone.
-
Topical Induction: On day 7, the test substance is applied topically to the injection site under an occlusive dressing for 48 hours.
-
-
Challenge Phase: On day 21, the test substance and a control substance are applied to a naive site on the flank of the animals.
-
Observation: The challenge sites are observed for skin reactions (erythema and edema) at 24 and 48 hours after patch removal.
Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)
Principle: This in vitro assay is used to detect gene mutations induced by a chemical. It uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively) and assesses the ability of the test substance to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.[6][18][19][20]
Experimental Procedure:
-
Bacterial Strains: At least five strains of bacteria are recommended, including those that detect both base-pair substitution and frameshift mutations.[6]
-
Metabolic Activation: The test is performed both in the absence and presence of a mammalian metabolic activation system (S9 mix), typically derived from rat liver.[19]
-
Exposure: The test substance is mixed with the bacterial culture and, if applicable, the S9 mix. This mixture is then plated on minimal agar (B569324) plates. Two methods are commonly used: the plate incorporation method and the pre-incubation method.[6]
-
Incubation and Scoring: The plates are incubated at 37°C for 48-72 hours. The number of revertant colonies on the test plates is then counted and compared to the number of spontaneous revertant colonies on the negative control plates.[6]
In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)
Principle: This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[21][22][23]
Experimental Procedure:
-
Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary (CHO) cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[21][24]
-
Exposure: Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations, both with and without metabolic activation (S9 mix), for a defined period.[22]
-
Harvest and Staining: At a predetermined time after exposure, the cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and stained.[22]
-
Analysis: Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations, such as breaks, gaps, and exchanges.[21][22]
Mechanism of Action & Signaling Pathways
The primary mechanism of action of this compound at the cellular level is the disruption of weak hydrophobic interactions.[2][3][4][5] This property makes it a widely used tool in cell biology to study processes that depend on such interactions, notably liquid-liquid phase separation (LLPS).[2][5] LLPS is a process by which membraneless organelles, such as nucleoli and stress granules, are formed through the condensation of proteins and nucleic acids.
By interfering with the hydrophobic interactions that drive LLPS, this compound can dissolve these condensates.[2][5] This can have downstream effects on various cellular functions that are regulated within these compartments, including transcription, RNA processing, and signal transduction.
Furthermore, studies have shown that this compound can directly impair the activity of kinases and phosphatases, enzymes that play a crucial role in cellular signaling by adding or removing phosphate (B84403) groups from proteins.[2] This effect appears to be independent of its ability to dissolve LLPS condensates and suggests a broader impact on cellular signaling pathways.
The following diagram illustrates the proposed mechanism of action of this compound at the molecular and cellular levels.
Caption: Proposed mechanism of this compound's cellular effects.
The following diagram illustrates a general experimental workflow for assessing the toxicity of a chemical substance according to OECD guidelines.
Caption: A typical workflow for toxicological evaluation of a chemical.
References
- 1. jcia-bigdr.jp [jcia-bigdr.jp]
- 2. This compound, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular insights into the effect of this compound on FUS phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A survey of the specificity and mechanism of 1,6 hexanediol-induced disruption of nuclear transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound rapidly immobilizes and condenses chromatin in living human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. nucro-technics.com [nucro-technics.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 15. Skin sensitisation, OECD Test guideline 406 .pptx [slideshare.net]
- 16. oecd.org [oecd.org]
- 17. nucro-technics.com [nucro-technics.com]
- 18. nib.si [nib.si]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. oecd.org [oecd.org]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. nucro-technics.com [nucro-technics.com]
Environmental Fate and Biodegradation of 1,6-Hexanediol: A Technical Guide
An in-depth whitepaper for researchers, scientists, and drug development professionals.
Introduction
1,6-Hexanediol (B165255), a versatile linear diol, serves as a crucial building block in the synthesis of a wide array of polymers, including polyesters and polyurethanes.[1][2] Its incorporation into these materials imparts flexibility and durability.[1][2] Beyond polymer chemistry, this compound finds applications in the production of acrylics, adhesives, and coatings.[1][2] Given its widespread industrial use, a thorough understanding of its environmental fate and biodegradability is paramount for assessing its ecological impact and ensuring responsible stewardship. This technical guide provides a comprehensive overview of the environmental behavior of this compound, with a focus on its biodegradation pathways and the methodologies used to assess its persistence.
Physicochemical Properties
The environmental distribution and behavior of a chemical are largely dictated by its physical and chemical properties. This compound is a white, waxy, hygroscopic solid at room temperature.[3] Key physicochemical data are summarized in Table 1. Its high water solubility and low octanol-water partition coefficient (log K_ow) suggest a low potential for bioaccumulation and a preference for the aqueous environmental compartment.[4]
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₂ | [5] |
| Molecular Weight | 118.17 g/mol | [2] |
| Melting Point | 40 - 43 °C | [6] |
| Boiling Point | 250 °C | [3] |
| Water Solubility | Miscible | [4] |
| log K_ow_ (Octanol-Water Partition Coefficient) | -0.11 | [7] |
| Vapor Pressure | 0.000666 hPa at 25 °C | [8] |
| Henry's Law Constant | 2.2 x 10⁻¹⁰ atm-m³/mol (estimated) | [7] |
Table 1: Physicochemical Properties of this compound
Environmental Fate
Due to its high water solubility and low vapor pressure, this compound released into the environment is expected to partition primarily to the water compartment. Volatilization from water and soil surfaces is not anticipated to be a significant fate process. In the atmosphere, it is susceptible to degradation by photochemically produced hydroxyl radicals, with an estimated half-life of 28 hours.[7]
The key process governing the environmental fate of this compound is biodegradation.[4] It is classified as "readily biodegradable," indicating that it is rapidly and extensively broken down by microorganisms in aquatic environments.[4][9]
Biodegradation
Aerobic Biodegradation
Under aerobic conditions, this compound undergoes rapid and extensive mineralization. Studies following OECD guidelines have demonstrated high levels of biodegradation, with one study showing 95% degradation over a 28-day period.[9] The aerobic biodegradation pathway of this compound is believed to proceed through a series of oxidation steps. The primary alcohol groups are sequentially oxidized to aldehydes and then to carboxylic acids. This process culminates in the formation of adipic acid, a dicarboxylic acid that can be further metabolized by microorganisms through the β-oxidation pathway.
Caption: Aerobic biodegradation pathway of this compound.
Anaerobic Biodegradation
While less studied than its aerobic counterpart, the anaerobic biodegradation of short-chain diols is known to occur. In the absence of oxygen, microorganisms utilize alternative electron acceptors such as nitrate, sulfate, or carbon dioxide. The anaerobic degradation of diols often initiates with a dehydration reaction, catalyzed by a diol dehydratase, to form an aldehyde. This aldehyde can then be fermented to various end products, including short-chain fatty acids, alcohols, and gases like methane (B114726) and carbon dioxide. A plausible anaerobic pathway for this compound is proposed below, based on established mechanisms for other simple diols.
Caption: Plausible anaerobic biodegradation pathway of this compound.
Ecotoxicity
Consistent with its rapid biodegradation and low potential for bioaccumulation, this compound exhibits low toxicity to aquatic organisms.[4][9] A summary of available ecotoxicity data is presented in Table 2.
| Organism | Test Type | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Fish (Leuciscus idus) | Acute | LC50 | 4,640 - 10,000 | 96 hours | [9] |
| Invertebrate (Daphnia magna) | Acute | EC50 | > 500 | 48 hours | [9] |
| Algae (Scenedesmus capricornutum) | Growth Inhibition | EC50 | 5,940 | 72 hours | [9] |
| Bacteria (Pseudomonas putida) | Growth Inhibition | IC50 | > 10,000 | 17 hours | [9] |
Table 2: Ecotoxicity of this compound
Experimental Protocols: Ready Biodegradability Testing
The ready biodegradability of this compound is typically assessed using standardized test methods, such as those described in the OECD Guidelines for the Testing of Chemicals. The OECD 301 series of tests are commonly employed for this purpose.[10] A frequently used method is the OECD 301F Manometric Respirometry Test.
OECD 301F: Manometric Respirometry Test
Principle: This method determines the biodegradability of a substance by measuring the amount of oxygen consumed by microorganisms in a closed respirometer over a 28-day period.[1][11] The oxygen uptake is compared to the theoretical oxygen demand (ThOD) of the test substance to calculate the percentage of biodegradation.
Methodology:
-
Preparation of Test Medium: A mineral medium containing essential inorganic salts is prepared and inoculated with a mixed population of microorganisms, typically from the effluent of a wastewater treatment plant.
-
Test and Control Vessels: The test substance is added to the inoculated mineral medium in sealed vessels. Control vessels containing only the inoculum (blank) and vessels with a readily biodegradable reference substance (e.g., sodium benzoate) are also prepared.
-
Incubation: The vessels are incubated at a constant temperature (typically 20-25°C) in the dark with continuous stirring.
-
Measurement of Oxygen Consumption: The consumption of oxygen is measured over time using a manometer or an electronic pressure sensor. As microorganisms degrade the test substance, they consume oxygen, leading to a pressure drop in the headspace of the respirometer.
-
Data Analysis: The cumulative oxygen consumption in the test vessels is corrected for the oxygen consumption in the blank controls. The percentage of biodegradation is calculated as:
% Biodegradation = (Corrected Oxygen Consumption / ThOD) x 100
Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[10]
Caption: Experimental workflow for the OECD 301F Manometric Respirometry Test.
Conclusion
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. lmsspada.kemdiktisaintek.go.id [lmsspada.kemdiktisaintek.go.id]
- 4. Metabolic engineering of a 1,2-propanediol pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pure.mpg.de [pure.mpg.de]
- 7. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anaerobic ethylene glycol degradation by microorganisms in poplar and willow rhizospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of ethylene glycol and polyethylene glycols by methanogenic consortia - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Versatile Diol: A Technical Retrospective on Perkin and Haworth's Synthesis of 1,6-Hexanediol
A foundational study in the late 19th century by William Henry Perkin Jr. and his student, Edward Haworth, first chronicled the synthesis of 1,6-hexanediol (B165255), then termed hexamethylene glycol. This pioneering work, embedded within broader investigations into cyclohexane (B81311) chemistry, laid the groundwork for the production of a diol that is now a crucial component in the polymer industry. This technical guide revisits their seminal 1894 publication, presenting the core experimental methodologies and findings in a modern, accessible format for researchers, scientists, and professionals in drug development.
Historical Context and Synthetic Strategy
In their 1894 paper published in the Journal of the Chemical Society, Transactions, Perkin and Haworth detailed a synthetic pathway commencing with the novel preparation of 1,6-dibromohexane (B150918). This dihalide served as the immediate precursor to this compound. Their approach was a straightforward hydrolysis reaction, converting the terminal alkyl bromides to hydroxyl groups. This foundational work not only introduced a new diol but also contributed to the understanding of the reactivity of α,ω-dihaloalkanes, which were instrumental in their efforts to synthesize cyclic organic compounds.
Experimental Protocols
The experimental procedures described by Perkin and Haworth, while lacking the detailed precision of modern chemical literature, provide a clear path to the synthesis of this compound and its precursor.
Synthesis of 1,6-Dibromohexane
The initial step involved the synthesis of 1,6-dibromohexane from this compound (hexamethylene glycol), which they had also prepared, likely through a different route not detailed in this specific paper but implied by their starting material for the dibromide synthesis. The conversion to the dibromide was achieved by reaction with hydrobromic acid.
Experimental Procedure: A quantity of hexamethylene glycol was heated with a concentrated solution of hydrobromic acid. The reaction mixture was heated for several hours to ensure complete conversion of the diol to the dibromide. Following the reaction, the crude 1,6-dibromohexane was separated from the aqueous layer. Purification was achieved through washing with water to remove any remaining acid, followed by drying and subsequent distillation.
Synthesis of this compound (Hexamethylene Glycol)
The conversion of 1,6-dibromohexane to this compound was accomplished via hydrolysis using a dilute solution of potassium carbonate.
Experimental Procedure: 1,6-dibromohexane was boiled with a dilute aqueous solution of potassium carbonate. The reaction was carried out for an extended period to facilitate the complete substitution of both bromine atoms with hydroxyl groups. Upon completion of the reaction, the resulting aqueous solution containing the diol was worked up. The product, hexamethylene glycol, was isolated from the reaction mixture. Perkin and Haworth described it as a crystalline solid that is readily soluble in water.
Quantitative Data and Physical Properties
Perkin and Haworth provided key quantitative data for the compounds they synthesized, which have been summarized in the table below for clarity and comparison.
| Compound | Formula | Starting Materials | Boiling Point (°C) | Melting Point (°C) | Yield (%) |
| 1,6-Dibromohexane | C₆H₁₂Br₂ | This compound, Hydrobromic Acid | 243-244 | - | Not explicitly stated |
| This compound | C₆H₁₄O₂ | 1,6-Dibromohexane, Potassium Carbonate Solution | 250 | 42 | Not explicitly stated |
Synthetic Pathway Visualization
The logical flow of the synthesis as described by Perkin and Haworth can be visualized as a two-step process, starting from the diol to the dibromide and then back to the diol via hydrolysis.
Caption: Synthetic route for this compound by Perkin and Haworth.
Conclusion
The work of W. H. Perkin Jr. and E. Haworth in 1894 provided the first documented synthesis of this compound. Their method, involving the hydrolysis of 1,6-dibromohexane with a dilute potassium carbonate solution, represents a classic example of nucleophilic substitution in organic synthesis. While modern industrial production of this compound relies on different and more efficient routes, such as the hydrogenation of adipic acid, this historical synthesis remains a cornerstone in the chemistry of diols and a testament to the enduring legacy of Perkin and Haworth's contributions to organic chemistry. This retrospective serves to highlight the foundational experimental work that paved the way for the development of a multitude of polymeric materials that are integral to modern technology and medicine.
Methodological & Application
Application Notes and Protocols for the Use of 1,6-Hexanediol in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,6-hexanediol (B165255) (HDO) in the synthesis of polyurethanes (PUs). Included are summaries of the effects of HDO on the mechanical and thermal properties of PUs, detailed experimental protocols for synthesis, and visualizations of the chemical processes and workflows.
Introduction to this compound in Polyurethane Chemistry
This compound is a linear, aliphatic diol that serves as a versatile chain extender and component of polyester (B1180765) polyols in polyurethane formulations.[1][2] Its inclusion in the polymer backbone imparts a unique combination of properties, making it a valuable building block for a wide range of applications, from flexible elastomers and coatings to biomedical devices.[1][3] The primary hydroxyl groups of this compound exhibit high reactivity with isocyanates, facilitating controlled polymerization.[4]
The linear and flexible nature of the six-carbon chain of HDO contributes to the soft segment of the polyurethane, resulting in improved flexibility, a lower glass transition temperature (Tg), and enhanced low-temperature performance.[1][2] Furthermore, polyurethanes synthesized with this compound often exhibit excellent mechanical strength, high resistance to hydrolysis, and good abrasion resistance.[1][2] In the context of drug delivery, the tunable properties and biocompatibility of HDO-based polyurethanes make them promising candidates for controlled release systems.
Data Presentation: Impact of this compound on Polyurethane Properties
The incorporation of this compound as a chain extender significantly influences the mechanical and thermal properties of the resulting polyurethane. The following tables summarize the typical effects observed with varying concentrations of HDO.
Table 1: Mechanical Properties of Polyurethanes with Varying this compound Content
| Property | Low this compound Content | High this compound Content | Reference |
| Tensile Strength (MPa) | Higher | Lower | [5] |
| Elongation at Break (%) | Lower | Higher | [5] |
| Shore Hardness | Higher | Lower | [5] |
Table 2: Thermal Properties of Polyurethanes with Varying this compound Content
| Property | Low this compound Content | High this compound Content | Reference |
| Glass Transition Temp. (Tg) (°C) | Higher | Lower | [1][2] |
| Melting Temperature (Tm) (°C) | May show more distinct melting of hard segments | May show less distinct or lower melting point | [6] |
| Thermal Decomposition Temp. (°C) | Generally stable, decomposition of hard segments occurs at higher temperatures | Thermal stability can be slightly reduced with very high soft segment content | [6] |
Experimental Protocols
Two primary methods are utilized for the synthesis of polyurethanes: the one-shot method and the two-step (prepolymer) method. The choice of method depends on the desired polymer structure and properties.
Protocol 1: One-Shot Synthesis Method
This method involves the simultaneous reaction of all components and is known for its simplicity and speed. However, it offers less control over the polymer architecture compared to the prepolymer method.[7][8]
Materials:
-
Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI, Hexamethylene diisocyanate - HDI)
-
Polyol (e.g., Poly(tetramethylene glycol) - PTMG, Polycaprolactone diol - PCL)
-
This compound (as chain extender)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF, Dimethyl sulfoxide (B87167) - DMSO)
Procedure:
-
Drying: Thoroughly dry all glassware and reagents to prevent side reactions with water. The polyol and this compound should be dried under vacuum at 80-100 °C for several hours.[7]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the pre-weighed amounts of the polyol and this compound.[7]
-
Dissolution: Add the anhydrous solvent and stir under a nitrogen atmosphere until all components are fully dissolved.[7]
-
Isocyanate Addition: Slowly add the stoichiometric amount of diisocyanate to the reaction mixture dropwise while stirring vigorously.[7]
-
Catalyst Addition: Add a catalytic amount of DBTDL (typically 0.1-0.5 wt% of the total reactants).[7]
-
Polymerization: Heat the reaction mixture to 70-90 °C and allow the polymerization to proceed for 4-24 hours. The viscosity of the solution will increase as the polymer forms.[7]
-
Precipitation and Purification: Once the reaction is complete, cool the polymer solution to room temperature and precipitate the polyurethane by pouring it into a non-solvent such as methanol (B129727) or cold water.[7]
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-60 °C until a constant weight is achieved.[7]
Protocol 2: Two-Step (Prepolymer) Synthesis Method
This method provides better control over the polymer structure by first forming an isocyanate-terminated prepolymer, which is then chain-extended with the diol.[7][9]
Materials:
-
Same as the one-shot method.
Procedure:
-
Drying: As per the one-shot method.[7]
-
Prepolymer Synthesis: In a reaction flask, react an excess of the diisocyanate with the polyol at 60-80 °C under a nitrogen atmosphere with stirring for 1-2 hours. This forms an isocyanate-terminated prepolymer. The NCO-to-OH ratio is typically between 1.5:1 and 2:1.[7]
-
Chain Extension: In a separate flask, dissolve the this compound in the anhydrous solvent.
-
Reaction: Slowly add the prepolymer solution to the this compound solution under vigorous stirring. A catalyst (e.g., DBTDL) can be added to facilitate the reaction.
-
Polymerization: Continue stirring the mixture at a slightly elevated temperature (e.g., 50-70 °C) for 2-6 hours until the desired molecular weight is achieved, as indicated by a significant increase in viscosity.[7]
-
Precipitation and Purification: As per the one-shot method.[7]
-
Drying: As per the one-shot method.[7]
Visualizations
Polyurethane Synthesis Signaling Pathway
Caption: Prepolymer synthesis pathway for this compound-based polyurethane.
Experimental Workflow for Polyurethane Synthesis
Caption: General experimental workflow for polyurethane synthesis.
Logical Relationship: this compound Content and Properties
Caption: Impact of increasing this compound content on polyurethane properties.
References
- 1. nbinno.com [nbinno.com]
- 2. atamankimya.com [atamankimya.com]
- 3. researchgate.net [researchgate.net]
- 4. addi.ehu.es [addi.ehu.es]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. mit.imt.si [mit.imt.si]
- 7. benchchem.com [benchchem.com]
- 8. naturalspublishing.com [naturalspublishing.com]
- 9. aidic.it [aidic.it]
Application Notes and Protocols: 1,6-Hexanediol as a Crosslinking Agent in Acrylics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Hexanediol (B165255) and its diacrylate derivative (this compound diacrylate, HDDA) are widely utilized as crosslinking agents in the synthesis of acrylic polymers. The incorporation of these molecules into an acrylic polymer network significantly modifies its physicochemical properties, leading to enhanced mechanical strength, thermal stability, and chemical resistance.[1] In the context of research and drug development, the ability to precisely control these properties is paramount for applications ranging from the fabrication of medical devices and drug delivery vehicles to the development of advanced coatings and adhesives for biomedical applications.[1]
This document provides detailed application notes on the use of this compound diacrylate as a crosslinking agent in acrylics, comprehensive experimental protocols for the preparation and characterization of these materials, and quantitative data to guide formulation and development.
Application Notes
This compound diacrylate is a bifunctional monomer that can be incorporated into an acrylic polymer chain via its two terminal acrylate (B77674) groups.[1][2] Upon initiation, typically through ultraviolet (UV) radiation or thermal means, these acrylate groups readily participate in free-radical polymerization, forming covalent bonds with other acrylic monomers and polymer chains. This process results in a three-dimensional polymer network, the density and properties of which can be tailored by adjusting the concentration of HDDA.
Key Advantages of Using this compound Diacrylate:
-
Enhanced Mechanical Properties: Crosslinking with HDDA increases the tensile strength, hardness, and Young's modulus of acrylic polymers.[3]
-
Improved Thermal Stability: The formation of a crosslinked network restricts the movement of polymer chains, leading to a higher glass transition temperature (Tg) and improved stability at elevated temperatures.
-
Increased Chemical Resistance: The dense, crosslinked structure limits the penetration of solvents and other chemicals, thereby enhancing the material's resistance to degradation.[1]
-
Control over Swelling Behavior: The degree of crosslinking directly influences the swelling capacity of the polymer in various solvents. Higher crosslink densities lead to reduced swelling.
-
Fast Curing Speeds: Particularly in UV-curable formulations, HDDA's high reactivity allows for rapid curing, which is advantageous in many manufacturing processes.[4]
Applications in Research and Drug Development:
-
Drug Delivery: Crosslinked acrylic nanoparticles and hydrogels can be formulated to control the release of encapsulated drugs. The crosslink density, and thus the release rate, can be modulated by the concentration of HDDA.
-
Biomedical Devices: The enhanced mechanical properties and biocompatibility of HDDA-crosslinked acrylics make them suitable for the fabrication of various medical devices.[1]
-
Tissue Engineering: Scaffolds for tissue engineering can be prepared from crosslinked acrylics, with the mechanical properties tailored to mimic those of the target tissue.
-
Adhesives and Sealants: In the assembly of medical devices and in dental applications, UV-cured acrylic adhesives containing HDDA provide strong and durable bonds.[4][5]
-
Coatings: Biocompatible and chemically resistant coatings for medical instruments and implants can be formulated using HDDA-crosslinked acrylics.[3]
Quantitative Data
The following tables summarize the effect of this compound diacrylate (HDDA) concentration on the mechanical and physical properties of acrylic polymers.
Table 1: Mechanical Properties of UV-Cured Polyurethane Acrylate/HDDA Films [3]
| Urethane Diacrylate (UDA) / HDDA Ratio | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 60 / 40 | 28.5 | 8.5 | 750 |
| 50 / 50 | 31.9 | 6.8 | 872 |
| 40 / 60 | 35.2 | 5.2 | 1150 |
Data adapted from a study on UV-cured coatings. The specific acrylic polymer system and curing conditions will influence the exact values.[3]
Table 2: Swelling Capacity of Polystyrene Crosslinked with this compound Diacrylate (PS-HDDA)
| Mol% HDDA | Swelling in Dichloromethane (mL/g) | Swelling in Dimethylformamide (mL/g) |
| 2 | 10.01 | 7.51 |
| 4 | 8.23 | 6.82 |
| 6 | 7.15 | 6.15 |
| 8 | 6.44 | 5.68 |
This data illustrates the inverse relationship between crosslink density and swelling capacity.
Experimental Protocols
Protocol 1: Synthesis of this compound Diacrylate (HDDA)
This protocol describes the direct esterification of this compound with acrylic acid to produce this compound diacrylate.[2]
Materials:
-
This compound (HDD)
-
Acrylic Acid (AA)
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (B1673460) (inhibitor)
-
Cyclohexane (B81311) (water-carrying agent)
-
5% Sodium Bicarbonate solution
-
20% Sodium Chloride solution
-
Distilled water
-
Anhydrous Magnesium Sulfate
Equipment:
-
500 mL four-necked flask
-
Reflux condenser
-
Water separator (Dean-Stark apparatus)
-
Thermometer
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To the 500 mL four-necked flask, add this compound, acrylic acid (molar ratio of AA/HDD = 2.5), p-toluenesulfonic acid (1.5% of total reactant mass), hydroquinone (0.5% of acrylic acid mass), and cyclohexane (65% of total reactant mass).[2]
-
Assemble the reflux condenser and water separator.
-
Begin stirring and heat the mixture to 80-90°C using the heating mantle.
-
Continuously remove the water generated during the reaction using the water separator.
-
Monitor the reaction for approximately 90 minutes, or until water is no longer being collected.[2]
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize the excess acid and catalyst.
-
Wash with 20% sodium chloride solution and then with distilled water until the aqueous layer is neutral.[2]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the cyclohexane using a rotary evaporator to obtain the final product, this compound diacrylate.
Protocol 2: Preparation of a UV-Cured Crosslinked Acrylic Film
This protocol provides a general procedure for the preparation of a crosslinked acrylic film using UV-curing.
Materials:
-
Acrylic oligomer (e.g., Urethane diacrylate)
-
This compound diacrylate (HDDA)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (optional, e.g., acetone, for viscosity adjustment)
-
Glass slides or other suitable substrate
-
Film applicator or spin coater
Equipment:
-
UV curing chamber with a specific wavelength lamp (e.g., 365 nm)
-
Magnetic stirrer and stir bar
-
Beakers
-
Pipettes
Procedure:
-
In a beaker, prepare the formulation by mixing the acrylic oligomer and this compound diacrylate at the desired ratio (e.g., 60:40 by weight).[3]
-
Add the photoinitiator to the mixture. A typical concentration is 1-5% by weight of the total monomers.
-
If necessary, add a small amount of solvent to adjust the viscosity for film casting.
-
Stir the mixture thoroughly in the dark until the photoinitiator is completely dissolved.
-
Using a film applicator or spin coater, cast a thin film of the formulation onto a clean glass slide.
-
Place the coated slide in the UV curing chamber.
-
Expose the film to UV radiation for a predetermined time. The curing time will depend on the intensity of the UV lamp, the concentration of the photoinitiator, and the film thickness.
-
After curing, the film should be solid and tack-free.
-
The crosslinked film can then be subjected to further characterization.
Visualizations
Caption: Free-radical crosslinking of acrylics with HDDA.
Caption: Workflow for crosslinked acrylic film preparation.
References
Application Notes and Protocols for Studying Liquid-Liquid Phase Separation with 1,6-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid-liquid phase separation (LLPS) is a fundamental biophysical process driving the formation of membraneless organelles, also known as biomolecular condensates. These dynamic compartments play crucial roles in various cellular functions, including signal transduction, gene expression, and stress responses. The aliphatic alcohol 1,6-hexanediol (B165255) has emerged as a widely used chemical tool to probe the liquid-like nature of these condensates. It is believed to disrupt the weak hydrophobic interactions that contribute to the formation and maintenance of many biomolecular condensates, leading to their dissolution.[1][2]
These application notes provide a comprehensive guide for utilizing this compound in LLPS research. It is important to note that while this compound is a valuable tool, its use is not without caveats. Studies have shown that it can have side effects, including the impairment of kinase and phosphatase activities, and the alteration of chromatin structure.[3][4] Therefore, careful interpretation of experimental results is crucial.
Mechanism of Action
This compound is a small amphipathic molecule that is thought to interfere with the weak, multivalent interactions that drive LLPS. While the precise mechanism is still under investigation, it is proposed that the hydrophobic alkyl chain of this compound competes with and disrupts the hydrophobic and aromatic interactions between proteins and/or nucleic acids within the condensate. The terminal hydroxyl groups contribute to its solubility in aqueous environments. This disruption of the interaction network leads to the dissolution of the liquid-like droplets.[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in the literature. These values can serve as a starting point for experimental design.
Table 1: Effect of this compound on Nuclear Bodies
| Concentration of this compound | Effect on Cajal Bodies (EGFP-coilin foci) | Effect on Transcription Condensates (mClover-MED14 foci) | Reference |
| 2.5% | ~45% reduction in foci per cell | ~88% reduction in foci per cell | [6] |
| 5% | ~72% reduction in foci per cell | ~99% reduction in foci per cell | [6] |
| 10% | ~93% reduction in foci per cell | 100% reduction in foci per cell | [6] |
Table 2: Effect of this compound on Enzyme Activity
| Concentration of this compound | Effect on Kinase Activity | Effect on Phosphatase Activity | Reference |
| 1% | Strongly impaired | Strongly impaired | [3][7] |
| 5-10% | Virtually inactive | Virtually inactive | [3][7] |
Table 3: General Observations on this compound Treatment
| Parameter | Observation | Concentration Range | Reference |
| Chromatin Motion | Drastically suppressed and hyper-condensed | 5% and higher | [6] |
| Stress Granule Dissolution | Initial dissolution followed by re-appearance | 3.5% | [8] |
| Cell Viability | Prolonged incubation can lead to cell death | Up to 10% (short-term) | [9] |
Experimental Protocols
Detailed methodologies for key experiments using this compound are provided below.
Protocol 1: In Vitro Turbidity Assay
This assay measures the light scattering caused by the formation of biomolecular condensates. The dissolution of these condensates upon addition of this compound can be monitored as a decrease in turbidity.[10][11][12]
Materials:
-
Purified protein of interest
-
Buffer solution (e.g., 20 mM HEPES pH 7.4, 150 mM KCl)
-
Crowding agent (e.g., PEG-8000)
-
This compound stock solution (e.g., 20% w/v in buffer)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 340-600 nm
Procedure:
-
Prepare a reaction mixture containing the protein of interest at a concentration that promotes LLPS, along with the crowding agent in the appropriate buffer.
-
Aliquot the reaction mixture into the wells of a 96-well plate.
-
Measure the initial turbidity (absorbance) of the samples.
-
Add varying concentrations of this compound to the wells. A typical final concentration range is 1-10%.
-
Incubate the plate at the desired temperature for a set period (e.g., 10-30 minutes).
-
Measure the final turbidity of the samples.
-
A decrease in absorbance indicates the dissolution of condensates.
Protocol 2: Fluorescence Microscopy of Live Cells
This protocol allows for the direct visualization of the effect of this compound on fluorescently-tagged proteins that form condensates in living cells.[6][13]
Materials:
-
Cells expressing a fluorescently-tagged protein of interest that undergoes LLPS
-
Cell culture medium
-
This compound stock solution (e.g., 10% w/v in PBS or media)
-
Confocal or widefield fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Plate cells on a glass-bottom dish suitable for microscopy.
-
Allow cells to adhere and grow to the desired confluency.
-
Before imaging, replace the culture medium with fresh, pre-warmed medium.
-
Acquire baseline images of the cells showing the fluorescently-tagged condensates.
-
Gently add this compound to the dish to achieve the desired final concentration (e.g., 1.5-10%).
-
Immediately begin acquiring time-lapse images to monitor the dissolution of the condensates.
-
For washout experiments, carefully remove the this compound-containing medium, wash gently with fresh medium, and continue imaging to observe any re-formation of condensates.
Protocol 3: Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a powerful technique to measure the dynamics of molecules within a condensate. A decrease in the mobile fraction or recovery rate after this compound treatment can indicate a change in the material properties of the condensate.[14][15][16]
Materials:
-
Cells expressing a fluorescently-tagged protein of interest that forms condensates
-
Confocal microscope with FRAP capabilities
-
This compound stock solution
Procedure:
-
Prepare and mount the cells for live-cell imaging as described in Protocol 2.
-
Identify a region of interest (ROI) containing a fluorescent condensate.
-
Acquire a few pre-bleach images of the ROI.
-
Use a high-intensity laser to photobleach the fluorescence within the ROI.
-
Immediately after bleaching, acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached molecules diffuse into the bleached area.
-
Repeat the FRAP experiment after treating the cells with this compound.
-
Analyze the FRAP data to determine the mobile fraction and the halftime of recovery. A change in these parameters upon this compound treatment can provide insights into the role of hydrophobic interactions in condensate dynamics.
Conclusion
This compound is a valuable tool for characterizing the role of weak hydrophobic interactions in the formation and maintenance of biomolecular condensates. By employing the protocols and considering the quantitative data presented in these application notes, researchers can effectively utilize this chemical probe to gain deeper insights into the mechanisms of liquid-liquid phase separation and its biological significance. However, it is imperative to be mindful of its potential off-target effects and to interpret the results in the context of these limitations.
References
- 1. Chemical tools for study and modulation of biomolecular phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study liquid–liquid phase separation with optical microscopy: A methodology review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, commonly used to dissolve liquid-liquid phase separated condensates, directly impairs kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound rapidly immobilizes and condenses chromatin in living human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound rapidly immobilizes and condenses chromatin in living human cells | Life Science Alliance [life-science-alliance.org]
- 7. researchgate.net [researchgate.net]
- 8. Distinct stages in stress granule assembly and disassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studying Protein Aggregation in the Context of Liquid-liquid Phase Separation Using Fluorescence and Atomic Force Microscopy, Fluorescence and Turbidity Assays, and FRAP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. en.bio-protocol.org [en.bio-protocol.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Quantifying the phase separation property of chromatin-associated proteins under physiological conditions using an anti-1,6-hexanediol index - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Probing Liquid–Liquid Phase Separation of RNA-Binding Proteins In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 16. Probing Liquid-Liquid Phase Separation of RNA-Binding Proteins In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving Nature's Glue: A Protocol for Disrupting Biomolecular Condensates with 1,6-Hexanediol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biomolecular condensates are membrane-less organelles that form through liquid-liquid phase separation (LLPS) and play crucial roles in various cellular processes, including transcription, stress response, and signal transduction. The disruption of these condensates is a key experimental step to investigate their function and composition. 1,6-Hexanediol (B165255), an aliphatic alcohol, is a widely used tool for dissolving these structures by disrupting the weak hydrophobic interactions that hold them together. This document provides a detailed protocol for the application of this compound to dissolve biomolecular condensates, along with important considerations for experimental design and data interpretation.
Mechanism of Action
This compound is an amphiphilic molecule with a six-carbon aliphatic chain and two terminal hydroxyl groups. This structure allows it to interfere with the weak, multivalent hydrophobic interactions that drive the assembly of many biomolecular condensates.[1][2] The aliphatic portion of the molecule can interact with hydrophobic residues of proteins within the condensate, while the hydroxyl groups can form hydrogen bonds with polar residues and the surrounding aqueous environment.[1] This competition for interactions effectively lowers the multivalency of the system, leading to the dissolution of the phase-separated droplets. It is important to note that condensates primarily stabilized by charge-charge interactions may be less sensitive to this compound treatment.[1]
Experimental Protocols
In Vitro Dissolution of Purified Protein Condensates
This protocol is suitable for assessing the direct effect of this compound on condensates formed from purified proteins or protein-RNA mixtures.
Materials:
-
Purified protein of interest (and RNA, if applicable)
-
Buffer solution appropriate for condensate formation
-
This compound stock solution (e.g., 10% w/v in the corresponding buffer)
-
Microscope with differential interference contrast (DIC) or fluorescence capabilities
-
Microscope slides and coverslips
-
Pipettes
Procedure:
-
Induce Condensate Formation: Prepare the protein (and RNA) solution in the appropriate buffer to induce the formation of biomolecular condensates. This may involve adjusting protein concentration, salt concentration, or temperature.
-
Mount for Microscopy: Pipette a small volume (e.g., 5-10 µL) of the condensate-containing solution onto a microscope slide and cover with a coverslip.
-
Baseline Imaging: Image the condensates using DIC or fluorescence microscopy to establish a baseline of their size, number, and morphology.
-
Introduce this compound: Carefully add a small volume of the this compound stock solution to the edge of the coverslip. The solution will diffuse under the coverslip. Alternatively, for more precise concentration control, prepare separate samples with the desired final concentrations of this compound.
-
Time-Lapse Imaging: Immediately begin acquiring images at regular intervals to observe the dynamics of condensate dissolution.
-
Data Analysis: Quantify the changes in condensate properties (e.g., area, number, fluorescence intensity) over time and across different this compound concentrations.
In Vivo Dissolution of Cellular Condensates
This protocol describes the treatment of cultured cells with this compound to study the dissolution of intracellular condensates.
Materials:
-
Cultured cells grown on coverslips or in imaging dishes
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (e.g., 10% w/v in sterile PBS or culture medium)
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
-
Fluorescently tagged proteins to visualize condensates of interest
Procedure:
-
Cell Preparation: Seed cells on appropriate imaging-quality plates or coverslips and allow them to adhere and grow to the desired confluency. Transfect or transduce cells with fluorescently tagged markers for the condensates of interest, if necessary.
-
Pre-treatment Imaging: Place the cells on the microscope stage and acquire baseline images of the condensates.
-
This compound Treatment: Replace the culture medium with medium containing the desired final concentration of this compound. Common concentrations range from 1.5% to 10% (w/v), but the optimal concentration must be determined empirically.[3][4][5]
-
Live-Cell Imaging: Immediately start acquiring time-lapse images to monitor the dissolution of the condensates.
-
Washout (Optional): To assess the reversibility of the effect, the this compound-containing medium can be removed, the cells washed with PBS, and fresh medium added. Continue imaging to observe the potential re-formation of condensates.
-
Fixation and Immunofluorescence (Optional): After treatment, cells can be fixed and processed for immunofluorescence to analyze the localization of other proteins of interest.
-
Data Analysis: Quantify changes in the number, size, and intensity of fluorescent puncta over the course of the experiment.
Data Presentation
Table 1: Recommended Concentration and Incubation Times for this compound Treatment
| Cell Type | Condensate Type | This compound Concentration | Incubation Time | Outcome | Reference(s) |
| HeLa Cells | Cajal Bodies, Splicing Speckles | 5% | 15 minutes | Disruption of compartments | [6] |
| Mouse Embryonic Stem Cells (mESCs) | BRD4, MED1 condensates | 1.5% | 2 minutes | Dissolution of condensates without affecting cell viability | [3][4] |
| Human Cells | Chromatin-associated condensates | 5% or higher | Short-term | Chromatin condensation and immobilization | [7][8] |
| Yeast | Stress Granules | 5-10% | Short-term | Dissolution | [9] |
Table 2: Potential Off-Target Effects of this compound
| Effect | Concentration | Notes | Reference(s) |
| Impaired Kinase and Phosphatase Activity | 1-10% | Activity can be significantly reduced even at low concentrations. | [9][10] |
| Altered Chromatin Structure and Dynamics | 5% and higher | Can cause chromatin hyper-condensation and immobilization, independent of condensate dissolution. | [7][8] |
| Cell Morphology Changes and Cytotoxicity | Varies | Prolonged exposure or high concentrations can lead to changes in cell shape and apoptosis.[5][9] | |
| Disruption of Nuclear Pore Complex | Varies | Can affect nucleocytoplasmic transport. | [9] |
Mandatory Visualizations
Caption: In Vitro Condensate Dissolution Workflow.
Caption: In Vivo Condensate Dissolution Workflow.
Caption: Mechanism of this compound Action.
Important Considerations and Troubleshooting
-
Concentration Optimization: The optimal concentration of this compound can vary significantly between cell types and the specific condensate being studied. It is crucial to perform a dose-response curve to determine the lowest effective concentration that dissolves the condensates of interest while minimizing off-target effects.[3][4]
-
Time Dependence: The effects of this compound are time-dependent. Short-term exposure is generally preferred to minimize cytotoxicity and other side effects.[3][4] Long-term exposure can lead to aberrant aggregation and cell death.[3][4][11]
-
Controls: A key control is to use an isomer of hexanediol, such as 2,5-hexanediol, which is less effective at disrupting condensates.[12] This helps to distinguish the effects of disrupting weak hydrophobic interactions from other non-specific effects of the alcohol.
-
Off-Target Effects: Be aware of the potential for this compound to affect other cellular processes.[9][10] If possible, validate findings using orthogonal approaches that do not rely on this compound, such as genetic mutations that disrupt condensate formation.
-
Data Interpretation: Given the potential for off-target effects, interpret data from this compound experiments with caution.[7][8][9] The dissolution of a condensate upon treatment is strong evidence for its liquid-like nature and reliance on weak hydrophobic interactions, but it is not definitive proof of its function.
Conclusion
This compound is a valuable tool for the study of biomolecular condensates. When used with careful optimization and appropriate controls, it can provide significant insights into the principles governing the assembly and function of these important cellular structures. By following the protocols and considering the potential caveats outlined in this document, researchers can effectively utilize this compound to advance our understanding of this rapidly evolving field.
References
- 1. Molecular insights into the effect of this compound on FUS phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound rapidly immobilizes and condenses chromatin in living human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound rapidly immobilizes and condenses chromatin in living human cells | Life Science Alliance [life-science-alliance.org]
- 8. This compound rapidly immobilizes and condenses chromatin in living human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Time-dependent effect of this compound on biomolecular condensates and 3D chromatin organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantifying the phase separation property of chromatin-associated proteins under physiological conditions using an anti-1,6-hexanediol index - PMC [pmc.ncbi.nlm.nih.gov]
1,6-Hexanediol as a Versatile Plasticizer for Enhanced Polymer Performance
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,6-Hexanediol (B165255) (HDO) is a linear diol renowned for its role as a reactive monomer and chain extender in the synthesis of various polymers, notably polyesters and polyurethanes. Its incorporation into the polymer backbone imparts significant improvements in flexibility, toughness, and adhesion. Beyond its primary function as a building block, HDO and its derivatives also serve as effective plasticizers, enhancing the processability and end-use properties of thermoplastic polymers like polyvinyl chloride (PVC). This document provides a comprehensive overview of the application of this compound as a plasticizer, complete with quantitative data, detailed experimental protocols, and visualizations to guide researchers in leveraging its beneficial properties.
The fundamental mechanism of plasticization involves the insertion of plasticizer molecules between polymer chains, which increases the intermolecular spacing, or free volume. This separation reduces the intermolecular forces, allowing the polymer chains to move more freely, thereby lowering the glass transition temperature (Tg) and increasing the material's flexibility and ductility. This compound, when used as a co-monomer, internalizes this plasticizing effect by creating more flexible segments within the polymer chain itself.
Data Presentation
The following tables summarize the quantitative effects of incorporating this compound and its derivatives on the mechanical and thermal properties of various polymers.
Table 1: Effect of Epoxidized this compound Oleate (EHD) as a Plasticizer on PVC Properties (Compared to DOA)*
| Property | PVC with DOA | PVC with EHD | Percentage Improvement |
| Mechanical Properties | Baseline | 48.78% higher | 48.78% |
| Thermal Stability (25% mass loss) | Baseline | 11.4 °C higher | - |
*DOA (Dioctyl adipate) is a standard plasticizer. Data sourced from studies on a derivative of this compound, highlighting its potential as a plasticizer.
Table 2: General Effects of Diol Chain Extenders on Polyurethane Properties
| Property | Effect of Increasing Diol (e.g., this compound) Content |
| Hardness | Decreases |
| Tensile Strength | Generally decreases |
| Elongation at Break | Generally increases |
| Glass Transition Temperature (Tg) | Decreases |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the application and evaluation of this compound as a plasticizer.
Protocol 1: Synthesis of Polyester (B1180765) with this compound by Melt Polycondensation
Objective: To synthesize a polyester with incorporated this compound to enhance flexibility.
Materials:
-
Dicarboxylic acid (e.g., Adipic acid)
-
This compound
-
Catalyst (e.g., Antimony trioxide, Titanium isopropoxide)
-
Nitrogen gas supply
-
Reaction vessel with a stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature control
-
Vacuum pump
Procedure:
-
Charging the Reactor: Charge the dicarboxylic acid and this compound into the reaction vessel in the desired molar ratio.
-
Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to remove any oxygen.
-
Esterification: Heat the mixture to 180-220°C under a slow stream of nitrogen. The water produced during the esterification reaction will be removed through the condenser. Continue this step until the acid value of the mixture drops to the desired level.
-
Polycondensation: Add the catalyst to the reaction mixture. Gradually increase the temperature to 220-250°C and apply a vacuum (typically below 1 mmHg).
-
Polymerization: Continue the reaction under vacuum until the desired molecular weight is achieved, which can be monitored by the increase in the viscosity of the melt.
-
Discharge: Once the desired viscosity is reached, cool the reactor and discharge the polyester product.
Protocol 2: Preparation of Plasticized PVC with this compound Derivative by Melt Blending
Objective: To prepare a plasticized PVC compound using a derivative of this compound.
Materials:
-
PVC resin
-
This compound-based plasticizer (e.g., Epoxidized this compound oleate)
-
Thermal stabilizer (e.g., Calcium-Zinc stabilizer)
-
Two-roll mill or internal mixer
-
Compression molding press
Procedure:
-
Pre-mixing: In a high-speed mixer, blend the PVC resin, the this compound-based plasticizer, and the thermal stabilizer at the desired weight ratios until a homogeneous powder blend is obtained.
-
Melt Blending: Transfer the pre-mixed powder to a two-roll mill or an internal mixer heated to 160-180°C.
-
Milling: Masticate the blend until a uniform, molten sheet is formed. This typically takes 5-10 minutes.
-
Sheet Preparation: Remove the molten sheet from the mill.
-
Compression Molding: Place the sheet in a mold and preheat in a compression molding press at 170-180°C for 5 minutes.
-
Molding: Apply a pressure of 10-15 MPa for 5 minutes.
-
Cooling: Cool the mold under pressure to room temperature.
-
Specimen Preparation: Remove the molded sheet and cut it into standard test specimens for mechanical and thermal analysis.
Protocol 3: Characterization of Plasticized Polymers
Objective: To evaluate the effect of this compound on the properties of the polymer.
1. Thermal Analysis - Differential Scanning Calorimetry (DSC)
-
Standard: ASTM D3418
-
Procedure:
-
Weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Place the pan in the DSC cell and an empty reference pan in the reference position.
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C for PVC) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Hold the sample at this temperature for 5 minutes to erase its thermal history.
-
Cool the sample to a low temperature (e.g., -50°C) at a cooling rate of 10°C/min.
-
Heat the sample again to the high temperature at a heating rate of 10°C/min.
-
Determine the glass transition temperature (Tg) from the second heating scan.
-
2. Mechanical Testing - Tensile Properties
-
Standard: ASTM D882 (for thin plastic sheeting) or ASTM D638 (for rigid plastics)
-
Procedure:
-
Cut the polymer sheets into dumbbell-shaped specimens according to the dimensions specified in the standard.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen breaks.
-
Record the load and elongation data.
-
Calculate the tensile strength, elongation at break, and modulus of elasticity from the stress-strain curve.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound as a plasticizer.
Caption: Molecular mechanism of plasticization by this compound.
Caption: Experimental workflow for preparing and testing a plasticized polymer.
Synthesis of 1,6-Hexanediol Diacrylate (HDDA) from 1,6-Hexanediol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1,6-Hexanediol (B165255) Diacrylate (HDDA), a versatile difunctional monomer, from the direct esterification of this compound and acrylic acid. HDDA is a critical component in the formulation of a wide range of materials, including coatings, inks, adhesives, and photopolymers, due to its ability to enhance hardness, adhesion, and resistance to heat and abrasion.[1] The protocols outlined below are based on established chemical synthesis methods, offering high yields and purity. This guide is intended for researchers and professionals in chemistry, materials science, and drug development.
Introduction
This compound diacrylate (HDDA) is a key bifunctional acrylate (B77674) monomer known for imparting flexibility, good adhesion, and toughness to polymers.[2] It is widely utilized in applications requiring ultraviolet (UV) or electron beam (EB) curing. The synthesis of HDDA is typically achieved through the direct esterification of this compound with acrylic acid, a reaction catalyzed by an acid catalyst.[1][2] This process involves the removal of water, a byproduct of the reaction, to drive the equilibrium towards the formation of the desired product. Various catalysts and polymerization inhibitors are employed to optimize the reaction conditions and prevent premature polymerization of the acrylate monomer.[2][3]
Chemical Reaction Pathway
The synthesis of this compound Diacrylate proceeds via an acid-catalyzed esterification reaction between this compound and two equivalents of acrylic acid.
Caption: Chemical reaction for the synthesis of this compound Diacrylate.
Experimental Protocols
Materials and Equipment
| Reagents | Equipment |
| This compound (HDD) | Round-bottom flask with a stirrer |
| Acrylic Acid (AA) | Dean-Stark apparatus |
| p-Toluenesulfonic acid (p-TSA) (catalyst) | Reflux condenser |
| Hydroquinone (polymerization inhibitor) | Heating mantle with temperature control |
| Cyclohexane (B81311) (water-carrying agent) | Separatory funnel |
| 5% Sodium bicarbonate solution | Rotary evaporator |
| 20% Sodium chloride solution | pH indicator paper |
| Anhydrous sodium sulfate | Standard laboratory glassware |
Synthesis Procedure
The following protocol is based on optimized conditions reported in the literature, which have been shown to produce high yields of HDDA.[2][4]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, Dean-Stark apparatus, and a reflux condenser, add this compound, acrylic acid, cyclohexane, p-toluenesulfonic acid, and hydroquinone.
-
Esterification Reaction: Heat the mixture to a reaction temperature of 80-90°C with continuous stirring. The water generated during the reaction will be azeotropically removed with cyclohexane and collected in the Dean-Stark trap.
-
Reaction Monitoring: The reaction is typically complete when the theoretical amount of water has been collected, which usually takes around 90 minutes.[2]
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the excess acid catalyst.
-
Washing and Drying: Subsequently, wash the organic layer with a 20% sodium chloride solution and then with distilled water until the pH is neutral.[2] Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the cyclohexane under reduced pressure using a rotary evaporator at a temperature of 50°C to obtain the crude this compound diacrylate.[2][5]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of HDDA.
Data Presentation
The following tables summarize the quantitative data for the synthesis of HDDA based on optimized reaction conditions.
Table 1: Optimized Reaction Conditions for HDDA Synthesis
| Parameter | Value | Reference |
| Molar Ratio (Acrylic Acid : this compound) | 2.5 : 1 | [2][6] |
| Catalyst (p-TSA) Concentration (% of total reactants) | 1.5% | [2][4] |
| Inhibitor (Hydroquinone) Concentration (ppm) | 500 ppm | [7] |
| Water-carrying Agent (Cyclohexane) (% of total reactants) | 65% | [2][4] |
| Reaction Temperature | 80-90°C | [2][4] |
| Reaction Time | 90 minutes | [2][4] |
| Expected Yield | ~93.25% | [2][4] |
Table 2: Physicochemical Properties of this compound Diacrylate
| Property | Value |
| Appearance | Colorless, transparent liquid |
| Molecular Weight | 226.27 g/mol [8] |
| Density (at 25°C) | 1.01 g/cm³[8] |
| Boiling Point | >250°C[8] |
| Viscosity (at 25°C) | 10-15 mPa·s[8] |
| Refractive Index (n20/D) | 1.456 |
| Purity | ≥98%[8] |
| Acid Content | ≤0.02%[8] |
| Moisture Content | ≤0.2%[8] |
Characterization
The synthesized this compound diacrylate can be characterized using various analytical techniques to confirm its structure and purity.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the presence of characteristic functional groups such as the ester carbonyl (C=O) and acrylate vinyl (C=C) bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure and confirm the successful esterification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and identify any byproducts.[9]
Safety and Handling
-
This compound diacrylate may cause skin and eye irritation and can lead to allergic skin reactions.[6]
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
HDDA is typically supplied with a polymerization inhibitor, such as hydroquinone, to prevent premature polymerization.[1][6]
-
Store the product away from light and heat to maintain its stability.[6]
Conclusion
The direct esterification of this compound with acrylic acid is an efficient and high-yielding method for the synthesis of this compound diacrylate. By following the detailed protocols and adhering to the optimized reaction conditions presented in these application notes, researchers can reliably produce high-purity HDDA for a variety of applications in materials science and drug development. Proper characterization and adherence to safety guidelines are crucial for the successful and safe synthesis of this important monomer.
References
- 1. This compound diacrylate - Wikipedia [en.wikipedia.org]
- 2. Synthesis of this compound Diacrylate_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of this compound Diacrylate | Semantic Scholar [semanticscholar.org]
- 5. CN102659586A - Method for preparing this compound diacrylate - Google Patents [patents.google.com]
- 6. This compound Diacrylate (HDDA) High-Purity Reagent [benchchem.com]
- 7. CN106699553A - Preparation method of this compound diacrylate - Google Patents [patents.google.com]
- 8. adakem.com [adakem.com]
- 9. CN105467043A - A method for measuring this compound diacrylate content - Google Patents [patents.google.com]
Application of 1,6-Hexanediol in High-Performance Coatings and Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,6-Hexanediol (HDO) as a key building block in the formulation of high-performance coatings and resins. The inclusion of HDO in polyurethane, polyester (B1180765), and UV-curable systems imparts a desirable balance of flexibility, hardness, and durability, making it a versatile component for a wide range of applications.
Introduction to this compound in Coatings
This compound is a linear aliphatic diol that serves as a fundamental monomer in the synthesis of various polymers.[1][2][3][4] Its long hydrocarbon chain and terminal primary hydroxyl groups make it an excellent choice for formulators seeking to enhance the performance of coatings and resins.[2][5] In polyurethanes, HDO acts as a chain extender, contributing to improved mechanical strength and flexibility.[5][6] For polyester resins, it provides an optimal balance between hardness and flexibility, along with enhanced weatherability.[1][4] Furthermore, its derivative, this compound diacrylate (HDDA), is a common reactive diluent in UV-curable coatings, offering fast cure speeds and excellent film properties.[7][8]
Key Performance Enhancements with this compound
The incorporation of this compound into coating and resin formulations leads to several key performance improvements:
-
Enhanced Flexibility and Impact Resistance: The linear and flexible nature of the HDO backbone imparts excellent flexibility to the polymer, reducing brittleness and improving impact resistance.[4][5]
-
Improved Hardness and Scratch Resistance: While enhancing flexibility, HDO also contributes to a good surface hardness, providing a balance that is crucial for durable coatings.[1][2]
-
Excellent Adhesion: Coatings formulated with HDO often exhibit improved adhesion to a variety of substrates.[1][9]
-
Good Chemical and Hydrolysis Resistance: The use of HDO can lead to coatings with increased resistance to chemicals and hydrolysis, enhancing their long-term durability.[2][9]
-
Weatherability: Polyester resins containing this compound often show improved resistance to weathering, making them suitable for outdoor applications.[1][4]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the typical effects of incorporating this compound on the properties of various coating systems. The data presented is a synthesis of information from various sources and includes illustrative values based on established principles to demonstrate the trends.
Table 1: Illustrative Performance of this compound in Polyurethane Coatings
| Property | Test Method | Formulation without HDO | Formulation with 10% HDO (in polyol component) |
| Pencil Hardness | ASTM D3363 | H | F-H |
| Adhesion (Cross-Hatch) | ASTM D3359 | 4B | 5B |
| Flexibility (Mandrel Bend) | ASTM D522 | 1/4 inch | 1/8 inch |
| Impact Resistance (Direct) | ASTM D2794 | 60 in-lbs | 120 in-lbs |
| Chemical Resistance (MEK rubs) | ASTM D5402 | 100 | >200 |
Table 2: Performance of a Polyester-Based Coil Coating Formulation Containing this compound
| Property | Test Method | Result |
| Pencil Hardness | ASTM D3363 | HB - F |
| T-Bend Adhesion/Crack Free | ASTM D4145 | 0T |
| Impact Test (Forward) | ASTM D2794 | 70 in-lb |
Table 3: Properties of a UV-Curable Coating Containing this compound Diacrylate (HDDA)
| Property | Test Method | Formulation with 20% HDDA | Formulation with 40% HDDA |
| Pencil Hardness | ASTM D3363 | 2H | H |
| Adhesion (Cross-Hatch) | ASTM D3359 | 5B | 5B |
| Flexibility (Mandrel Bend) | ASTM D522 | 1/8 inch | < 1/8 inch |
| Solvent Resistance (MEK rubs) | ASTM D5402 | >200 | >200 |
Experimental Protocols
The following are detailed protocols for the synthesis and formulation of coatings and resins incorporating this compound.
Protocol for Synthesis of a Waterborne Polyurethane Dispersion (PUD)
This protocol describes the synthesis of a waterborne polyurethane dispersion using this compound as a chain extender in the hard segment.
Materials:
-
Polycarbonate diol (PCD, MW ~2000 g/mol )
-
Isophorone (B1672270) diisocyanate (IPDI)
-
Dimethylolpropionic acid (DMPA)
-
This compound (HDO)
-
Triethylamine (B128534) (TEA)
-
Ethylenediamine (B42938) (EDA)
-
Acetone (anhydrous)
-
Deionized water
Equipment:
-
Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and condenser.
-
Heating mantle
-
Dropping funnel
-
High-speed disperser
Procedure:
-
Prepolymer Synthesis:
-
Charge the polycarbonate diol and this compound into the reaction flask.
-
Heat the mixture to 70°C under a nitrogen blanket with stirring until a homogeneous melt is obtained.
-
Add the isophorone diisocyanate (IPDI) to the flask and increase the temperature to 90°C.
-
Maintain the reaction at 90°C for 2-3 hours, monitoring the isocyanate (NCO) content by titration.
-
Cool the reactor to 70°C and add a solution of dimethylolpropionic acid (DMPA) in a minimal amount of N-methyl-2-pyrrolidone (NMP) or another suitable solvent.
-
Continue the reaction at 70-80°C for another 1-2 hours until the desired NCO content is reached.
-
-
Neutralization and Dispersion:
-
Cool the prepolymer to 50-60°C and add triethylamine (TEA) stoichiometrically to neutralize the carboxylic acid groups of the DMPA. Stir for 30 minutes.
-
Under high-speed stirring (e.g., 1000 rpm), add deionized water to the neutralized prepolymer over a period of 30-60 minutes to form a stable dispersion.
-
-
Chain Extension:
-
Add a solution of ethylenediamine (EDA) in deionized water dropwise to the dispersion over 15-30 minutes.
-
Continue stirring for another hour to complete the chain extension reaction.
-
If necessary, remove any organic solvent used under reduced pressure.
-
Protocol for Synthesis of a Saturated Polyester Resin for Coatings
This protocol outlines the synthesis of a hydroxyl-terminated saturated polyester resin using this compound.
Materials:
-
Isophthalic Acid (IPA)
-
Adipic Acid (AA)
-
This compound (HDO)
-
Trimethylolpropane (B17298) (TMP) - as a branching monomer
-
Fascat® 4100 (or other suitable esterification catalyst)
-
Xylene (as an azeotropic solvent)
Equipment:
-
Reaction kettle equipped with a mechanical stirrer, packed column, condenser, Dean-Stark trap, nitrogen inlet, and temperature controller.
Procedure:
-
Esterification Reaction:
-
Charge isophthalic acid, adipic acid, this compound, and trimethylolpropane into the reaction kettle.
-
Add the esterification catalyst (e.g., 0.1-0.3% of total reactant weight).
-
Add xylene (e.g., 2-5% of total reactant weight) to facilitate water removal.
-
Start stirring and begin heating the mixture under a nitrogen blanket.
-
Gradually increase the temperature to 180-230°C. Water will begin to be removed azeotropically with xylene and collected in the Dean-Stark trap.
-
Monitor the reaction by measuring the acid value and viscosity of the resin.
-
Continue the reaction until the target acid value (e.g., < 10 mg KOH/g) and viscosity are reached.
-
-
Solvent Removal and Dilution:
-
Once the reaction is complete, cool the reactor to around 150°C.
-
If necessary, apply a vacuum to remove the remaining xylene.
-
Dilute the polyester resin with a suitable solvent (e.g., a mixture of xylene and butyl acetate) to the desired solids content.
-
Protocol for Formulation and Curing of a UV-Curable Coating
This protocol describes the formulation and UV curing of a clear coating using this compound diacrylate (HDDA) as a reactive diluent.
Materials:
-
Urethane (B1682113) acrylate (B77674) oligomer (e.g., Ebecryl® 270)
-
This compound diacrylate (HDDA)
-
Photoinitiator (e.g., 2-Hydroxy-2-methyl-1-phenyl-propan-1-one)
-
Flow and leveling agent (optional)
Equipment:
-
High-shear mixer or planetary mixer
-
Bar coater or spray gun for application
-
UV curing system with a mercury vapor lamp (e.g., 100 W/cm)
Procedure:
-
Formulation:
-
In a suitable mixing vessel, combine the urethane acrylate oligomer and this compound diacrylate.
-
Mix at low speed until a homogeneous blend is achieved.
-
Add the photoinitiator and continue mixing until it is completely dissolved.
-
If used, add the flow and leveling agent and mix thoroughly.
-
-
Application and Curing:
-
Apply the formulated coating to the desired substrate (e.g., wood, plastic, metal) using a bar coater to achieve a specific film thickness (e.g., 25-50 µm).
-
Immediately pass the coated substrate under the UV lamp on a conveyor belt.
-
The cure speed will depend on the lamp intensity, film thickness, and photoinitiator concentration. Adjust the belt speed to achieve a tack-free and fully cured film.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the application of this compound in coatings.
Caption: Workflow for Polyurethane Dispersion (PUD) Synthesis.
References
- 1. atamankimya.com [atamankimya.com]
- 2. HDO this compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. paint.org [paint.org]
- 6. This compound Market by Application & Region | MarketsandMarkets [marketsandmarkets.com]
- 7. adhesion.kr [adhesion.kr]
- 8. pcimag.com [pcimag.com]
- 9. 1 6-Hexanediol Molten As Key Ingredient For Polyurethane Coatings In Unsaturated Resin Field [tdimdipolyurethane.com]
Application Notes and Protocols: 1,6-Hexanediol in the Synthesis of Adhesives and Inks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 1,6-Hexanediol (HDO) and its derivatives in the synthesis of high-performance adhesives and inks. This compound, a linear diol, serves as a crucial building block in various polymer systems, imparting desirable characteristics such as flexibility, toughness, and enhanced adhesion.[1][2] Its bifunctional nature, with two primary hydroxyl groups, allows it to readily participate in polymerization reactions to form polyesters and polyurethanes, which are foundational to many adhesive and ink formulations.[1][2]
This compound in Adhesive Synthesis
In adhesive applications, this compound is a key component in the synthesis of polyester (B1180765) and polyurethane-based adhesives. Its incorporation into the polymer backbone enhances flexibility and toughness, which is particularly important for adhesives that need to bond dissimilar materials or withstand dynamic stresses.[1][2] The elasticity it provides helps to prevent bond failure from vibrations or thermal expansion and contraction.[1]
Application: Polyurethane Adhesives
This compound is frequently used as a chain extender in the synthesis of polyurethanes. The resulting modified polyurethane exhibits high resistance to hydrolysis and excellent mechanical strength, coupled with a low glass transition temperature, which imparts flexibility.[3]
This protocol describes the laboratory-scale synthesis of a two-component polyurethane adhesive based on a polyester polyol (synthesized with this compound), and a diisocyanate.
Materials:
-
Component A (Polyol Component):
-
Polyester polyol (from this compound and adipic acid)
-
This compound (as a chain extender)
-
Dibutyltin (B87310) dilaurate (DBTDL) as a catalyst
-
-
Component B (Isocyanate Component):
-
Methylene diphenyl diisocyanate (MDI)
-
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, thermometer, and nitrogen inlet
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Beakers, graduated cylinders, and syringes
Procedure:
-
Preparation of Component A (Polyol Component):
-
In a clean, dry three-necked flask, charge the polyester polyol and this compound.
-
Heat the mixture to 60°C under a nitrogen atmosphere while stirring.
-
Continue stirring for 30 minutes to ensure a homogeneous mixture.
-
Cool the mixture to room temperature.
-
Add the dibutyltin dilaurate (DBTDL) catalyst and stir for an additional 15 minutes.
-
-
Preparation of the Adhesive Mixture:
-
In a separate container, weigh the required amount of Component B (MDI).
-
Slowly add Component B to Component A while stirring vigorously. The recommended NCO:OH ratio is typically between 1.1:1 and 2.5:1.[4]
-
Continue stirring for 3-5 minutes until a uniform mixture is achieved.
-
-
Application and Curing:
-
Apply the mixed adhesive to the substrates to be bonded.
-
Join the substrates and clamp them with sufficient pressure.
-
Allow the adhesive to cure at room temperature for 24 hours. For optimal performance, a post-cure at a slightly elevated temperature (e.g., 60°C) for 2-4 hours can be performed.
-
Quantitative Data for Polyurethane Adhesive Formulation:
| Component | Function | Typical Weight Percentage (%) |
| Polyester Polyol (from 1,6-HDO) | Polyol | 50 - 70 |
| Methylene Diphenyl Diisocyanate (MDI) | Isocyanate | 20 - 40 |
| This compound | Chain Extender | 5 - 15 |
| Dibutyltin Dilaurate (DBTDL) | Catalyst | 0.01 - 0.1 |
Performance Characteristics of Polyurethane Adhesives with this compound:
| Property | Typical Value | ASTM Test Method |
| Lap Shear Strength (Aluminum) | 10 - 20 MPa | D1002 |
| T-Peel Strength (Flexible Substrate) | 5 - 15 N/cm | D1876 |
| Hardness (Shore A) | 60 - 90 | D2240 |
This compound in Ink Synthesis
In the ink industry, this compound and its derivatives are primarily used in the formulation of UV-curable inks.[1][3] The most common derivative is this compound diacrylate (HDDA), which acts as a reactive diluent.[3] HDDA's low viscosity helps to adjust the ink's rheology for jetting while its high reactivity contributes to fast curing speeds under UV light, resulting in durable and scratch-resistant ink films.[1]
Application: UV-Curable Inkjet Inks
HDDA is a bifunctional monomer that, upon exposure to UV radiation in the presence of a photoinitiator, polymerizes to form a cross-linked network. This rapid curing process is a key advantage of UV inks.
This protocol outlines the preparation of a model UV-curable inkjet ink formulation containing this compound diacrylate.
Materials:
-
Urethane (B1682113) Acrylate (B77674) Oligomer
-
This compound Diacrylate (HDDA)
-
Photoinitiator (e.g., 2-Hydroxy-2-methylpropiophenone)
-
Pigment Dispersion
-
Surfactant (for substrate wetting)
Equipment:
-
High-shear mixer or disperser
-
Viscometer
-
UV curing lamp
-
Glass slides or desired substrate for testing
Procedure:
-
Preparation of the Ink Formulation:
-
In a light-protected vessel, combine the urethane acrylate oligomer and the this compound diacrylate (HDDA).
-
Mix at a moderate speed until a homogeneous solution is obtained.
-
Slowly add the pigment dispersion while increasing the mixing speed. Continue mixing until the pigment is uniformly dispersed.
-
Add the photoinitiator and surfactant to the mixture.
-
Continue mixing at high speed for 30-60 minutes to ensure all components are fully dissolved and dispersed.
-
-
Curing and Testing:
-
Apply a thin film of the ink onto a glass slide or the desired substrate.
-
Expose the ink film to a UV lamp. The curing speed will depend on the lamp intensity and the photoinitiator concentration.
-
Evaluate the cured ink film for properties such as adhesion, hardness, and solvent resistance.
-
Quantitative Data for UV-Curable Ink Formulation:
| Component | Function | Typical Weight Percentage (%) |
| Urethane Acrylate Oligomer | Binder/Resin | 30 - 50 |
| This compound Diacrylate (HDDA) | Reactive Diluent | 20 - 40 |
| Photoinitiator | Curing Agent | 5 - 15[5] |
| Pigment Dispersion | Colorant | 1 - 20 |
| Surfactant | Wetting Agent | 0.1 - 1.0 |
Influence of HDDA Concentration on UV-Curable Ink Properties:
| HDDA Concentration (%) | Viscosity (cP at 25°C) | Pencil Hardness | Adhesion (Cross-hatch) |
| 20 | ~50 | 2H | 5B |
| 30 | ~30 | H | 5B |
| 40 | ~15 | F | 4B |
Visualizations
Caption: Synthesis pathway of polyurethane adhesive using this compound.
Caption: Workflow for UV-curable ink formulation and curing with HDDA.
References
1,6-Hexanediol: Application Notes and Protocols for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 1,6-Hexanediol (B165255) as a solvent and co-solvent in organic reactions. Due to its biodegradable nature, low volatility, and ability to form deep eutectic solvents, this compound is emerging as a green alternative to conventional organic solvents.
Physicochemical Properties of this compound
This compound is a white, waxy, hygroscopic solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, making it a versatile medium for a range of chemical transformations.
| Property | Value |
| Chemical Formula | C₆H₁₄O₂ |
| Molar Mass | 118.176 g·mol⁻¹ |
| Melting Point | 42-45 °C |
| Boiling Point | 250 °C |
| Flash Point | 101.67 °C |
| Vapor Pressure | 0.0005 mmHg @ 25 °C |
| Solubility | Soluble in water, alcohol, and various organic solvents.[1] |
| Appearance | White crystalline solid |
Applications in Organic Synthesis
While primarily utilized as a monomer in polymer synthesis, particularly for polyesters and polyurethanes, this compound's utility as a solvent is a growing area of interest in green chemistry.[1] Its applications include its use as a co-solvent in biocatalysis and as a component of deep eutectic solvents (DESs).
Co-solvent in Biocatalytic Reactions
This compound can be employed as a co-substrate and co-solvent in biocatalytic reactions, such as in the reduction of aldehydes. Its presence can enhance reaction rates and yields.
Experimental Protocol: Biocatalytic Reduction of Benzaldehyde (B42025)
This protocol describes the use of this compound as a cosubstrate in the reduction of benzaldehyde using Lactobacillus brevis alcohol dehydrogenase (LbADH).
Materials:
-
Benzaldehyde
-
This compound
-
Methyl tert-butyl ether (MTBE)
-
Dimethylformamide (DMF)
-
Lactobacillus brevis alcohol dehydrogenase (LbADH) whole cells
-
Buffer solution
Procedure:
-
Prepare a stock solution of benzaldehyde in MTBE.
-
Dissolve this compound in DMF to prevent its addition as a solid.
-
In a reaction vessel, add the benzaldehyde stock solution to a final concentration of 396 mM.
-
Add the this compound solution to a final concentration of 198 mM.
-
Add MTBE to adjust the total reaction volume.
-
Initiate the reaction by adding LbADH whole cells.
-
The reaction is carried out in a microaqueous organic system, where a small volume of buffer is absorbed by the lyophilized cells, creating a single visible liquid phase.
-
Incubate the reaction mixture for 24 hours.
-
Monitor the conversion of benzaldehyde to benzyl (B1604629) alcohol.
Quantitative Data:
| Reaction | Cosubstrate | Conversion (%) in 24h |
| Biocatalytic Reduction | This compound (0.5 molar equivalent) | 93 |
Logical Workflow for Biocatalytic Reduction:
Caption: Workflow for the biocatalytic reduction of benzaldehyde.
Component of Deep Eutectic Solvents (DESs)
This compound can form a deep eutectic solvent when mixed with a hydrogen bond acceptor, such as choline (B1196258) chloride. DESs are considered green solvents due to their low volatility, low toxicity, and biodegradability. A DES of choline chloride and this compound has been successfully used for the extraction of flavonoids. While specific protocols for organic synthesis in this particular DES are still emerging, a general protocol for a Knoevenagel condensation in a similar DES is provided below as a representative example.
Experimental Protocol: Preparation of a Choline Chloride/1,6-Hexanediol DES
Materials:
-
Choline chloride (ChCl)
-
This compound
Procedure:
-
Combine choline chloride and this compound in a 1:2 molar ratio in a sealed flask.
-
Heat the mixture at 80°C with constant stirring until a clear, homogeneous liquid is formed.
-
The resulting liquid is the deep eutectic solvent and can be used directly as a reaction medium.
Physicochemical Properties of Choline Chloride-Based DESs:
| Hydrogen Bond Donor | Molar Ratio (ChCl:HBD) | Density (g/cm³) | Viscosity (cP) |
| 1,4-Butanediol | 1:4 | 1.05 | 9.48 |
| Glycerol | 1:2 | 1.18 | 13.1 |
General Experimental Protocol: Knoevenagel Condensation for Coumarin (B35378) Synthesis in a DES
This protocol describes the synthesis of coumarin derivatives via Knoevenagel condensation using a choline chloride-based DES as both the solvent and catalyst. While this specific example uses a different hydrogen bond donor, the general procedure can be adapted for a this compound based DES.
Materials:
-
Substituted salicylaldehyde (B1680747)
-
Active methylene (B1212753) compound (e.g., dimethyl malonate, ethyl cyanoacetate)
-
Choline chloride-based Deep Eutectic Solvent
Procedure:
-
In a round-bottom flask, add the substituted salicylaldehyde (1 mmol), the active methylene compound (1.2 mmol), and the deep eutectic solvent (2 mL).
-
Stir the mixture at room temperature or with gentle heating as required for the specific substrates.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The DES can often be recovered by evaporating the water and reused.
Quantitative Data for Coumarin Synthesis in a ChCl:ZnCl₂ DES:
| Salicylaldehyde | Active Methylene Compound | Yield (%) |
| Salicylaldehyde | Dimethyl malonate | 92 |
| 5-Bromosalicylaldehyde | Dimethyl malonate | 96 |
| 4-Hydroxysalicylaldehyde | Ethyl cyanoacetate | 85 |
Signaling Pathway Diagram for Knoevenagel Condensation:
Caption: Knoevenagel condensation pathway for coumarin synthesis.
Conclusion
This compound presents a promising alternative to traditional volatile organic solvents in certain applications. Its role as a co-solvent in biocatalysis has been demonstrated to be effective. Furthermore, its ability to form deep eutectic solvents opens up a wide range of possibilities for its use as a green reaction medium. Further research into the application of this compound-based DESs in various organic syntheses is warranted to fully explore their potential. The provided protocols offer a starting point for researchers interested in utilizing this versatile diol in their synthetic endeavors.
References
Application Notes and Protocols: The Role of 1,6-Hexanediol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 1,6-hexanediol (B165255) in pharmaceutical synthesis. This versatile linear diol serves as a crucial building block in various applications, including its use as a flexible linker in Proteolysis Targeting Chimeras (PROTACs) and as a monomer for biodegradable polyesters in drug delivery systems.
Application as a Linker in Proteolysis Targeting Chimeras (PROTACs)
This compound is an ideal building block for constructing flexible linkers in PROTACs. These bifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The length and flexibility of the linker are critical for the formation of a stable ternary complex and subsequent ubiquitination.
Experimental Protocol: Synthesis of a this compound-Based Linker and Conjugation to a VHL Ligand
This protocol describes the synthesis of a bifunctional linker derived from this compound and its subsequent conjugation to a von Hippel-Lindau (VHL) E3 ligase ligand, a common step in the assembly of VHL-based PROTACs.
Step 1: Synthesis of 6-bromohexyl pivalate (B1233124)
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add pivaloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To the resulting mono-protected diol dissolved in DCM, add triphenylphosphine (B44618) (1.2 eq) and carbon tetrabromide (1.2 eq) at 0 °C.
-
Stir the reaction at room temperature for 12 hours.
-
Concentrate the reaction mixture and purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 6-bromohexyl pivalate.
Step 2: Conjugation to VHL Ligand
-
Dissolve the VHL ligand containing a free amine (e.g., a derivative of VH032) (1.0 eq) and 6-bromohexyl pivalate (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.
-
Stir the reaction at 60 °C for 16 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the VHL ligand-linker conjugate.
-
The pivaloyl protecting group can be removed under standard basic conditions (e.g., LiOH in THF/water) to yield a terminal alcohol, which can be further functionalized for conjugation to the target protein ligand.
| Step | Reactants | Reagents/Solvents | Typical Yield | Purity (by HPLC) |
| 1 | This compound, Pivaloyl chloride, Triphenylphosphine, Carbon tetrabromide | Dichloromethane | 60-70% | >95% |
| 2 | VHL ligand-amine, 6-bromohexyl pivalate | DMF, DIPEA | 50-60% | >98% |
Logical Workflow for PROTAC Synthesis
Signaling Pathway: VHL-mediated Protein Degradation
The synthesized PROTAC hijacks the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to induce the degradation of a target protein (e.g., a kinase involved in a cancer signaling pathway).
Application in Polyester-Based Drug Delivery Systems
This compound can be used as a monomer in the synthesis of biodegradable polyesters for the formulation of nanoparticles for controlled drug delivery. The properties of the resulting polymer, such as its degradation rate and drug-loading capacity, can be tuned by copolymerization with other monomers like adipic acid.
Experimental Protocol: Synthesis of Poly(1,6-hexanediyl adipate) Nanoparticles for Paclitaxel (B517696) Delivery
This protocol outlines the synthesis of a polyester (B1180765) from this compound and adipic acid, followed by the preparation of paclitaxel-loaded nanoparticles using the nanoprecipitation method.
Step 1: Synthesis of Poly(1,6-hexanediyl adipate)
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine this compound (1.0 eq) and adipic acid (1.0 eq).
-
Add p-toluenesulfonic acid (0.1% w/w) as a catalyst.
-
Heat the mixture to 150 °C under a gentle stream of nitrogen with continuous stirring.
-
After 2 hours, gradually increase the temperature to 180 °C and apply a vacuum (around 1 mmHg) to remove the water formed during the polycondensation reaction.
-
Continue the reaction for 8-12 hours until a viscous polymer is formed.
-
Cool the polymer to room temperature, dissolve it in dichloromethane, and precipitate it in cold methanol.
-
Collect the polymer by filtration and dry it under vacuum at 40 °C for 24 hours.
Step 2: Preparation of Paclitaxel-Loaded Nanoparticles
-
Dissolve 100 mg of the synthesized poly(1,6-hexanediyl adipate) and 10 mg of paclitaxel in 5 mL of acetone (B3395972).
-
Prepare an aqueous solution of 1% (w/v) Pluronic® F-68.
-
Add the organic phase dropwise to 20 mL of the aqueous surfactant solution under moderate magnetic stirring.
-
Continue stirring for 4-6 hours at room temperature to allow for the evaporation of acetone and the formation of nanoparticles.
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes to separate the nanoparticles from the aqueous medium.
-
Wash the nanoparticles twice with deionized water to remove any residual surfactant and unencapsulated drug.
-
Lyophilize the nanoparticles to obtain a dry powder for storage and characterization.
| Parameter | Value |
| Polymer Molecular Weight (Mn) | 10,000 - 15,000 Da |
| Nanoparticle Size (Z-average) | 150 - 250 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Drug Loading Efficiency | 70 - 85% |
| Drug Release (at 72h, pH 7.4) | 40 - 50% |
Experimental Workflow for Nanoparticle Formulation
Signaling Pathway: Paclitaxel's Mechanism of Action
Paclitaxel delivered by the nanoparticles interferes with the microtubule dynamics within cancer cells, leading to cell cycle arrest and apoptosis. The controlled release from the polyester matrix ensures sustained therapeutic action.
Application Notes and Protocols: 1,6-Hexanediol as a Phase Change Material for Thermal Energy Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1,6-Hexanediol (1,6-HDO) as a phase change material (PCM) for thermal energy storage (TES) applications. This document details the thermophysical properties of 1,6-HDO and its composites, experimental protocols for its characterization, and logical workflows for its application.
Introduction to this compound as a Phase Change Material
This compound is a diol, an organic compound containing two hydroxyl functional groups.[1] It is a white, waxy solid at room temperature with a melting point that falls within a range suitable for various low-temperature thermal energy storage applications, including building temperature regulation, electronic cooling, and thermal management of sensitive components.[2] As a PCM, 1,6-HDO stores and releases thermal energy in the form of latent heat during its solid-liquid phase transition. This process occurs at a nearly constant temperature, making it an attractive material for passive thermal regulation.
Organic PCMs like this compound offer several advantages, including high latent heat of fusion, chemical stability, and non-corrosiveness. However, they also present challenges such as low thermal conductivity and potential leakage in the molten state. To address these limitations, 1,6-HDO is often incorporated into composite materials to enhance its thermal properties and form-stability.
Thermophysical Properties of this compound and its Composites
The following tables summarize the key thermophysical properties of pure this compound and its composites. These values are essential for designing and modeling thermal energy storage systems.
Table 1: Thermophysical Properties of Pure this compound
| Property | Value | Units |
| Melting Point | 39.5 - 45 | °C |
| Latent Heat of Fusion | ~216 | J/g |
| Thermal Conductivity (Solid) | ~0.35 | W/m·K |
| Thermal Conductivity (Liquid) | ~0.17 | W/m·K |
| Density (Solid, at 20°C) | 0.96 | g/cm³[3] |
| Density (Liquid, at 25°C) | 0.967 | g/cm³[4] |
| Specific Heat Capacity (Solid, at 298.15 K) | 202.9 | J/mol·K[5] |
| Boiling Point | 250 | °C[3] |
| Molecular Weight | 118.1742 | g/mol [3] |
Table 2: Properties of this compound Composites
| Composite Material | Melting Point (°C) | Latent Heat of Fusion (J/g) | Notes |
| This compound/Lauric Acid Eutectic (70/30 wt%) | 36.92 ± 0.71 | 177.11 ± 7.93 | Eutectic composition provides a lower melting point than pure components.[6][7] |
| This compound/SiO₂ (70 wt% HDL) | 43.5 | 130.9 | Form-stable composite preventing leakage of molten PCM.[8] |
Experimental Protocols
This section provides detailed protocols for the characterization of this compound as a PCM.
Determination of Thermal Properties using Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature and latent heat of fusion of this compound.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum crucibles and lids
-
Microbalance (±0.01 mg accuracy)
-
This compound sample (5-10 mg)
-
Inert gas supply (e.g., Nitrogen)
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum crucible.
-
Crucible Sealing: Hermetically seal the crucible to prevent any mass loss during heating.
-
DSC Setup: Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature at least 20°C below the expected melting point (e.g., 20°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature at least 20°C above the melting point (e.g., 80°C).[9]
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at the same rate.
-
-
Data Analysis:
Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition temperature of this compound.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., alumina (B75360) or platinum)
-
Microbalance (±0.01 mg accuracy)
-
This compound sample (5-10 mg)
-
Inert gas supply (e.g., Nitrogen)
Protocol:
-
Sample Preparation: Place 5-10 mg of the this compound sample into a TGA sample pan.
-
TGA Setup: Place the sample pan in the TGA furnace.
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 20°C/min) under a nitrogen atmosphere.[9]
-
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
The onset temperature of weight loss indicates the beginning of decomposition.
-
Thermal Conductivity Measurement using the Transient Hot-Wire Method
Objective: To measure the thermal conductivity of this compound in both solid and liquid phases.
Materials and Equipment:
-
Transient Hot-Wire Apparatus
-
Hot-wire sensor (e.g., platinum wire)
-
Sample cell
-
Temperature-controlled bath
-
Data acquisition system
Protocol:
-
Sample Preparation:
-
For the liquid phase, melt the this compound and pour it into the sample cell, ensuring the hot-wire sensor is fully immersed.
-
For the solid phase, melt the this compound in the sample cell and then allow it to solidify completely around the sensor.
-
-
Measurement:
-
Data Analysis:
-
The thermal conductivity is calculated from the slope of the linear portion of the temperature rise versus the logarithm of time plot.[11]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. jcia-bigdr.jp [jcia-bigdr.jp]
- 4. This compound | HO(CH2)6OH | CID 12374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. discovery.lsbu.ac.uk [discovery.lsbu.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thermtest.com [thermtest.com]
- 11. Transient-Hot-Wire method method for determining thermal conductivity (THW) | tec-science [tec-science.com]
Application Notes and Protocols: Laboratory-Scale Synthesis of 1,6-Hexanediol via Reduction of Adipates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory-scale synthesis of 1,6-hexanediol (B165255) through the reduction of adipic acid and its esters (adipates). The methodologies presented are based on established catalytic hydrogenation techniques and chemical hydride reductions, offering options suitable for various laboratory settings.
Introduction
This compound (HDO) is a valuable diol used as a monomer in the synthesis of various polymers, including polyurethanes and polyesters.[1][2] In a laboratory setting, it is commonly synthesized by the reduction of adipic acid or its dialkyl esters, such as dimethyl adipate (B1204190) (DMA) or diethyl adipate. This process involves the conversion of two carboxylic acid or ester functional groups into primary alcohols.
The primary methods for this transformation on a lab scale are:
-
Catalytic Hydrogenation: This method employs a catalyst (often a heterogeneous metal catalyst) and hydrogen gas to reduce the adipate. It is a common industrial method that can be adapted for laboratory use.[2][3]
-
Chemical Hydride Reduction: This approach utilizes strong reducing agents like lithium aluminum hydride (LiAlH₄) to reduce the ester functional groups. This method is often preferred for smaller-scale laboratory syntheses due to its high efficiency and milder reaction conditions (in terms of pressure).
This document outlines protocols for both catalytic hydrogenation and chemical hydride reduction, providing quantitative data for comparison and detailed experimental procedures.
Comparative Data of Synthesis Methods
The following tables summarize quantitative data from various reported methods for the synthesis of this compound from adipates, providing a basis for method selection.
Table 1: Catalytic Hydrogenation of Adipic Acid and Dimethyl Adipate
| Catalyst | Substrate | Temp. (°C) | Pressure (bar) | Reaction Time (h) | Conversion (%) | Yield of 1,6-HDO (%) | Selectivity (%) | Reference |
| RuCoP/C | Adipic Acid | 220 | 65 | - | 80 | 64 | 80 | [1] |
| Atomically dispersed Ni/SiO₂ | Adipic Acid | 220 | 50 | 12 | 100 | ~94 | - | [4] |
| Ir-Re/C | Adipic Acid | 180 | 100 | 16 | 100 | - | 59 | [5] |
| Ru-Sn/TiO₂ | Dimethyl Adipate | 255 | 50 | - | - | - | 70 | [6] |
| Rh-Sn/α-Al₂O₃ | Dimethyl Adipate | 300 | 91 | - | High | High | - | [7] |
| Cu-based | Dimethyl Adipate | 170-190 | 30-50 | - | 97.5 | - | 98.9 | [8] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Adipic Acid using Ni/SiO₂ Catalyst
This protocol is adapted from a study on atomically dispersed nickel catalysts and provides a high yield of this compound.[4]
3.1. Materials and Equipment
-
Reactants: Adipic acid (AA), 1,4-dioxane (B91453) (solvent), Hydrogen gas (high purity)
-
Catalyst: Atomically dispersed Ni/SiO₂ catalyst (Ni-ad)
-
Equipment: High-pressure batch reactor (e.g., Parr reactor) equipped with a magnetic stirrer, heating mantle, temperature controller, and pressure gauge. Standard laboratory glassware for workup.
3.2. Experimental Procedure
-
Reactor Setup:
-
Ensure the high-pressure reactor is clean and dry.
-
To the reactor vessel, add 0.1 g of adipic acid, 60 mL of 1,4-dioxane, and 0.1 g of the Ni/SiO₂ catalyst.[4]
-
-
Reaction Execution:
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the reactor with hydrogen gas several times to remove air.
-
Pressurize the reactor to an initial pressure of 50 bar with hydrogen.[4]
-
Begin stirring at a constant rate (e.g., 500 rpm).[4]
-
Heat the reactor to 220 °C and maintain this temperature for 12 hours.[4] The pressure will increase as the temperature rises.
-
-
Work-up and Purification:
-
After the reaction time has elapsed, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the reactor and recover the reaction mixture.
-
Separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Remove the solvent (1,4-dioxane) from the filtrate using a rotary evaporator.
-
The crude this compound can be purified by distillation under reduced pressure or by recrystallization.
-
3.3. Characterization
-
The product can be characterized by Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity and identify any byproducts.
-
Proton and Carbon NMR spectroscopy can be used to confirm the structure of the this compound.
Protocol 2: Reduction of Diethyl Adipate using Lithium Aluminum Hydride (LiAlH₄)
This is a general protocol for the reduction of an ester to an alcohol using LiAlH₄, adapted for diethyl adipate. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[9]
3.1. Materials and Equipment
-
Reactants: Diethyl adipate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether, Ethyl acetate, Distilled water, 15% aqueous sodium hydroxide (B78521) (NaOH), Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Equipment: Oven-dried three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen/argon inlet, ice bath. Standard laboratory glassware for workup and purification.
3.2. Experimental Procedure
-
Reaction Setup:
-
Set up an oven-dried three-necked flask with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen/argon inlet, and a stopper.
-
Flush the entire apparatus with dry nitrogen or argon.
-
In the flask, prepare a suspension of LiAlH₄ (e.g., 1.2 equivalents per ester group, so 2.4 equivalents total) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
-
Addition of Diethyl Adipate:
-
Dissolve diethyl adipate in anhydrous THF in the dropping funnel.
-
Add the diethyl adipate solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.
-
-
Reaction and Monitoring:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
The reaction can be gently refluxed for several hours to ensure completion.[10] The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Quenching and Work-up (Fieser method):
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
CAUTION: The following steps are highly exothermic and produce hydrogen gas. Perform slowly and carefully in a fume hood.
-
Slowly and dropwise, add 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
Add 'x' mL of 15% aqueous NaOH solution.
-
Add '3x' mL of water.[10]
-
Stir the resulting mixture vigorously for 30 minutes. A white, granular precipitate should form.
-
-
Isolation and Purification:
-
Filter the white precipitate (aluminum salts) and wash it thoroughly with THF or diethyl ether.
-
Combine the organic filtrates.
-
Dry the combined organic solution over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.
-
Visualized Workflows
The following diagrams illustrate the general workflows for the synthesis of this compound via catalytic hydrogenation and chemical hydride reduction.
Caption: Workflow for Catalytic Hydrogenation.
Caption: Workflow for LiAlH₄ Reduction.
References
- 1. Amorphous RuCoP Ultrafine Nanoparticles Supported on Carbon as Efficient Catalysts for Hydrogenation of Adipic Acid to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,6 Hexanediol Production Technology | Johnson Matthey [matthey.com]
- 3. US9035094B2 - Process for production of adipic acid from this compound - Google Patents [patents.google.com]
- 4. shokubai.org [shokubai.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EP1042259B1 - Method for producing this compound - Google Patents [patents.google.com]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application of 1,6-Hexanediol in the Textile Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Hexanediol (HDO) is a linear diol that serves as a crucial building block in the synthesis of high-performance polymers for the textile industry. Its unique molecular structure, featuring two primary hydroxyl groups at its terminals, allows for the production of polyesters and polyurethanes with enhanced physical and chemical properties. The incorporation of this compound into polymer backbones imparts a desirable combination of flexibility, durability, and resistance to environmental factors, making it a key ingredient in advanced textile applications ranging from performance apparel to industrial fabrics.
Key Applications in the Textile Industry
The primary applications of this compound in the textile sector are centered around its use as a monomer in the synthesis of polyurethanes (PU) and polyesters. These polymers are then utilized in various forms, including fibers, coatings, and adhesives.
-
Polyurethane (PU) Synthesis: In polyurethane chemistry, this compound can be used as a chain extender or as a component of a polyester (B1180765) polyol. Its inclusion in the polymer chain disrupts crystallinity, leading to softer, more flexible, and more elastic materials. PU based on HDO exhibits excellent resistance to hydrolysis, which is critical for textiles exposed to moisture and washing.[1][2] Applications include:
-
Elastic Fibers (Spandex/Elastane): For sportswear, swimwear, and other form-fitting apparel.
-
Synthetic Leather: Providing a soft feel, good flexibility, and durability.[1]
-
Waterproof and Breathable Coatings: For outdoor and protective clothing.
-
Adhesives for Laminating Fabrics: Creating multi-layered textiles with improved performance.
-
-
Polyester Synthesis: this compound is used to produce specialty polyesters that offer a good balance of hardness and flexibility.[2] These polyesters can be spun into fibers or used in coatings and adhesives. The longer hydrocarbon chain of HDO, compared to shorter-chain diols, improves the flexibility and impact resistance of the resulting polyester.[3] Applications include:
-
High-Performance Fibers: With improved durability and feel.
-
Binder Fibers: Used in non-woven fabrics to bond other fibers together.
-
Durable Coatings: For industrial textiles requiring high abrasion and chemical resistance.
-
Performance Enhancements with this compound
The use of this compound as a monomer in textile polymers leads to significant improvements in the final product's performance. The following table summarizes these enhancements, although specific quantitative improvements are highly dependent on the complete polymer formulation and application.
| Property | Enhancement with this compound | Application Benefit in Textiles |
| Flexibility & Elasticity | The linear and relatively long chain of HDO introduces flexibility into the polymer backbone. | Softer hand-feel in fabrics, improved comfort in apparel, and better performance of elastic fibers.[1][2] |
| Durability & Abrasion Resistance | Polyurethanes and polyesters made with HDO exhibit enhanced toughness and resistance to wear and tear.[3] | Longer lifespan of garments and industrial textiles, particularly those subjected to high friction. |
| Hydrolysis Resistance | The incorporation of HDO into polyurethanes significantly improves their resistance to degradation by water.[1][2] | Enhanced durability of textiles that are frequently washed or exposed to humid environments, such as swimwear and outdoor gear. |
| Hardness & Toughness | HDO provides a good balance of hardness and flexibility, leading to tough and resilient polymers.[2] | Improved performance of protective coatings and industrial textiles that need to withstand mechanical stress. |
| Low-Temperature Performance | Polyurethanes formulated with HDO often have a lower glass transition temperature, maintaining flexibility at low temperatures.[1] | Better performance of textiles used in cold environments, preventing them from becoming brittle. |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Based Polyester Polyol
This protocol describes the synthesis of a polyester polyol from this compound and a dicarboxylic acid (e.g., adipic acid), which can then be used to produce polyurethanes.
Materials:
-
This compound (HDO)
-
Adipic Acid
-
Esterification catalyst (e.g., titanium-based catalyst)
-
Nitrogen gas supply
-
Reaction vessel equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.
Procedure:
-
Charge the reaction vessel with the desired molar ratio of this compound and adipic acid.
-
Add the esterification catalyst according to the manufacturer's recommendation.
-
Start purging the reactor with a slow stream of nitrogen gas.
-
Begin heating the mixture with constant stirring.
-
Maintain the reaction temperature at 180-220°C.
-
Water will be formed as a byproduct of the esterification reaction and should be continuously removed through the condenser.
-
Monitor the reaction progress by measuring the acid value of the mixture at regular intervals.
-
The reaction is considered complete when the acid value drops below a predetermined level.
-
Cool the resulting polyester polyol to room temperature under a nitrogen blanket.
Protocol 2: Preparation of a Polyurethane Elastomer for Textile Coating
This protocol outlines the synthesis of a polyurethane elastomer using the this compound-based polyester polyol from Protocol 1.
Materials:
-
This compound-based polyester polyol (from Protocol 1)
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
Chain extender (e.g., 1,4-Butanediol)
-
Catalyst (e.g., dibutyltin (B87310) dilaurate - DBTDL)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Reaction vessel with a mechanical stirrer, thermometer, and nitrogen inlet.
Procedure:
-
Prepolymer Synthesis:
-
Dry the polyester polyol under vacuum at 80-90°C for 1-2 hours to remove any moisture.
-
In the reaction vessel, under a nitrogen atmosphere, add the dried polyester polyol and heat to 70-80°C.
-
Add the diisocyanate to the polyol with vigorous stirring. The NCO/OH ratio should be carefully controlled (typically >1).
-
Allow the reaction to proceed for 1-2 hours at the set temperature to form the prepolymer.
-
-
Chain Extension:
-
Dissolve the prepolymer in the solvent to reduce viscosity.
-
Add the chain extender and catalyst to the prepolymer solution and mix thoroughly.
-
The mixture will start to polymerize and increase in viscosity.
-
-
Application as a Coating:
-
The resulting polyurethane solution can be applied to a textile substrate using a suitable coating technique (e.g., knife-over-roll).
-
The coated fabric is then passed through a curing oven to evaporate the solvent and complete the polymerization process.
-
Protocol 3: Evaluation of Coated Fabric Properties
The performance of the polyurethane-coated textile can be evaluated using standardized test methods.
-
Tensile Strength and Elongation:
-
Tear Strength:
-
Standard: ASTM D2261 (Tearing Strength of Fabrics by the Tongue (Single Rip) Procedure).
-
Procedure: A cut is made in a specimen of the coated fabric, and the force required to propagate the tear is measured.
-
-
Abrasion Resistance:
-
Standard: ASTM D4966 (Abrasion Resistance of Textile Fabrics - Martindale Abrasion Tester Method).
-
Procedure: The coated fabric is subjected to a specified number of rubbing cycles against a standard abradant, and the change in appearance or mass loss is evaluated.
-
-
Hydrostatic Resistance:
-
Standard: AATCC 127 or ISO 811.
-
Procedure: The coated fabric is subjected to increasing water pressure until leakage occurs. This test is crucial for waterproof applications.
-
-
Adhesion of Coating:
Visualizations
Synthesis of this compound-Based Polyurethane
Caption: Workflow for the synthesis of polyurethane from this compound.
Application and Testing Workflow for Textile Coating
Caption: Workflow for textile coating application and subsequent performance testing.
References
- 1. nbinno.com [nbinno.com]
- 2. atamankimya.com [atamankimya.com]
- 3. nbinno.com [nbinno.com]
- 4. ISO 13934-1:2013 Textiles — Tensile properties of fabrics_Textiles_UnitedTest - Material Testing Machine [unitedtest.com]
- 5. chiuvention.com [chiuvention.com]
- 6. store.astm.org [store.astm.org]
- 7. universalgripco.com [universalgripco.com]
- 8. webstore.ansi.org [webstore.ansi.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,6-Hexanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-Hexanediol (B165255) purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary techniques for purifying this compound are fractional distillation under vacuum and melt crystallization. For analytical purposes or small-scale purification of related compounds, High-Performance Liquid Chromatography (HPLC) can be employed.
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities include water, various other diols, and ε-caprolactone.[1][2] Depending on the synthesis route, unreacted starting materials like adipic acid or its esters may also be present.[2][3]
Q3: What level of purity can be expected from these purification techniques?
A3: With optimized distillation or crystallization processes, it is possible to achieve a purity of 99% or even greater than 99.5% for this compound.[4][5][6][7]
Q4: How can I remove water from this compound?
A4: Water can be effectively removed by vacuum distillation, as it is a low-boiling component. For storage, keeping the compound in a dry, cool, and well-ventilated place in a tightly closed container is crucial to prevent moisture absorption, as it is hygroscopic.[3][8][9]
Q5: My purified this compound is turning yellow. What could be the cause?
A5: this compound can yellow if exposed to temperatures above 70°C.[2] Thermal degradation during distillation due to localized overheating can also cause discoloration.
Troubleshooting Guides
Fractional Vacuum Distillation
| Problem | Possible Causes | Solutions |
| Low Purity of Distillate | - Inefficient fractional column.- Vacuum pressure is too high (not low enough).- Distillation rate is too fast. | - Ensure the fractionating column is adequately packed and insulated.- Improve the vacuum system to achieve a lower boiling point.- Reduce the heating rate to allow for proper separation of fractions. |
| Product Discoloration (Yellowing) | - Overheating of the distillation pot.- Presence of oxygen at high temperatures. | - Use a calibrated temperature controller to avoid exceeding 70-80°C in the pot.- Ensure a leak-free vacuum system to minimize oxygen exposure. |
| Inconsistent or Low Vacuum Pressure | - Leaks in the distillation apparatus joints.- A contaminated or failing vacuum pump. | - Check all joints and seals for leaks using a vacuum gauge.- Service the vacuum pump, including changing the oil if necessary.[10] |
| Low Product Yield | - Improperly prepared feed material.- Evaporation temperature is too low.- Condenser temperature is too high. | - Ensure the crude material is properly pre-treated if necessary.- Optimize the evaporation temperature based on the vacuum level.- Ensure the condenser is adequately cooled to capture all the product vapor.[10] |
Melt Crystallization
| Problem | Possible Causes | Solutions |
| Poor Crystal Formation | - Cooling rate is too fast.- Insufficient mixing or agitation. | - Employ a slower, controlled cooling rate to promote larger crystal growth.- Ensure gentle and consistent stirring of the melt. |
| Low Purity of Crystals | - Inefficient separation of mother liquor from crystals.- Impurities are co-crystallizing with the product. | - Use centrifugation or vacuum filtration to effectively separate the crystals.- Wash the crystals with a small amount of pure, cold this compound.[5] |
| Solid Mass Formation Instead of Slurry | - The temperature of the melt is too low, causing complete solidification. | - Carefully control the cooling to maintain a slurry of crystals within the mother liquor. The temperature should be maintained between 15°C and 42°C.[5] |
Quantitative Data Summary
Table 1: Distillation Parameters for this compound Purification
| Parameter | Value | Reference |
| Pressure | 0.1 to 100 KPa | [4][6] |
| Column Top Temperature | 50 to 200°C | [4][6] |
| Column Bottom Temperature | 130 to 250°C | [4][6] |
| Achievable Purity | >99% | [4][6] |
Table 2: Crystallization Parameters for this compound Purification
| Parameter | Value | Reference |
| Cooling Temperature | 15 to 42°C | [5] |
| Preferred Cooling Temperature | ~35°C | [5] |
| Amount of Material to Crystallize | 20 to 50% of the pre-purified product | [5] |
| Achievable Purity | >99.6% | [5] |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of this compound
-
Apparatus Setup : Assemble a fractional distillation apparatus with a vacuum adapter, a fractionating column, a condenser, and receiving flasks. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask : Charge the distillation flask with the crude this compound. Add boiling chips or a magnetic stir bar.
-
Initiating Vacuum : Gradually apply vacuum to the system, ensuring there are no leaks. A pressure of 1 to 10 KPa is recommended.[4][6]
-
Heating : Begin heating the distillation flask gently. Use a heating mantle with a stirrer for even heat distribution.
-
Collecting Fractions :
-
Fore-run : Collect the initial low-boiling fraction, which will contain water and other volatile impurities.
-
Main Fraction : Once the temperature at the column head stabilizes (expected to be between 137-140°C at 10 Torr), switch to a new receiving flask to collect the pure this compound.[6] The temperature at the bottom of the column should be maintained between 150 to 220°C.[4][6]
-
High-Boiling Residue : Stop the distillation before the flask runs dry to prevent the overheating of high-boiling impurities.
-
-
Shutdown : Allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Melt Crystallization of this compound
-
Initial Purification : It is recommended to first distill the crude this compound to remove light and heavy fractions.[5]
-
Melting : Gently heat the pre-purified this compound until it is completely molten.
-
Controlled Cooling : Slowly cool the molten material with gentle stirring. The cooling should be controlled to a temperature between 15°C and 42°C, with a target of around 35°C to form a crystal slurry.[5]
-
Crystal Separation : Separate the crystallized this compound from the liquid mother liquor. This can be done efficiently using a centrifuge or by vacuum filtration.[5]
-
Washing : Wash the separated crystals with a small amount of pure, molten this compound or a suitable solvent like cold water or methanol (B129727) to remove any adhering mother liquor.[5]
-
Drying : Dry the purified crystals under vacuum to remove any residual washing solvent.
Visualizations
Caption: Workflow for Fractional Vacuum Distillation of this compound.
References
- 1. This compound | HO(CH2)6OH | CID 12374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. Page loading... [wap.guidechem.com]
- 4. EP1975146A1 - Process for production of this compound - Google Patents [patents.google.com]
- 5. DE2060548A1 - this compound purifcn - by crystallisation - Google Patents [patents.google.com]
- 6. US8304585B2 - Production process of this compound - Google Patents [patents.google.com]
- 7. Method for production of this compound with a purity in excess of 99.5% [patentalert.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. lobachemie.com [lobachemie.com]
- 10. njhjchem.com [njhjchem.com]
Technical Support Center: Understanding the Side Effects of 1,6-Hexanediol on Kinase and Phosphatase Activities
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of 1,6-Hexanediol (B165255) on kinase and phosphatase activities. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and concerns that may arise during experiments using this chemical compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is an aliphatic alcohol commonly used in cell biology to dissolve liquid-liquid phase-separated (LLPS) condensates or membraneless organelles.[1][2][3] It is often used as a tool to investigate the role of these condensates in various cellular processes by observing the effects of their dissolution.[1][4]
Q2: What are the known side effects of this compound on kinase and phosphatase activities?
A2: Recent studies have shown that this compound directly impairs the enzymatic activities of both kinases and phosphatases in a dose-dependent manner.[1][2][3] This inhibition appears to be independent of the enzymes' ability to undergo LLPS, suggesting a direct effect on the enzymes themselves.[1] At concentrations typically used to dissolve LLPS droplets (5-10%), kinases and phosphatases can be rendered virtually inactive.[1][2][3]
Q3: How does this compound inhibit kinase and phosphatase activity?
A3: The precise mechanism of inhibition is thought to involve the disruption of weak hydrophobic interactions within the enzymes, which are crucial for their proper folding and function.[4][5] This interference is not necessarily related to the dissolution of larger phase-separated condensates.[1]
Q4: Are the inhibitory effects of this compound reversible?
A4: Yes, the inhibitory effects of this compound on kinase activity have been shown to be reversible. Upon dilution of this compound, kinases can regain their activity to levels comparable to control conditions.[1]
Q5: What concentrations of this compound are problematic for kinase and phosphatase activity?
A5: Even at a low concentration of 1% (v/v), this compound can strongly impair kinase and phosphatase activities.[1][2][3] At the commonly used concentrations of 5-10% for dissolving LLPS droplets, the enzymatic activity of both kinases and phosphatases is almost completely abolished.[1][2][3]
Troubleshooting Guide
Issue 1: Unexpected changes in phosphorylation levels after this compound treatment.
-
Possible Cause: You may be observing a direct inhibition of kinases or phosphatases by this compound, rather than an effect secondary to the dissolution of phase-separated condensates.
-
Troubleshooting Steps:
-
Perform an in vitro enzyme activity assay: Test the activity of your kinase or phosphatase of interest in the presence of varying concentrations of this compound (e.g., 0.5%, 1%, 2.5%, 5%). This will help you determine the direct inhibitory effect of the compound on the enzyme.
-
Use a lower concentration of this compound: If possible, use the lowest effective concentration of this compound that dissolves your condensates of interest to minimize off-target enzymatic inhibition.
-
Consider alternative methods to disrupt LLPS: Explore other tools or techniques for disrupting phase separation that do not rely on this compound, such as temperature changes or the use of other chemical compounds with potentially fewer off-target effects.
-
Issue 2: My experimental results with this compound are inconsistent or difficult to reproduce.
-
Possible Cause: The pleiotropic effects of this compound, including its impact on kinases, phosphatases, and chromatin structure, can lead to high variability in experimental outcomes.[5][6]
-
Troubleshooting Steps:
-
Standardize treatment conditions: Ensure that the concentration of this compound, treatment duration, and cell density are consistent across all experiments.
-
Include proper controls: Always include a vehicle control (treatment with the buffer used to dissolve this compound) to account for any effects of the solvent.
-
Validate findings with an orthogonal approach: Confirm your observations using a different experimental method that does not involve this compound to ensure that the observed phenotype is not an artifact of the treatment.
-
Quantitative Data on Enzyme Inhibition
The following tables summarize the dose-dependent inhibitory effects of this compound on the activity of various kinases and a phosphatase.
Table 1: Effect of this compound on Kinase Activity
| Kinase | This compound Concentration (v/v) | Relative Kinase Activity (%) |
| P-TEFb (Cdk9/CycT1) | 0.625% | ~50% |
| 1.25% | ~25% | |
| 2.5% | ~10% | |
| 5% | ~5% | |
| Cdk7/CycH | 1.25% | ~60% |
| 2.5% | ~20% | |
| 5% | <5% | |
| Cdk12/CycK | 1.25% | ~70% |
| 2.5% | ~40% | |
| 5% | ~10% | |
| DYRK1A | 1.25% | ~55% |
| 2.5% | ~20% | |
| 5% | <5% |
Data adapted from Düster et al., 2021.[1]
Table 2: Effect of this compound on Phosphatase Activity
| Phosphatase | This compound Concentration (v/v) | Observation |
| SSU72 | 5% | Significant reduction in dephosphorylation of GST-CTD |
Data based on findings from Düster et al., 2021.[1]
Experimental Protocols
1. In Vitro Kinase Activity Assay
This protocol is a general guideline for assessing the effect of this compound on kinase activity using a radiometric assay.[1]
-
Materials:
-
Purified kinase
-
Kinase-specific substrate (e.g., GST-CTD)
-
Kinase assay buffer
-
ATP
-
[γ-³²P]ATP
-
This compound solutions at various concentrations
-
EDTA
-
Scintillation counter
-
-
Procedure:
-
Prepare kinase reaction mixtures containing the purified kinase, substrate, and kinase assay buffer.
-
Add the indicated concentrations of this compound to the reaction mixtures. A control reaction without this compound should be included.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reactions at 30°C for a specified time (e.g., 15 minutes).
-
Terminate the reactions by adding EDTA.
-
Quantify the incorporation of ³²P into the substrate using a scintillation counter.
-
Calculate the relative kinase activity by normalizing the counts per minute (CPM) of the this compound-treated samples to the CPM of the untreated control.
-
2. In Vitro Phosphatase Activity Assay
This protocol provides a general method for evaluating the impact of this compound on phosphatase activity.[1]
-
Materials:
-
Purified phosphatase (e.g., SSU72)
-
Phosphorylated substrate (e.g., ³²P-labeled GST-CTD)
-
Phosphatase assay buffer
-
This compound solution (e.g., 5%)
-
SDS-PAGE materials
-
Autoradiography or scintillation counting equipment
-
-
Procedure:
-
Prepare the phosphorylated substrate by incubating it with a suitable kinase and [γ-³²P]ATP.
-
Purify the ³²P-labeled substrate to remove unincorporated ATP.
-
Set up phosphatase reactions containing the phosphorylated substrate and phosphatase assay buffer.
-
Add this compound to the desired final concentration in the test samples. Include a control reaction without this compound.
-
Initiate the dephosphorylation reaction by adding the purified phosphatase.
-
Incubate the reactions at 30°C and take samples at different time points.
-
Analyze the dephosphorylation of the substrate by SDS-PAGE followed by autoradiography or by quantifying the release of free ³²P using a scintillation counter.
-
Visualizations
Caption: Troubleshooting workflow for experiments using this compound.
Caption: Inhibition of kinase and phosphatase activities by this compound.
References
- 1. This compound, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, commonly used to dissolve liquid-liquid phase separated condensates, directly impairs kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound rapidly immobilizes and condenses chromatin in living human cells | Life Science Alliance [life-science-alliance.org]
- 6. This compound rapidly immobilizes and condenses chromatin in living human cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of 1,6-Hexanediol on Chromatin Organization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 1,6-Hexanediol (B165255) in studies of chromatin organization in living cells.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action of this compound in living cells?
A1: this compound is an aliphatic alcohol that is widely used to disrupt membrane-less condensates and bodies within the cytoplasm and nucleus, which are often formed through liquid-liquid phase separation (LLPS).[1][2] It is thought to interfere with the weak hydrophobic protein-protein and protein-RNA interactions that are necessary for the formation of these liquid-like droplets.[1][2] However, it is crucial to note that this compound also has significant effects on chromatin structure, independent of its "droplet melting" activity.[1][2]
Q2: I'm observing unexpected changes in chromatin structure after this compound treatment. Is this a known side effect?
A2: Yes, this is a well-documented phenomenon. In addition to dissolving nuclear condensates, this compound has been shown to drastically suppress chromatin motion and induce a hyper-condensed chromatin state in a dose-dependent manner.[1][2] At concentrations of 5% or higher, it can cause chromatin to become "frozen".[1][2] This effect is believed to be due to the alcohol removing water molecules from the vicinity of chromatin, which promotes its condensation.[1][2]
Q3: What is the optimal concentration and incubation time for this compound treatment to dissolve condensates without severely impacting chromatin?
A3: The optimal conditions can be cell-type dependent and require careful titration. However, studies suggest that short-term exposure to lower concentrations is preferable. For example, a 2-minute treatment with 1.5% this compound has been shown to dissolve biomolecular condensates with minimal impact on chromatin motion and cell viability.[3][4] Higher concentrations (e.g., 5-10%) and longer incubation times (e.g., 15-30 minutes) are more likely to cause irreversible chromatin condensation and cell death.[2][5][6][7]
Q4: Are the effects of this compound on chromatin reversible?
A4: The reversibility of this compound's effects is concentration-dependent. The effects of treatment with 2.5% this compound have been shown to be reversible after washing out the alcohol.[2][5] However, at concentrations of 5% or higher, the "freezing" of chromatin is largely irreversible.[2][5] Some studies have also reported that moderate changes in chromatin folding caused by this compound are not fully reversible.[7][8]
Q5: My cells are dying after treatment with this compound. How can I mitigate this?
A5: Cell viability is a significant concern with this compound treatment. High concentrations and prolonged exposure can lead to cell membrane rupture and apoptosis.[6][7] To minimize toxicity, it is recommended to:
-
Keep the incubation time as short as possible (e.g., 2 minutes).[3]
-
Consider transiently permeabilizing cells with a mild detergent like Tween 20 before a short this compound treatment, followed by a recovery period.[7][8][9]
Q6: I am seeing conflicting results in the literature regarding the effect of this compound on chromatin. Why is this?
A6: The seemingly contradictory findings often stem from the different concentrations and treatment durations used across studies.[3][4] Short-term, low-concentration treatments tend to primarily disrupt LLPS condensates, while long-term, high-concentration treatments lead to significant and often irreversible chromatin condensation and other cellular stresses.[3][10] It is critical to carefully consider the experimental parameters when interpreting results.
Q7: Besides chromatin condensation, are there other off-target effects of this compound I should be aware of?
A7: Yes. This compound has been shown to directly impair the activity of kinases and phosphatases, even at concentrations as low as 1%.[11][12][13] At the typical concentrations used to dissolve condensates (5-10%), these enzymes can be rendered virtually inactive.[11][12] This can have widespread and confounding effects on cellular signaling and function.
Quantitative Data Summary
Table 1: Dose-Dependent Effect of this compound on Nuclear Foci
| Cell Line | Labeled Component | 1,6-HD Conc. | Mean Foci per Cell |
| HeLa | EGFP-coilin (Cajal bodies) | Control | 2.98 |
| 2.5% | 1.64 | ||
| 5% | 0.84 | ||
| 10% | 0.20 | ||
| HCT116 | mClover-MED14 (Transcription foci) | Control | 6.14 |
| 2.5% | 0.71 | ||
| 5% | 0.05 | ||
| 10% | 0.00 |
Data extracted from a study by Itoh et al. (2021).[1][2]
Table 2: Effect of this compound on Cell Viability
| 1,6-HD Concentration | Treatment Duration | Cell Viability |
| 2.5% | 30 min | Comparably high |
| 5% | 30 min | Comparably high |
| 10% | 30 min | ~2% |
Data suggests that while lower concentrations have less impact on short-term viability, a 10% concentration is highly toxic.[2][5]
Experimental Protocols
Protocol 1: Live-Cell Imaging of Nuclear Condensate Dissolution
Objective: To visualize the dissolution of nuclear condensates (e.g., Cajal bodies, transcription foci) in real-time following this compound treatment.
Materials:
-
HeLa or HCT116 cells stably expressing a fluorescently tagged protein of interest (e.g., EGFP-coilin or mClover-MED14).
-
Glass-bottom imaging dishes.
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO₂).
-
Culture medium.
-
This compound stock solution (e.g., 20% in culture medium).
-
DAPI solution for DNA staining.
Procedure:
-
Plate the cells on glass-bottom dishes and allow them to adhere overnight.
-
Stain the cells with DAPI for 10-15 minutes to visualize the nucleus.
-
Wash the cells twice with fresh culture medium.
-
Mount the dish on the live-cell imaging microscope and locate a field of view with healthy, fluorescently labeled cells.
-
Acquire baseline images (pre-treatment).
-
Carefully add the this compound stock solution to the culture medium to achieve the desired final concentration (e.g., 2.5%, 5%, or 10%).
-
Immediately begin time-lapse imaging to capture the dynamics of condensate dissolution. Acquire images every 30-60 seconds for 5-10 minutes.
-
For reversibility studies, carefully aspirate the this compound-containing medium, wash the cells gently with fresh medium three times, and continue imaging for an extended period (e.g., 90 minutes) to observe any re-formation of condensates.[2]
Protocol 2: Chromatin Motion Analysis using Single-Nucleosome Imaging
Objective: To quantify the effect of this compound on chromatin dynamics by tracking the movement of individual nucleosomes.
Materials:
-
Cell line suitable for single-nucleosome imaging (e.g., HeLa cells).
-
Reagents for fluorescently labeling nucleosomes.
-
High-resolution, fast-acquisition fluorescence microscope.
-
Image analysis software capable of single-particle tracking and mean squared displacement (MSD) calculation.
-
This compound solution.
Procedure:
-
Prepare cells with fluorescently labeled nucleosomes according to established protocols.
-
Plate the cells on imaging-grade dishes.
-
Treat the cells with the desired concentration of this compound (e.g., 2.5%, 5%, 10%) for a specified duration (e.g., 5-30 minutes).[14]
-
Acquire time-lapse image series at a high frame rate to capture the motion of individual nucleosomes.
-
Use single-particle tracking software to track the trajectories of multiple nucleosomes over time.
-
Calculate the mean squared displacement (MSD) for each trajectory.
-
Plot the average MSD over time for each treatment condition to compare chromatin mobility. A decrease in the MSD plot indicates reduced chromatin motion.
Visualizations
Caption: Experimental workflow for studying the effects of this compound.
Caption: Dual impact of this compound on LLPS and chromatin.
Caption: Concentration-dependent effects of this compound.
References
- 1. This compound rapidly immobilizes and condenses chromatin in living human cells | Life Science Alliance [life-science-alliance.org]
- 2. This compound rapidly immobilizes and condenses chromatin in living human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Time-dependent effect of this compound on biomolecular condensates and 3D chromatin organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. life-science-alliance.org [life-science-alliance.org]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, commonly used to dissolve liquid-liquid phase separated condensates, directly impairs kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Impurities in Industrial 1,6-Hexanediol Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the industrial production of 1,6-Hexanediol (B165255) (HDO). Our goal is to help you minimize impurities and achieve high-purity HDO in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Action |
| High concentration of other diols (e.g., 1,2-cyclohexanediol, 1,4-cyclohexanediol, 1,5-hexanediol, 1,5-pentanediol) | Incomplete hydrogenation of aromatic precursors or side reactions during the hydrogenation of adipic acid. | Optimize hydrogenation conditions (temperature, pressure, catalyst). Consider a multi-stage distillation process for efficient separation of diol isomers.[1][2][3] |
| Presence of residual esters or ε-caprolactone | Incomplete hydrogenation of adipic acid esters or side reactions.[2][3][4] | Ensure complete conversion during the hydrogenation step. A saponification step followed by distillation can be employed to remove persistent ester impurities.[5] |
| Discoloration of the final product (yellowing) | Thermal degradation of this compound, particularly at temperatures above 70°C.[3][4] | Maintain strict temperature control during distillation and storage. Use of a Pt/Co scale photometer can quantify the color number, which should not exceed 15 APHA.[3][4] |
| Formation of high boiling point components and oligomers | Side reactions such as etherification or polymerization at high temperatures. | Optimize reaction and distillation temperatures to minimize the formation of these byproducts. Depolymerization of oligomer esters at high temperature and pressure in the presence of a lower alcohol and a catalyst can convert them back to usable esters before the hydrogenation step.[1][6] |
| Inaccurate purity assessment | Improper analytical methodology or instrument calibration. | Utilize and validate appropriate analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for accurate quantification of impurities.[1][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial production routes for this compound?
A1: The main industrial method for producing this compound is the catalytic hydrogenation of adipic acid or its esters.[4][8] Alternative routes include processes starting from by-products of cyclohexane (B81311) oxidation.[3][4] More recently, biosynthetic routes from renewable feedstocks like cyclohexane are being explored to offer a greener alternative to traditional chemical synthesis.[9]
Q2: What are the most common impurities found in industrial-grade this compound?
A2: Common impurities include various diols (such as 1,2-cyclohexanediol, 1,4-cyclohexanediol, 1,5-hexanediol, and 1,5-pentanediol), alcohols, ethers, esters (including unreacted starting materials), and ε-caprolactone.[1][2][3][4] High boiling point components and oligomeric esters can also be present.[1]
Q3: How can I effectively remove diol isomers from my this compound product?
A3: Fractional distillation is the primary method for separating diol isomers.[3][4] Due to the close boiling points of some isomers, a distillation column with a high number of theoretical plates and careful control of reflux ratio is necessary for achieving high purity.
Q4: What is the role of esterification in the production of this compound?
A4: In processes that use carboxylic acid mixtures from cyclohexane oxidation, esterification with a lower alcohol is performed. This converts the carboxylic acids to their corresponding esters, which are then hydrogenated to produce this compound. This multi-step process can help in purifying the feedstock before the final hydrogenation.[1][6]
Q5: Are there any safety concerns I should be aware of when handling this compound?
A5: this compound has low toxicity and flammability. However, it can cause irritation to the respiratory tract and mucous membranes. Dust or vapor can also irritate the eyes.[8] It is recommended to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE).
Experimental Protocols
Gas Chromatography (GC) for Purity Analysis
This protocol is a general guideline for the determination of this compound purity and the quantification of volatile impurities.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Capillary Column: GsBP-5 (30m x 0.32mm x 0.25µm) or equivalent[1]
Sample Preparation:
-
Accurately weigh approximately 0.2 g of the this compound sample.
-
Dissolve the sample in 2 ml of a suitable solvent (e.g., chloroform).
-
Inject a small volume (e.g., 1 µL) into the GC.
GC Conditions:
| Parameter | Value |
| Column | GsBP-5 (30m x 0.32mm x 0.25µm)[1] |
| Carrier Gas | Nitrogen or Helium[1] |
| Inlet Temperature | 250°C[1] |
| Detector Temperature | 260°C (FID)[1] |
| Oven Program | Initial: 100°C (hold for 2 min), Ramp: 20°C/min to 260°C, Hold: 10 min[1] |
| Injection Volume | 1 µL |
Data Analysis:
The purity of this compound is determined by the area normalization method, where the peak area of this compound is compared to the total area of all detected peaks.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol provides a general method for the separation and analysis of non-volatile impurities in this compound.
Instrumentation:
-
HPLC system with a UV or Refractive Index (RI) detector
-
Reverse-Phase C18 column (e.g., Newcrom R1)[10]
Mobile Phase Preparation:
-
A mixture of acetonitrile (B52724) and water is commonly used. Phosphoric acid can be added for better peak shape, but for Mass-Spec (MS) compatible applications, formic acid is preferred.[10]
Sample Preparation:
-
Dissolve a known amount of the this compound sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
| Parameter | Value |
| Column | Newcrom R1 or equivalent C18 column[10] |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Detector | UV (at a suitable wavelength) or RI |
| Injection Volume | 10 µL |
Data Analysis:
Impurities can be identified by comparing their retention times with those of known standards. Quantification is typically performed using an external standard calibration curve.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Analytical workflow for purity and impurity analysis of this compound.
References
- 1. gs-tek.com [gs-tek.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 629-11-8 [chemicalbook.com]
- 5. JP2008247742A - Method for purifying this compound - Google Patents [patents.google.com]
- 6. US8304585B2 - Production process of this compound - Google Patents [patents.google.com]
- 7. US5767329A - Purity of this compound - Google Patents [patents.google.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. One-pot biosynthesis of this compound from cyclohexane by de novo designed cascade biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Separation of this compound dimethacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing Bio-based 1,6-Hexanediol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the yield of bio-based 1,6-hexanediol (B165255) (1,6-HDO).
Troubleshooting Guide
This guide addresses common issues encountered during the bio-based synthesis of 1,6-HDO.
Question: Why is my this compound yield significantly lower than expected?
Answer:
Low yields in bio-based 1,6-HDO synthesis can stem from several factors throughout the experimental workflow. Here are some common causes and potential solutions:
-
Sub-optimal Fermentation Conditions: The metabolic activity of the microbial host is highly sensitive to its environment.
-
pH: Deviations from the optimal pH range can inhibit microbial growth and enzyme function. For many engineered E. coli strains, a pH of around 7.0 is optimal.[1] It is crucial to monitor and control the pH of the fermentation medium throughout the process.
-
Temperature: Each microorganism has an optimal temperature for growth and production. For instance, after inducing protein expression in E. coli for 1,6-HDO synthesis, reducing the temperature from 37°C to 30°C can be beneficial.[2]
-
Aeration and Agitation: Inadequate oxygen supply or poor mixing can limit cell growth and metabolic efficiency. Ensure that the shaking speed and flask type (e.g., baffled flasks) are appropriate for the culture volume to facilitate proper aeration.
-
-
Metabolic Pathway Imbalances: The efficiency of the engineered metabolic pathway is critical for high yields.
-
Enzyme Expression Levels: Poor expression or activity of one or more enzymes in the synthetic pathway can create a bottleneck. It may be necessary to optimize codon usage for the host organism, use stronger promoters, or investigate different enzyme variants.
-
Cofactor Imbalance: Many enzymatic steps in 1,6-HDO synthesis are dependent on cofactors like NADH or NADPH. The regeneration of these cofactors can be a limiting factor. Co-expression of enzymes that regenerate the required cofactors can help alleviate this issue.
-
Accumulation of Toxic Intermediates: The buildup of intermediate metabolites can be toxic to the microbial host, thereby inhibiting growth and product formation. Using a microbial consortium where different strains carry out sequential steps of the pathway can mitigate this by preventing the accumulation of any single intermediate.[3][4]
-
-
Issues with Starting Materials:
-
Purity of Substrate: Impurities in the feedstock (e.g., glucose, cyclohexane) can inhibit microbial growth or interfere with enzymatic reactions.
-
Feedstock Variability: When using biomass-derived feedstocks, batch-to-batch variability can be a significant factor. Consistent feedstock composition is key to reproducible results.
-
Question: I am observing significant catalyst deactivation in my process. What are the likely causes and how can I mitigate this?
Answer:
Catalyst deactivation is a common challenge, particularly when converting biomass-derived feedstocks.[5] Here are the primary causes and mitigation strategies:
-
Fouling:
-
Cause: High molecular weight species, such as condensation products from aldehydes and ketones present in bio-oil, can deposit on the catalyst surface, blocking active sites.[6]
-
Mitigation: Regeneration of the catalyst by burning off the coke in a controlled oxidation environment can be effective.[6] Additionally, pre-treating the feedstock to remove reactive species can prevent fouling.[6]
-
-
Poisoning:
-
Cause: Contaminants in the feedstock can irreversibly bind to the catalyst's active sites. Sulfur and nitrogen compounds are known poisons for metal catalysts, while inorganic contaminants like potassium, calcium, and magnesium can also negatively impact catalyst performance.[6][7]
-
Mitigation: Implementing a guard bed to capture contaminants before they reach the main catalyst bed can extend the catalyst's lifespan.[8] Feedstock purification is another crucial step to remove potential poisons.
-
-
Sintering:
-
Cause: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate, which reduces the active surface area. The presence of water can also induce sintering of some catalysts.[8]
-
Mitigation: Operating at the lowest effective temperature can help reduce sintering. The development of bimetallic catalysts has also shown improved stability against sintering.[8]
-
Question: My final product purity is low after purification. What are the potential issues?
Answer:
Low purity of the final 1,6-HDO product often points to challenges in the separation and purification stages.
-
Formation of Byproducts: The synthesis process itself can generate byproducts with similar physical properties to 1,6-HDO, making them difficult to separate.
-
Common Impurities: In processes starting from cyclohexane (B81311), impurities can include 1,4-cyclohexanediol, 1,5-hexanediol, and 1,2-cyclohexanediol.[9][10]
-
Mitigation: Optimizing the reaction conditions (e.g., temperature, pressure, catalyst) can minimize the formation of these byproducts.
-
-
Inefficient Purification Methods:
-
Distillation: The distillation parameters must be finely tuned. The pressure and temperature at both the top and bottom of the distillation column are critical for achieving high purity.[9][10] For instance, a pressure of 1 to 10 kPa and a bottom temperature of 150 to 220°C are often used.[9][10]
-
Saponification: For processes that involve ester intermediates, a saponification step using an aqueous potassium hydroxide (B78521) solution can be employed to convert unreacted esters into potassium salts, which can then be more easily separated.[11]
-
Frequently Asked Questions (FAQs)
What are the main bio-based routes for this compound synthesis?
There are several promising bio-based routes for the synthesis of this compound:
-
From Glucose: This involves metabolically engineering microorganisms like E. coli to convert glucose into adipic acid, which is then reduced to 1,6-HDO.[2]
-
From Cyclohexane: A biocatalytic cascade process using a consortium of engineered E. coli strains can convert cyclohexane to 1,6-HDO under mild conditions.[3][4]
-
From Cellulose-derived Feedstocks: Lignocellulosic biomass can be processed to yield platform molecules like tetrahydropyran-2-methanol (B90372) (THP2M), which can then be converted to 1,6-HDO through a series of dehydration, hydration, and hydrogenation steps.[12][13]
Which microorganisms are commonly used for the bio-synthesis of this compound?
Escherichia coli is a widely used host for the production of 1,6-HDO due to its well-understood genetics and metabolism, making it amenable to metabolic engineering.[2][3]
What are the key enzymes in the engineered metabolic pathways for this compound production?
The specific enzymes depend on the chosen pathway. For example, in the conversion from adipic acid, a key enzyme is carboxylic acid reductase (CAR), which catalyzes the reduction of carboxylic acids to aldehydes.[2]
What is a typical fermentation medium composition for this compound production in E. coli?
A common medium is Luria-Bertani (LB) broth for initial seed cultures, which contains tryptone, yeast extract, and NaCl.[2] For the main fermentation, a more defined medium like Terrific Broth (TB) containing tryptone, yeast extract, glycerol, and phosphates is often used to support higher cell densities.[2]
How can I monitor the production of this compound during my experiment?
Gas chromatography (GC) is a common analytical method for quantifying this compound in the reaction mixture.[14]
Data Presentation
Table 1: Comparison of Different Bio-based this compound Synthesis Strategies
| Feedstock | Microorganism/Catalyst | Key Process Steps | Achieved Yield/Titer | Reference |
| Cyclohexane | E. coli consortium | One-pot biocatalytic cascade | 13 mM from 30 mM substrate | [4] |
| Tetrahydropyran-2-methanol (THP2M) | K-BEA, Ni/C or Ru/C | Dehydration, hydration, hydrogenation | 34% overall yield from THP2M | [12] |
| Cellulose | Pt-WOx/TiO2 | Dehydration, hydrogenation, hydrogenolysis | 21.8% yield from cellulose | [13] |
| 1,2,6-Hexanetriol (B48424) | Ru-ReOx/ZrO2 | Catalytic hydrogenolysis | 97% yield | [15] |
Experimental Protocols
Protocol 1: Fermentation of Engineered E. coli for this compound Production from Glucose
-
Seed Culture Preparation:
-
Main Fermentation:
-
Induction and Production:
-
Cell Harvesting and Analysis:
-
After the desired fermentation time, harvest the cells by centrifugation.
-
Analyze the supernatant for this compound concentration using gas chromatography.
-
Protocol 2: Purification of this compound by Distillation
-
Initial Separation:
-
After the reaction, separate the solid catalyst from the liquid product mixture by filtration.
-
If applicable, perform an initial distillation to remove low-boiling point components such as water and solvents.[10]
-
-
Vacuum Distillation:
-
Transfer the remaining crude product to a distillation apparatus equipped for vacuum distillation.
-
Apply a vacuum to reduce the pressure to between 0.1 and 10 kPa.[9][10]
-
Heat the distillation flask to a bottom temperature of 130-250°C.[9][10]
-
Maintain the temperature at the top of the distillation column between 50 and 200°C.[9][10]
-
Collect the fraction corresponding to the boiling point of this compound under the applied pressure. A purity of over 99% can be achieved under optimal conditions.[9][10]
-
Visualizations
Caption: Metabolic pathway for this compound synthesis from glucose in engineered E. coli.
Caption: Biocatalytic cascade using an E. coli consortium for this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-pot biosynthesis of this compound from cyclohexane by de novo designed cascade biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst Deactivation and its Mitigation during Catalytic Conversions of Biomass | Journal Article | PNNL [pnnl.gov]
- 6. Addressing Unique Catalyst Deactivation Challenges for Converting Biomass-Derived Feedstocks Webinar | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. chemcatbio.org [chemcatbio.org]
- 8. energy.gov [energy.gov]
- 9. EP1975146A1 - Process for production of this compound - Google Patents [patents.google.com]
- 10. US8304585B2 - Production process of this compound - Google Patents [patents.google.com]
- 11. JP2008247742A - Method for purifying this compound - Google Patents [patents.google.com]
- 12. Production of this compound from tetrahydropyran-2-methanol by dehydration–hydration and hydrogenation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Method for preparing this compound by catalytic hydrogenolysis of 1,2,6-hexanetriol - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Hydrogenation of Adipic Acid to 1,6-Hexanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrogenation of adipic acid to 1,6-hexanediol (B165255).
Troubleshooting Guides
Issue 1: Low or No Conversion of Adipic Acid
You are running the hydrogenation reaction, but analysis of the reaction mixture shows a low or zero conversion of the starting material, adipic acid.
Possible Causes and Solutions:
-
Inactive Catalyst: The catalyst may be deactivated due to improper storage, handling, or poisoning.
-
Solution:
-
Ensure the catalyst was stored under an inert atmosphere and handled with care to avoid prolonged exposure to air.
-
Perform a catalyst pre-treatment (e.g., in-situ reduction under hydrogen flow) as specified in the literature for your chosen catalyst. For instance, a pre-treatment at 200°C under 6 bar of static hydrogen for 3 hours has been reported for some catalysts.[1]
-
Consider catalyst poisoning by impurities in the solvent or adipic acid. Purify the starting materials if necessary.
-
-
-
Insufficient Temperature or Pressure: The reaction conditions may not be optimal for activating the catalyst and promoting the reaction.
-
Solution:
-
Gradually increase the reaction temperature and hydrogen pressure within the safe limits of your reactor system. Typical industrial processes operate at temperatures between 170-240°C and pressures of 15.0-30.0 MPa.[2][3] For lab-scale synthesis with specific catalysts like atomically dispersed Ni/SiO2, conditions of 220°C and 50 bar H₂ have been shown to be effective.[4]
-
-
-
Poor Mass Transfer: Inefficient mixing can limit the contact between hydrogen gas, the liquid phase (adipic acid solution), and the solid catalyst.
-
Solution:
-
Increase the stirring rate to ensure the catalyst particles are well suspended and to enhance gas-liquid mass transfer. A stirring rate of 500 rpm is often used in batch reactors.[4]
-
-
-
Reaction Lag Time: At lower temperatures, a lag time can be observed due to the strong absorption of organic species on the catalyst's active sites, leading to gradual deactivation.[1]
-
Solution:
-
Increasing the reaction temperature can help overcome this initial lag phase and achieve complete conversion more rapidly.[1]
-
-
Issue 2: Low Selectivity to this compound (High Byproduct Formation)
The conversion of adipic acid is satisfactory, but the yield of this compound is low due to the formation of significant amounts of byproducts such as other alcohols, ethers, and esters.[3]
Possible Causes and Solutions:
-
Over-hydrogenation or Side Reactions: The catalyst or reaction conditions may favor side reactions or the further hydrogenation of the desired product.
-
Solution:
-
Optimize the reaction time. Shorter reaction times may reduce the formation of over-hydrogenated products.
-
Adjust the catalyst composition. For instance, bimetallic catalysts like Ir-Re can influence selectivity.[5] The choice of support material (e.g., carbon, alumina, silica) also plays a crucial role.[5]
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Modify the reaction temperature and pressure. Higher pressures can sometimes suppress the over-hydrogenolysis of intermediates and products.[6]
-
-
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Acidic Conditions Promoting Esterification: The acidic nature of adipic acid can catalyze the esterification reaction between the product this compound and the starting material, forming undesired esters.
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Solution:
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While the direct hydrogenation of adipic acid is the goal, some industrial processes first esterify the adipic acid to dimethyl adipate (B1204190) and then perform the hydrogenation.[7][8] This avoids having the carboxylic acid present during hydrogenation.
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For direct hydrogenation, careful selection of a catalyst that is not strongly acidic can help minimize ester formation.
-
-
Issue 3: Catalyst Deactivation and Poor Reusability
The catalyst performs well in the first run but shows a significant drop in activity in subsequent recycling experiments.
Possible Causes and Solutions:
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Leaching of Active Metals: The active metal components of the catalyst may leach into the reaction medium under the reaction conditions.
-
Solution:
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Choose a catalyst with strong metal-support interactions to minimize leaching.
-
After the reaction, filter the catalyst, wash it thoroughly with a suitable solvent, and dry it under vacuum before reuse.
-
-
-
Sintering of Metal Nanoparticles: High reaction temperatures can cause the fine metal particles on the catalyst support to agglomerate (sinter), reducing the active surface area.
-
Solution:
-
Operate at the lowest effective temperature to minimize sintering.
-
Select a catalyst support that helps to stabilize the metal nanoparticles.
-
-
-
Fouling of Catalyst Surface: Adsorption of byproducts or impurities on the catalyst surface can block active sites.
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Solution:
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Implement a regeneration step between cycles, which could involve washing with a specific solvent or a controlled oxidation/reduction treatment to remove adsorbed species.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the typical catalysts used for the hydrogenation of adipic acid to this compound?
A1: A range of catalysts have been investigated and are used for this transformation. Industrially, catalysts comprising cobalt, copper, or manganese are common.[2][3] For more recent and lab-scale developments, researchers have explored:
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Atomically dispersed Ni on silica (B1680970) (Ni-ad): This has shown high yields of approximately 94%.[4]
-
Bimetallic catalysts:
-
Platinum-group metal catalysts: Catalysts containing Ruthenium, Platinum, or Palladium on inert supports have also been employed, particularly for the hydrogenation of adipic acid esters.[2]
Q2: What are the key reaction parameters that need to be optimized?
A2: The key parameters to optimize for the hydrogenation of adipic acid are:
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Hydrogen Pressure: Generally high, from 15.0 to 30.0 MPa (approximately 150 to 300 bar) in industrial settings.[2][3] Lab-scale reactions may use pressures around 50-70 bar.[4][7]
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Catalyst Loading: The amount of catalyst relative to the substrate is a critical factor.
-
Solvent: A suitable solvent that can dissolve adipic acid and is stable under the reaction conditions is necessary. 1,4-dioxane (B91453) has been used in some studies.[4]
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Stirring Speed: Adequate agitation is crucial for good mass transfer.
Q3: What are the main byproducts I should expect?
A3: The crude reaction product typically contains a mixture of substances besides this compound. These can include other alcohols, ethers, other diols, and esters.[2][3] The formation of these byproducts is a key challenge affecting the selectivity and yield of the desired product.
Q4: Is it better to hydrogenate adipic acid directly or its ester?
A4: Both direct hydrogenation of adipic acid and a two-step process involving esterification followed by hydrogenation are viable routes.
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Direct Hydrogenation: This is a more direct and potentially more atom-economical process. However, it can be challenging due to the presence of the carboxylic acid group, which can lead to side reactions like esterification with the product diol and can also affect catalyst stability.
-
Two-Step Process (via Dimethyl Adipate): This involves first esterifying adipic acid with an alcohol (like methanol) to form a diester (e.g., dimethyl adipate), which is then hydrogenated.[7][8] This process can be advantageous as the ester is less corrosive and may be easier to hydrogenate with high selectivity. However, it adds an extra step to the overall process.[7]
Data Presentation
Table 1: Comparison of Catalytic Systems for Adipic Acid Hydrogenation
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Adipic Acid Conversion (%) | This compound Yield (%) | Reference |
| Atomically dispersed Ni | SiO₂ | 220 | 50 | 12 | Complete | ~94 | [4] |
| RuSn | Al₂O₃ | 220 | 50 | 12 | - | ~56 | [4] |
| Ir-Re | Carbon/Alumina | 180 | 100 | 16 | Complete | 59 (selectivity) | [5] |
| RuCoP | Carbon | 220 | 65 | - | - | 64 | [7] |
Experimental Protocols
General Protocol for Batch Hydrogenation of Adipic Acid
This protocol is a generalized procedure based on common practices reported in the literature.[4] Specific parameters should be optimized for your particular catalyst and experimental setup.
-
Catalyst Pre-treatment (if required):
-
Place the catalyst in the reactor vessel.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pre-treatment pressure.
-
Heat the reactor to the specified pre-treatment temperature and hold for the required duration (e.g., 200°C for 3 hours).[1]
-
Cool the reactor to the reaction temperature.
-
-
Reaction Setup:
-
In a separate flask, dissolve a known amount of adipic acid in a suitable solvent (e.g., 1,4-dioxane).
-
Carefully add the adipic acid solution and the catalyst to the high-pressure reactor. A typical loading might be 0.1 g of adipic acid and 0.1 g of catalyst in 60 mL of solvent.[4]
-
Seal the reactor and ensure there are no leaks.
-
-
Hydrogenation Reaction:
-
Purge the reactor multiple times with low-pressure hydrogen to remove any residual air.
-
Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 50 bar).[4]
-
Begin stirring at a high rate (e.g., 500 rpm) to ensure good mixing.[4]
-
Heat the reactor to the target reaction temperature (e.g., 220°C) and maintain it for the desired reaction time (e.g., 12 hours).[4]
-
-
Reaction Quench and Product Analysis:
-
After the reaction time is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Open the reactor and collect the reaction mixture.
-
Separate the catalyst from the liquid mixture by filtration or centrifugation.
-
Analyze the liquid product mixture using appropriate analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of adipic acid and the yield of this compound.
-
Visualizations
Caption: Workflow for a typical batch hydrogenation experiment.
Caption: Simplified reaction network for adipic acid hydrogenation.
References
- 1. aidic.it [aidic.it]
- 2. US9035094B2 - Process for production of adipic acid from this compound - Google Patents [patents.google.com]
- 3. globallcadataaccess.org [globallcadataaccess.org]
- 4. shokubai.org [shokubai.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of this compound from HMF over double-layered catalysts of Pd/SiO2 + Ir–ReOx/SiO2 in a fixed-bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Amorphous RuCoP Ultrafine Nanoparticles Supported on Carbon as Efficient Catalysts for Hydrogenation of Adipic Acid to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,6 Hexanediol Production Technology | Johnson Matthey [matthey.com]
Technical Support Center: Controlling Polyester Flexibility and Hardness with 1,6-Hexanediol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for controlling the flexibility and hardness of polyesters using 1,6-Hexanediol (HDO).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in polyester (B1180765) synthesis?
A1: this compound is a linear diol that serves as a crucial building block in the synthesis of polyesters.[1][2] Its primary role is to impart flexibility and modify the hardness of the resulting polymer.[1][2] The relatively long and flexible six-carbon chain of HDO introduces mobility into the polymer backbone, which generally leads to a lower glass transition temperature (Tg) and increased elongation.
Q2: How does the concentration of this compound affect the final properties of the polyester?
A2: Increasing the concentration of this compound, typically as a co-monomer with other diols, will generally increase the flexibility and decrease the hardness of the polyester. This is due to the disruption of crystalline packing and the increase in chain mobility. Consequently, properties such as elongation at break tend to increase, while tensile strength and glass transition temperature (Tg) may decrease.
Q3: Can this compound be used as the sole diol in a polyester formulation?
A3: Yes, this compound can be used as the sole diol, reacting with a dicarboxylic acid to form a homopolymer, such as poly(hexamethylene succinate) or poly(hexamethylene adipate). These homopolymers are typically semi-crystalline materials with good flexibility.
Q4: What types of dicarboxylic acids are commonly used with this compound?
A4: A variety of aliphatic and aromatic dicarboxylic acids can be used. Common examples include adipic acid, succinic acid, sebacic acid, and terephthalic acid. The choice of dicarboxylic acid will significantly influence the final properties of the polyester, with aromatic diacids generally imparting more rigidity and a higher Tg.
Q5: Are there any safety precautions I should take when working with this compound?
A5: this compound is generally considered to have low toxicity. However, it is important to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Avoid inhalation of dust or vapors.
Troubleshooting Guide
Issue 1: The resulting polyester has a lower molecular weight than expected.
-
Question: My polyester synthesis is resulting in a low molecular weight polymer. What could be the cause?
-
Answer:
-
Inefficient Water Removal: The water produced during the esterification reaction can lead to the hydrolysis of ester bonds, limiting the growth of the polymer chain. Ensure that your reaction setup allows for the efficient removal of water, for instance, through a Dean-Stark trap or by applying a high vacuum during the polycondensation step.
-
Incorrect Stoichiometry: An imbalance in the molar ratio of diol to dicarboxylic acid can limit the degree of polymerization. Ensure precise measurement of your monomers. An excess of the diol is often used to ensure hydroxyl end-groups, but a large excess can limit the final molecular weight.
-
Catalyst Deactivation: The catalyst used for the polycondensation may become deactivated. Ensure you are using the correct catalyst for your system and that it is stored and handled properly.
-
Reaction Time and Temperature: The polymerization may not have been allowed to proceed for a sufficient amount of time or at a high enough temperature to achieve a high molecular weight.
-
Issue 2: The polyester is too brittle and not flexible enough.
-
Question: I synthesized a polyester, but it is much more brittle than I anticipated. How can I increase its flexibility?
-
Answer:
-
Increase this compound Content: The most direct way to increase flexibility is to increase the molar ratio of this compound in your formulation, especially if you are using it as a co-monomer with a more rigid diol. The longer, flexible chain of HDO will increase the mobility of the polymer chains.
-
Choice of Dicarboxylic Acid: If you are using an aromatic dicarboxylic acid, consider replacing a portion of it with an aliphatic dicarboxylic acid (e.g., adipic acid or sebacic acid). Aliphatic chains are more flexible than aromatic rings.
-
Reduce Crystallinity: High crystallinity can lead to brittleness. Incorporating HDO can disrupt the regularity of the polymer chain, leading to lower crystallinity.
-
Issue 3: The polyester is too soft and lacks sufficient hardness.
-
Question: My polyester is too soft and does not have the required hardness for my application. What can I do?
-
Answer:
-
Decrease this compound Content: If you are using HDO as a co-monomer, reducing its proportion relative to a more rigid diol (e.g., 1,4-butanediol (B3395766) or a diol with a cyclic structure) will increase the hardness.
-
Incorporate Aromatic Monomers: The inclusion of aromatic dicarboxylic acids (e.g., terephthalic acid) or aromatic diols will introduce rigidity into the polymer backbone, thereby increasing hardness and the glass transition temperature.
-
Increase Crystallinity: The selection of monomers that promote regular chain packing can lead to higher crystallinity and thus greater hardness.
-
Data Presentation
The following tables summarize the effect of incorporating this compound (HDO) on the thermal and mechanical properties of different copolyesters. The data is compiled from various studies and illustrates the general trends observed.
Table 1: Thermal Properties of Succinate-Based Copolyesters
| Copolyester Composition (molar ratio) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| Poly(butylene succinate) (PBS) | -33.4 | 114.2 |
| Poly(butylene succinate-co-10%-hexamethylene succinate) | -34.5 | 105.3 |
| Poly(butylene succinate-co-20%-hexamethylene succinate) | -36.1 | 95.1 |
| Poly(butylene succinate-co-50%-hexamethylene succinate) | -42.8 | 65.7 |
| Poly(hexamethylene succinate) (PHS) | -55.2 | 62.3 |
Data compiled for illustrative purposes based on trends observed in scientific literature.
Table 2: Mechanical Properties of Succinate-Based Copolyesters
| Copolyester Composition (molar ratio) | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(butylene succinate) (PBS) | 35.2 | 450 |
| Poly(butylene succinate-co-10%-hexamethylene succinate) | 32.1 | 550 |
| Poly(butylene succinate-co-20%-hexamethylene succinate) | 28.5 | 680 |
| Poly(butylene succinate-co-50%-hexamethylene succinate) | 20.7 | 850 |
| Poly(hexamethylene succinate) (PHS) | 18.9 | 1100 |
Data compiled for illustrative purposes based on trends observed in scientific literature.
Experimental Protocols
Protocol 1: Melt Polycondensation of Adipic Acid and this compound
This protocol describes a typical lab-scale synthesis of poly(hexamethylene adipate).
Materials:
-
Adipic acid
-
This compound (HDO)
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst
-
Nitrogen gas supply
-
High vacuum pump
Procedure:
-
Monomer Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, charge equimolar amounts of adipic acid and this compound. A slight excess (1-5 mol%) of the diol can be used to ensure hydroxyl end-groups.
-
Inerting: Purge the reaction vessel with dry nitrogen for 15-20 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the initial stage of the reaction.
-
Esterification (First Stage): Heat the reaction mixture to 180-200°C with continuous stirring. Water will begin to distill from the reaction mixture. Continue this stage until approximately 80-90% of the theoretical amount of water has been collected. This stage typically takes 2-4 hours.
-
Catalyst Addition: Cool the reaction mixture to below 150°C and add the catalyst (e.g., 0.05-0.1 mol% of Ti(OBu)₄ relative to the dicarboxylic acid).
-
Polycondensation (Second Stage): Gradually increase the temperature to 220-240°C while slowly reducing the pressure to below 1 mbar using a high vacuum pump. The viscosity of the reaction mixture will increase significantly.
-
Reaction Completion: Continue the reaction under high vacuum for another 3-5 hours or until the desired molecular weight is achieved (as indicated by the viscosity of the melt).
-
Product Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be removed from the flask once it has solidified.
Protocol 2: Enzymatic Polycondensation of Diethyl Adipate (B1204190) and this compound
This protocol outlines a greener synthesis route using an immobilized lipase (B570770) catalyst.
Materials:
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Diethyl adipate
-
This compound (HDO)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Diphenyl ether (solvent, optional)
-
High vacuum pump
Procedure:
-
Monomer and Enzyme Charging: In a Schlenk tube, add equimolar amounts of diethyl adipate and this compound. Add the immobilized lipase (typically 5-10% by weight of the total monomers). For a solution polymerization, add the solvent (e.g., diphenyl ether).
-
Oligomerization (First Stage): Heat the reaction mixture to 80-100°C under atmospheric pressure with magnetic stirring for 2-4 hours. This allows for the initial formation of oligomers.
-
Polycondensation (Second Stage): Apply a high vacuum (e.g., <1 mbar) to the system while maintaining the temperature. The removal of ethanol (B145695) (a byproduct of the transesterification) will drive the polymerization forward.
-
Reaction Completion: Continue the reaction under vacuum for 24-48 hours. The viscosity of the mixture will increase as the polymer chains grow.
-
Product Recovery: Cool the reaction to room temperature. If a solvent was used, dissolve the mixture in a suitable solvent (e.g., chloroform) and filter to remove the immobilized enzyme. The enzyme can often be washed and reused. The polyester can then be isolated by precipitating it in a non-solvent (e.g., cold methanol) and drying under vacuum.
Mandatory Visualizations
Caption: A generalized workflow for the two-stage melt polycondensation synthesis of polyesters.
Caption: The relationship between this compound concentration and key polyester properties.
References
Technical Support Center: Time-dependent Effects of 1,6-Hexanediol on Biomolecular Condensates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1,6-hexanediol (B165255) to study biomolecular condensates. The information is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound in dissolving biomolecular condensates?
A1: this compound is an aliphatic alcohol that is widely used to disrupt membrane-less organelles and biomolecular condensates.[1][2] Its primary mechanism of action is attributed to its ability to interfere with weak hydrophobic and multivalent interactions that are crucial for the liquid-liquid phase separation (LLPS) process underlying the formation of many condensates.[1][3][4] The hydroxyl groups of this compound can form hydrogen bonds with water molecules, while its aliphatic chain can disrupt hydrophobic interactions between proteins and/or RNA molecules within the condensate.[3]
Q2: Are the effects of this compound always reversible?
A2: The reversibility of this compound's effects is highly dependent on the concentration and duration of the treatment. Lower concentrations (e.g., 1.5-2.5%) for short durations often show reversible effects, where condensates can reform after the removal of the agent.[1][5] However, treatment with higher concentrations (5% or more) or for prolonged periods can lead to irreversible changes, including chromatin hyper-condensation and cell death.[1][5][6]
Q3: Does this compound affect all types of biomolecular condensates equally?
A3: No, the sensitivity of biomolecular condensates to this compound can vary. Condensates that are primarily maintained by hydrophobic interactions are more susceptible to dissolution by this compound.[3][4] In contrast, condensates stabilized by other forces, such as strong electrostatic interactions, may be more resistant.[3][4] For example, some studies have shown that certain RNA-rich condensates exhibit reduced sensitivity to this compound treatment.[4]
Q4: What are the potential off-target effects of this compound?
A4: Beyond its effects on biomolecular condensates, this compound can have several off-target effects, especially at higher concentrations and with longer exposure times. These include:
-
Chromatin Condensation: It can cause chromatin to become hyper-condensed and immobile, a state described as "frozen".[1][2][7]
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Enzyme Inhibition: this compound has been shown to directly impair the activity of kinases and phosphatases in a dose-dependent manner.[8][9]
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Cytotoxicity: Prolonged exposure to this compound can lead to cell membrane rupture and apoptosis.[6][10][11]
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Alteration of Cellular Structures: It can disrupt other cellular structures and processes beyond LLPS-driven condensates.[12]
Q5: What is a recommended starting concentration and treatment time for dissolving condensates?
A5: A short-term exposure to 1.5% this compound has been suggested as a suitable condition to dissolve biomolecular condensates with minimal side effects on cell viability.[11][13] The optimal concentration and duration can be cell-type and condensate-specific, so it is crucial to perform a dose-response and time-course experiment to determine the ideal conditions for your specific system.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Condensates do not dissolve after this compound treatment. | 1. The condensates may not be primarily driven by weak hydrophobic interactions and are resistant to this compound.[3][4] 2. The concentration of this compound is too low or the treatment time is too short. 3. The condensates have matured into a more solid-like, less dynamic state.[4] | 1. Consider alternative methods to probe condensate dynamics, such as FRAP or treatment with other disrupting agents. 2. Perform a dose-response experiment, gradually increasing the concentration of this compound (e.g., 1.5%, 2.5%, 5%) and varying the treatment time (e.g., 2, 5, 10 minutes).[1] 3. Use imaging techniques like Fluorescence Recovery After Photobleaching (FRAP) to assess the material properties of the condensates.[14][15] |
| Observing aberrant aggregation or an increase in condensates after treatment. | 1. Prolonged exposure to this compound can lead to the formation of aberrant aggregates.[10][11] 2. In some contexts, like with stress granules, this compound can paradoxically induce their formation after an initial dissolution phase.[12][16][17] | 1. Significantly reduce the treatment duration. For dissolution studies, focus on very short time points (e.g., under 5 minutes).[13] 2. Carefully monitor the dynamics of condensate formation and dissolution over a detailed time course using live-cell imaging. |
| High levels of cell death or significant morphological changes are observed. | 1. The concentration of this compound is too high, leading to cytotoxicity.[6][11] 2. The cell type is particularly sensitive to this compound. | 1. Lower the concentration of this compound to the minimum effective concentration for condensate dissolution (e.g., start with 1.5%).[11] 2. Reduce the exposure time. 3. Include a cell viability assay (e.g., Trypan Blue, Propidium Iodide) in your experimental setup to quantify toxicity. |
| Inconsistent or variable results between experiments. | 1. Preparation and storage of this compound solution. 2. Minor variations in treatment time or temperature. 3. Cell confluency and health can influence the cellular response. | 1. Prepare fresh this compound solutions for each experiment or store aliquots at an appropriate temperature. A 50% stock solution in water can be prepared by heating to 45°C.[8] 2. Standardize the experimental protocol meticulously, including incubation times, temperature, and washing steps. 3. Ensure consistent cell culture conditions and use cells at a similar confluency for all experiments. |
Quantitative Data Summary
Table 1: Concentration- and Time-Dependent Effects of this compound on Nuclear Foci
| Cell Line | Condensate Marker | 1,6-HD Conc. | Treatment Time | Average Foci per Cell (± SEM) | Reference |
| HeLa | EGFP-coilin (Cajal bodies) | Control | - | 2.98 (n=85) | [1] |
| 2.5% | 5 min | 1.64 (n=80) | [1] | ||
| 5% | 5 min | 0.84 (n=92) | [1] | ||
| 10% | 5 min | 0.20 (n=90) | [1] | ||
| HCT116 | mClover-MED14 (Transcription foci) | Control | - | 6.14 (n=87) | [1] |
| 2.5% | 5 min | 0.71 (n=99) | [1] | ||
| 5% | 5 min | 0.05 (n=95) | [1] | ||
| 10% | 5 min | 0.00 (n=30) | [1] |
Table 2: Reversibility of this compound Effects on Chromatin Motion
| 1,6-HD Conc. | Observation after 90 min Washout | Conclusion | Reference |
| 2.5% | Mean Squared Displacement (MSD) levels comparable to untreated cells. | Effects are reversible at low concentrations. | [1][5] |
| 5% | Reduced MSD values did not change. | Effects are irreversible at high concentrations. | [1][5] |
| 10% | Reduced MSD values did not change. | Effects are irreversible at high concentrations. | [1][5] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Condensate Dissolution by this compound
-
Cell Culture: Plate cells expressing a fluorescently tagged protein of interest (that localizes to condensates) on glass-bottom dishes suitable for live-cell imaging.
-
Imaging Setup: Mount the dish on a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Pre-treatment Imaging: Acquire baseline images of the cells and condensates before adding this compound.
-
Treatment: Carefully add pre-warmed media containing the desired final concentration of this compound (e.g., 1.5% or 2.5%) to the dish.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images to monitor the dissolution of the condensates. Capture images at regular intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes.
-
Washout (Optional for Reversibility): To assess reversibility, gently wash the cells three times with pre-warmed culture medium without this compound.
-
Post-washout Imaging: Continue acquiring images for an extended period (e.g., up to 90 minutes) to observe any potential re-formation of condensates.[5]
-
Image Analysis: Quantify the number, size, and intensity of condensates over time using image analysis software like ImageJ or CellProfiler.
Protocol 2: Fluorescence Recovery After Photobleaching (FRAP) Analysis
-
Cell Preparation: Prepare cells expressing the fluorescently tagged protein of interest as described in Protocol 1.
-
FRAP Setup: On a confocal microscope with FRAP capabilities, identify a region of interest (ROI) within a condensate to be bleached.
-
Pre-bleach Imaging: Acquire a few images of the entire cell and the ROI at low laser power to establish a baseline fluorescence intensity.
-
Photobleaching: Use a high-intensity laser beam to photobleach the ROI.
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence within the bleached ROI as fluorescent molecules from the surrounding area diffuse back in.
-
Data Analysis: Measure the fluorescence intensity of the bleached region, a control region within the same cell, and the background over time. Normalize the intensity in the bleached ROI to the pre-bleach intensity and correct for photobleaching during image acquisition. Fit the resulting recovery curve to a mathematical model to determine the mobile fraction and the halftime of recovery.
Visualizations
Caption: Experimental workflow for studying this compound effects.
References
- 1. This compound rapidly immobilizes and condenses chromatin in living human cells | Life Science Alliance [life-science-alliance.org]
- 2. This compound rapidly immobilizes and condenses chromatin in living human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular insights into the effect of this compound on FUS phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound rapidly immobilizes and condenses chromatin in living human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Time-dependent effect of this compound on biomolecular condensates and 3D chromatin organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct stages in stress granule assembly and disassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Probing Liquid-Liquid Phase Separation of RNA-Binding Proteins In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Reversibility of 1,6-Hexanediol's Effects on Cellular Structures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1,6-hexanediol (B165255) in cellular experiments. The focus is on understanding and assessing the reversibility of its effects on various cellular structures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on cellular structures?
A1: this compound is an aliphatic alcohol that is widely used to disrupt cellular structures maintained by weak hydrophobic interactions.[1][2][3][4][5] It is particularly known for its ability to dissolve liquid-like condensates formed through liquid-liquid phase separation (LLPS).[1][2][4][6][7][8][9][10] However, it's important to note that this compound can also have off-target effects, such as impairing the activity of kinases and phosphatases, which may be independent of LLPS.[6][8]
Q2: Are the effects of this compound always reversible?
A2: The reversibility of this compound's effects is highly dependent on the concentration used, the duration of the treatment, and the specific cellular component being studied.[3] At lower concentrations (e.g., 1-5%) and for shorter exposure times (e.g., minutes), the effects on many structures are reported to be reversible upon washout.[1][3][4][6] However, higher concentrations (e.g., 10%) or prolonged exposure can lead to irreversible changes, chromatin condensation, and even cell death.[1][2][3][6]
Q3: Which cellular structures are known to be affected by this compound?
A3: this compound has been shown to affect a variety of cellular structures, including:
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Nuclear Pore Complexes (NPCs): It can disrupt the permeability barrier of NPCs.[9][11][12][13]
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Membraneless Organelles: This includes structures like P-bodies, stress granules, Cajal bodies, and splicing speckles, which are often formed via LLPS.[1][4][7][14][15][16][17]
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Chromatin: It can alter chromatin organization, leading to either decondensation or, at higher concentrations, hyper-condensation and immobilization.[1][2][3][10]
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Cytoskeleton: Effects on microtubules and actin filaments have been noted.[11]
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Enzymatic Activity: It can inhibit kinases and phosphatases.[6][8][18]
Q4: How can I assess the reversibility of this compound's effects in my experiments?
A4: To assess reversibility, you should perform a "washout" experiment. This involves treating the cells with this compound for a specific period, then removing the this compound-containing medium and replacing it with fresh medium. The recovery of the cellular structure or function of interest is then monitored over time using appropriate imaging or biochemical techniques.
Troubleshooting Guides
Issue 1: Cell morphology is significantly altered or cells are dying after this compound treatment.
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Possible Cause: The concentration of this compound is too high or the treatment duration is too long. Prolonged exposure, especially at concentrations of 10%, can lead to cell death.[1][6] Even at 1-8%, significant morphological changes to a rounded shape have been observed in HeLa cells.
-
Troubleshooting Steps:
-
Reduce Concentration: Titrate the concentration of this compound. Start with a lower concentration (e.g., 1-2.5%) and incrementally increase it to find the optimal concentration that disrupts the structure of interest without causing excessive toxicity.
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Shorten Treatment Time: Reduce the incubation time. Effects can often be observed within minutes.[11][19] For example, a 15-minute treatment might be too long for sensitive cell lines.[19] Trying shorter durations like 1-5 minutes may be effective.
-
Transient Permeabilization: For some cell types, transient permeabilization with a mild detergent like Tween 20 before this compound treatment might help minimize toxicity.[1][19]
-
Cell Line Variability: Be aware that different cell lines may have varying sensitivities to this compound.
-
Issue 2: The effects of this compound are not reversible after washout.
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Possible Cause: The initial treatment was too harsh, causing irreversible damage. Higher concentrations (5% or greater) can "freeze" chromatin, and these effects may not be reversible.[3] Some studies have shown that even after removal of 1,6-hd, chromatin may not return to its initial state and can adopt a new, more compact configuration.[1][7][10]
-
Troubleshooting Steps:
-
Optimize Treatment Conditions: Refer to the steps in "Issue 1" to find a milder treatment condition (lower concentration, shorter duration) that is still effective.
-
Extend Recovery Time: Allow for a longer recovery period after washout. Full recovery of some structures, like Cajal bodies, can take 1.5 hours or longer.[1][4][19]
-
Quantitative Analysis: Use quantitative methods to assess recovery. For example, measure the reappearance of foci, the restoration of protein mobility using techniques like Fluorescence Recovery After Photobleaching (FRAP), or the recovery of enzymatic activity.
-
Consider Irreversible Effects: Be aware that for some cellular components, particularly chromatin, the changes induced by this compound may be only partially reversible or irreversible.[1][7][10]
-
Issue 3: Inconsistent or unexpected effects on stress granules and P-bodies.
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Possible Cause: The effect of this compound on stress granules and P-bodies can be complex. While it is often used to dissolve these structures, some studies report that this compound can, under certain conditions, induce the formation of stress granule-like assemblies.[14][17] There can also be a dynamic response where granules first disassemble and then reappear.[14][17]
-
Troubleshooting Steps:
-
Time-Course Analysis: Perform a detailed time-course experiment to capture the dynamic response of stress granules and P-bodies to this compound treatment and washout.
-
Use Multiple Markers: Utilize multiple protein markers to characterize the composition of the observed granules to confirm their identity.
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Control for Stress Induction: Be mindful that the experimental procedure itself might induce stress. Include appropriate controls to distinguish the effects of this compound from other stressors.
-
Cell and Stressor Specificity: The response can vary depending on the cell type and the initial stressor used to induce the granules.
-
Data Presentation
Table 1: Reversibility of this compound Effects on Various Cellular Structures
| Cellular Structure | Organism/Cell Line | 1,6-HD Concentration | Treatment Duration | Reversibility | Reference |
| Cajal Bodies | HeLa | 5% | 15 min | Fully reversible after 1.5 h | [1][4] |
| Splicing Speckles | HeLa | 5% | 15 min | Affected, recovery observed | [1] |
| Chromatin Motion | HeLa | 2.5% | 30 min | Reversible after ~90 min | [2][3] |
| Chromatin Motion | HeLa | 5-10% | 30 min | Irreversible | [3] |
| A/B Chromatin Compartments | HeLa | 5% | 15 min | Irreversible perturbations | [1][7][10] |
| Nuclear Pore Complex Permeability | Baker's Yeast | 5% | 10 min | Temporarily permeated | [11][12][13] |
| Kinase/Phosphatase Activity | In vitro | 5% | 30 min | Activity regained upon dilution | [6] |
Experimental Protocols
Protocol 1: General Procedure for this compound Treatment and Washout
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Cell Culture: Plate cells on an appropriate imaging dish or coverslip and allow them to adhere and grow to the desired confluency.
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Pre-treatment Imaging (Optional): Acquire baseline images of the cells and the cellular structure of interest before treatment.
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This compound Treatment:
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Prepare a stock solution of this compound in culture medium or an appropriate buffer.
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Aspirate the existing medium from the cells.
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Add the this compound-containing medium to the cells.
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Incubate for the desired duration (e.g., 5-30 minutes) at room temperature or 37°C.
-
-
Washout:
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Aspirate the this compound-containing medium.
-
Wash the cells twice with fresh, pre-warmed culture medium or buffer.
-
Add fresh, pre-warmed culture medium to the cells.
-
-
Post-washout Monitoring:
-
Incubate the cells for the desired recovery period (e.g., 0-90 minutes or longer).
-
Acquire images or perform assays at various time points during the recovery period to assess the reversibility of the effects.
-
Protocol 2: Assessing Nuclear Pore Complex Permeability
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Reporter Construct: Use a fluorescently tagged reporter protein that is normally excluded from the nucleus due to its size (e.g., a large GFP-fusion protein).
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Treatment and Washout: Follow the general protocol for this compound treatment and washout.
-
Imaging: Acquire fluorescence microscopy images of the cells before, during, and after treatment.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio. An increase in this ratio during treatment indicates a loss of the NPC permeability barrier. A return to the baseline ratio after washout indicates recovery.
Visualizations
Caption: Mechanism of this compound in disrupting LLPS-driven condensates.
Caption: A typical experimental workflow for studying this compound reversibility.
Caption: A decision tree for troubleshooting common this compound experiment issues.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound rapidly immobilizes and condenses chromatin in living human cells | Life Science Alliance [life-science-alliance.org]
- 3. This compound rapidly immobilizes and condenses chromatin in living human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of liquid–liquid phase separation by this compound partially compromises the 3D genome organization in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound regulates angiogenesis via suppression of cyclin A1-mediated endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound, commonly used to dissolve liquid-liquid phase separated condensates, directly impairs kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular insights into the effect of this compound on FUS phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A survey of the specificity and mechanism of 1,6 hexanediol-induced disruption of nuclear transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A survey of the specificity and mechanism of 1,6 hexanediol-induced disruption of nuclear transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.biologists.com [journals.biologists.com]
- 16. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Understanding and Mitigating Artifacts of 1,6-Hexanediol in Cell Biology Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the potential artifacts and off-target effects of 1,6-Hexanediol (B165255) (1,6-HD) in cell biology experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in cell biology?
A1: this compound is widely used as a tool to disrupt cellular structures formed through liquid-liquid phase separation (LLPS).[1][2][3] It is an aliphatic alcohol that is thought to interfere with the weak hydrophobic interactions that drive the formation of many membraneless organelles, such as stress granules, P-bodies, and the nucleolus.[1][4][5] The reversible nature of its action on these condensates is often used as evidence for their liquid-like state.[1]
Q2: What are the known off-target effects or artifacts of using this compound?
A2: While a useful tool, this compound is not entirely specific and can induce several artifacts. Researchers should be aware of the following potential off-target effects:
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Enzyme Inhibition: It can directly inhibit the activity of crucial cellular enzymes, particularly kinases and phosphatases, and to a lesser extent, DNA polymerases.[1][2][3][6]
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Chromatin Condensation: 1,6-HD can cause rapid and significant chromatin condensation and immobilization, which is independent of its effects on LLPS.[7][8][9]
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Cytoskeletal Disruption: It has been shown to disrupt the organization of both actin and tubulin filaments.[10]
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Nuclear Pore Complex Impairment: 1,6-HD can disrupt the permeability barrier of the nuclear pore complex, affecting nucleocytoplasmic transport.[10][11]
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Alterations in Cell Morphology and Viability: Treatment with 1,6-HD, especially at higher concentrations or with prolonged exposure, can lead to changes in cell shape and decreased cell viability.[5][12][13]
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Induction of Stress Granule-like Assemblies: Paradoxically, under certain conditions, 1,6-HD treatment can induce the formation of cytoplasmic assemblies that resemble stress granules.[14]
Q3: How does this compound mechanistically disrupt liquid-liquid phase separation?
A3: The primary mechanism of this compound is the disruption of weak hydrophobic interactions.[1][4][5] Its amphipathic nature, with a hydrophobic aliphatic chain and two hydrophilic hydroxyl groups, allows it to interfere with the protein-protein and protein-RNA interactions that are critical for the formation and maintenance of phase-separated condensates.[4] All-atom simulations suggest that the hydroxyl groups can interact with the protein backbone and polar side chains, while the aliphatic chain interacts with hydrophobic and aromatic residues.[4] It is important to note that 1,6-HD is less effective at disrupting condensates that are primarily held together by charge-charge interactions.[4][5]
Troubleshooting Guide
Problem 1: I am observing unexpected changes in phosphorylation of my protein of interest after this compound treatment.
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Potential Cause: this compound is a known inhibitor of both kinases and phosphatases.[1][2][3] At concentrations commonly used to dissolve LLPS droplets (5-10%), the activity of these enzymes can be almost completely abolished.[1][2][3]
-
Troubleshooting Steps:
-
Validate with an alternative method: Use a different, unrelated compound known to disrupt LLPS, such as 2,5-hexanediol (B147014) (though it may be less potent), to see if the effect on phosphorylation is recapitulated.[15]
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Perform in vitro kinase/phosphatase assays: Test the direct effect of this compound on the activity of the purified kinase or phosphatase responsible for the phosphorylation of your protein of interest.
-
Use lower concentrations and shorter incubation times: Titrate down the concentration of 1,6-HD and reduce the treatment time to the minimum required to observe the desired effect on condensates, while minimizing enzyme inhibition.
-
Problem 2: My live-cell imaging shows that chromatin becomes static and condensed after adding this compound.
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Potential Cause: this compound has a direct and rapid effect on chromatin structure, causing it to become hyper-condensed and immobile.[7][8][9] This effect is distinct from its role in dissolving LLPS condensates.[7][8] At concentrations of 5% or higher, chromatin can appear "frozen".[7][8][9]
-
Troubleshooting Steps:
-
Careful Interpretation: Be cautious in interpreting any data related to chromatin organization or dynamics following 1,6-HD treatment. The observed effects may be a direct artifact of the drug rather than a consequence of dissolving chromatin-associated liquid droplets.[7][9]
-
Use Alternative Approaches: To study the role of LLPS in chromatin organization, consider alternative methods such as optogenetic tools to induce or dissolve condensates with higher specificity.
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Control Experiments: If using 1,6-HD is unavoidable, perform meticulous control experiments. For example, use a structurally similar but less effective alcohol like 1,2,3-hexanetriol (B1622267) to demonstrate that the observed chromatin effects are specific to 1,6-HD's properties.[15]
-
Problem 3: The overall morphology of my cells is altered, and I see increased cell death after this compound treatment.
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Potential Cause: this compound can be cytotoxic and can disrupt the cytoskeleton, leading to changes in cell morphology.[5][10][13] The extent of these effects is dependent on the concentration and duration of the treatment.[16]
-
Troubleshooting Steps:
-
Optimize Treatment Conditions: Determine the lowest effective concentration and shortest incubation time of 1,6-HD that achieves the desired disruption of condensates in your cell type. A recommended starting point is 1.5% for 2 minutes.[13]
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Cell Permeabilization: For some applications, transiently permeabilizing cells with a mild detergent like Tween 20 before 1,6-HD treatment has been reported to minimize morphological changes.[12][13]
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Assess Viability: Always perform a viability assay (e.g., Trypan Blue exclusion, Annexin V/PI staining) in parallel with your experiments to quantify the level of cytotoxicity induced by your 1,6-HD treatment conditions. Cell viability can drop significantly with treatments like 10% 1,6-HD for 30 minutes.[7]
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Recovery Experiments: Assess the reversibility of the morphological changes by washing out the 1,6-HD and allowing the cells to recover in fresh media.[12]
-
Quantitative Data Summary
Table 1: Effects of this compound on Enzyme Activity
| Enzyme Class | Example Enzymes | 1,6-HD Concentration | Observed Effect | Reference(s) |
| Kinases | Cdk9/CycT1, Cdk7/CycH, Cdk12/CycK, DYRK1A | 1% | Strong impairment | [1][2] |
| 5% | Activity reduced to ~5% | [1] | ||
| 5-10% | Virtually inactive | [1][2][3] | ||
| Phosphatases | SSU72 | 1% | Strong impairment | [1][3] |
| 5% | Significant reduction in dephosphorylation | [1] | ||
| 5-10% | Virtually inactive | [1][2][3] | ||
| DNA Polymerases | Q5, OneTaq | 1% | Partial blockage | [1][2][3] |
| DNase | DNase I | 5% | No significant effect | [1][2][3] |
Table 2: Effects of this compound on Cellular Structures and Viability
| Cellular Component/Process | Cell Type | 1,6-HD Concentration | Treatment Duration | Observed Effect | Reference(s) |
| Cajal Bodies | HeLa | 2.5% | - | Reduced number of foci | [7][9] |
| 5% | - | Further reduction in foci | [7][9] | ||
| 10% | - | Almost complete dissolution | [7][9] | ||
| Chromatin Motion | HeLa | 5% or higher | 5 minutes | "Frozen" chromatin, suppressed motion | [7][9] |
| 3D Genome Organization | HeLa | 5% | 15 minutes | Enlargement and more uniform distribution of nucleosome nanodomains | [6][12] |
| Cytoskeleton (Actin & Tubulin) | Yeast | 10% | 2 minutes | Significant disruption of organization | [10] |
| Nuclear Pore Complex | Yeast | 10% | - | Rapid disruption | [10] |
| Cell Viability | Human Cells | 2.5% - 5% | 30 minutes | Comparably high viability | [7] |
| 10% | 30 minutes | Viability decreased to ~2% | [7] | ||
| S. pombe | 1% | 24 hours | Survived | [16] | |
| >1% | 24 hours | Drastic decrease in survival | [16] |
Experimental Protocols
Protocol 1: General Treatment of Adherent Mammalian Cells with this compound
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Cell Culture: Plate cells (e.g., HeLa) on appropriate culture vessels (e.g., glass-bottom dishes for imaging) and grow to the desired confluency.
-
Preparation of this compound Solution: Prepare a stock solution of this compound (e.g., 10% w/v) in pre-warmed complete culture medium. Ensure it is fully dissolved.
-
Treatment:
-
Post-Treatment Processing:
-
For endpoint assays, wash the cells twice with PBS and proceed with fixation or lysis.
-
For recovery experiments, wash the cells twice with PBS and replace with fresh, pre-warmed complete culture medium. Incubate for the desired recovery period (e.g., 1.5 hours).[12]
-
Protocol 2: In Vitro Kinase Assay to Test for this compound Interference
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, the purified kinase, the substrate protein, and ATP.
-
Addition of this compound: To parallel reactions, add this compound to the final desired concentrations (e.g., 1%, 2.5%, 5%). Include a vehicle-only control.
-
Initiate Reaction: Start the reaction by adding ATP (can be radiolabeled [γ-³²P]ATP for sensitive detection).
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Incubation: Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a set time course.
-
Stop Reaction and Analyze: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the results by autoradiography (if using radiolabeled ATP) or by Western blot using a phospho-specific antibody.
Visualizations
Caption: A generalized experimental workflow for treating cells with this compound.
Caption: The intended effect of this compound versus its potential off-target effects.
References
- 1. This compound, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. condensates.com [condensates.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Molecular insights into the effect of this compound on FUS phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound rapidly immobilizes and condenses chromatin in living human cells | Life Science Alliance [life-science-alliance.org]
- 8. This compound rapidly immobilizes and condenses chromatin in living human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound rapidly immobilizes and condenses chromatin in living human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A survey of the specificity and mechanism of 1,6 hexanediol-induced disruption of nuclear transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chemical tools for study and modulation of biomolecular phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Catalyst Selection for 1,6-Hexanediol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,6-hexanediol (B165255) (HDO). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
Issue 1: Low Yield of this compound
Question: We are experiencing a significantly lower than expected yield of this compound in our reaction. What are the potential causes and how can we improve the yield?
Answer: Low yields of this compound can stem from several factors related to catalyst activity, reaction conditions, and feedstock purity.
Potential Causes:
-
Suboptimal Catalyst Activity: The chosen catalyst may not be optimal for the specific reaction conditions, or it may have lost activity. For instance, in the hydrogenation of adipic acid, catalysts containing cobalt, copper, or manganese are suitable, while for the hydrogenation of esters, copper chromite or copper with zinc and barium additives are often used.[1] An atomically dispersed Ni/SiO2 catalyst has demonstrated a high HDO yield of approximately 94%.[2]
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Inefficient Reaction Conditions: Temperature and pressure play a critical role. The hydrogenation of adipic acid is typically conducted at temperatures between 170-240°C and pressures of 15.0-30.0 MPa.[1] For gas-phase hydrogenation of adipic acid esters, the pressure can be lower, in the range of 1-7 MPa.[1]
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Formation of Byproducts: The reaction can produce various side products, including other alcohols, ethers, diols, and esters, which reduces the yield of the desired this compound.[1]
-
Impure Reactants: The presence of impurities in the adipic acid or its ester can negatively impact the reaction.
Troubleshooting Steps:
-
Catalyst Evaluation:
-
Verify that the selected catalyst is appropriate for your starting material (adipic acid vs. its ester).
-
Consider screening different catalysts. For example, a comparison between a standard supported catalyst and an atomically dispersed catalyst might reveal significant differences in yield.[2]
-
Ensure the catalyst was properly activated and handled to prevent premature deactivation.
-
-
Optimization of Reaction Parameters:
-
Systematically vary the reaction temperature and pressure within the recommended ranges to find the optimal conditions for your setup.
-
Adjust the reaction time. A 12-hour reaction time has been shown to be effective with an atomically dispersed Ni/SiO2 catalyst.[2]
-
-
Feedstock Purification:
-
Ensure the adipic acid or its ester is of high purity. Purification of the starting material may be necessary.
-
-
Product and Byproduct Analysis:
-
Analyze the product mixture using techniques like gas chromatography (GC) to identify and quantify the byproducts. This information can provide insights into side reactions that are occurring.
-
Issue 2: Poor Selectivity towards this compound
Question: Our reaction is producing a mixture of products with low selectivity for this compound. How can we improve the selectivity?
Answer: Poor selectivity indicates that the catalyst and reaction conditions are promoting undesired side reactions.
Potential Causes:
-
Inappropriate Catalyst: The catalyst may have active sites that favor the formation of byproducts. For example, some catalysts might promote over-hydrogenolysis, leading to the formation of hexane (B92381) and hexanol.[3]
-
Reaction Conditions Favoring Side Reactions: High temperatures can sometimes lead to a decrease in selectivity.
-
Presence of Water: In some reaction systems, the presence of water can influence the generation of Brønsted acidic sites on the catalyst, which can play a role in product distribution.[3]
Troubleshooting Steps:
-
Catalyst Modification:
-
The addition of a second metal to form a bimetallic catalyst can improve selectivity. For example, the use of Ir-Re catalysts has been investigated for the hydrogenation of adipic acid.[4]
-
The choice of support material for the catalyst can also influence selectivity.
-
-
Control of Reaction Conditions:
-
Optimize the reaction temperature and pressure. A high pressure of H₂ can help suppress over-hydrogenolysis.[3]
-
Consider the solvent used. For the synthesis from 5-hydroxymethylfurfural (B1680220) (HMF), a mixture of water and tetrahydrofuran (B95107) (THF) was found to be effective.[3]
-
-
Feedstock Considerations:
-
If starting from an ester of adipic acid, ensure complete conversion of the ester, as residual ester can complicate purification.
-
Issue 3: Catalyst Deactivation
Question: We are observing a decrease in catalyst performance over several reaction cycles. What are the common causes of catalyst deactivation and how can we mitigate this?
Answer: Catalyst deactivation is a common issue in catalytic processes and can be caused by several mechanisms.
Potential Causes:
-
Poisoning: Impurities in the feedstock can adsorb to the catalyst's active sites, blocking them from participating in the reaction.
-
Coking and Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can block pores and active sites.
-
Sintering: At high temperatures, small metal particles on the catalyst support can agglomerate into larger particles, reducing the active surface area.
-
Leaching: The active metal component of the catalyst may dissolve into the reaction medium.
-
Phase Transformation: The chemical nature of the catalyst may change under reaction conditions, leading to a less active form.[5][6]
Troubleshooting Steps:
-
Feedstock Purification: Rigorously purify the reactants to remove potential catalyst poisons.
-
Reaction Condition Optimization: Operate at the lowest possible temperature that still provides a good reaction rate to minimize sintering.
-
Catalyst Regeneration: Depending on the nature of the deactivation, it may be possible to regenerate the catalyst. For example, coke can sometimes be removed by controlled oxidation.
-
Catalyst Design:
-
Choose a catalyst with a robust support material that has strong metal-support interactions to prevent sintering and leaching.
-
The addition of promoters to the catalyst can enhance its stability.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for synthesizing this compound?
A1: The primary industrial route for this compound production is the catalytic hydrogenation of adipic acid or its esters.[1][7] Another method involves the oxidation of cyclohexane, which produces a mixture of dicarboxylic acids and hydroxycarboxylic acids that can be hydrogenated to this compound.[1]
Q2: Which catalysts are most effective for the hydrogenation of adipic acid?
A2: A range of catalysts can be used, with the choice often depending on the specific process (e.g., liquid vs. gas phase) and economic factors. Common catalysts include those based on:
-
Cobalt, copper, or manganese for the hydrogenation of dicarboxylic acids.[1]
-
Copper chromite or copper with zinc and barium additives for the hydrogenation of esters.[1]
-
Ruthenium, platinum, or palladium on inert supports.[1]
-
Atomically dispersed nickel on silica (B1680970) has shown very high yields.[2]
-
Bimetallic catalysts, such as Ir-Re, have also been investigated.[4]
Q3: What are the typical side products and impurities in this compound synthesis?
A3: Common side products include other alcohols, ethers, diols, and esters.[1] Specific impurities that can be difficult to separate include cyclic hexanediols like 1,4-cyclohexanediol.[8][9]
Q4: How is this compound typically purified?
A4: The most common method for purifying crude this compound is fractional distillation.[1] This process separates this compound from lower and higher boiling point impurities.[8][10] In cases where unreacted ester impurities are present, a saponification step using an aqueous base solution (e.g., potassium hydroxide) can be employed to convert the esters into salts, which are easier to separate by distillation.[11]
Q5: What are the key safety considerations when working with this compound synthesis?
A5: Key safety considerations include:
-
High-Pressure Hydrogenation: The use of high-pressure hydrogen requires appropriate safety-rated equipment and procedures to prevent leaks and potential explosions.
-
Flammable Solvents: Many organic solvents used in the process are flammable. Work should be conducted in a well-ventilated area, away from ignition sources.
-
Catalyst Handling: Some catalysts may be pyrophoric (ignite spontaneously in air) or toxic. Always consult the safety data sheet (SDS) for the specific catalyst being used and handle it in an inert atmosphere if required.
-
High Temperatures: The reaction is often run at elevated temperatures, requiring appropriate personal protective equipment (PPE) to prevent burns.
Data Presentation
Table 1: Comparison of Catalytic Performance in this compound Synthesis
| Catalyst | Starting Material | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield of this compound (%) | Reference |
| Atomically dispersed Ni/SiO₂ | Adipic Acid | 220 | 50 (initial H₂) | 12 | ~94 | [2] |
| 5 wt% RuSn/Al₂O₃ | Adipic Acid | 220 | 50 (initial H₂) | 12 | ~56 | [2] |
| Pd/SiO₂ + Ir-ReOₓ/SiO₂ | 5-Hydroxymethylfurfural | 100 | 70 | - | 57.8 | [3] |
| Supported Ir-Re catalyst | Adipic Acid | 180 | 100 | 16 | 59 (selectivity) | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrogenation of Adipic Acid with an Atomically Dispersed Ni/SiO₂ Catalyst
This protocol is based on the procedure described by Chen et al. (2018).[2]
-
Catalyst Preparation (Ammonia Evaporation combined with Hydrothermal Method):
-
Detailed catalyst synthesis protocols are often proprietary. However, a general approach for preparing highly dispersed metal catalysts involves dissolving a nickel precursor and a silica support precursor in a solvent, followed by a controlled precipitation/deposition method, and then thermal treatment (calcination and reduction).
-
-
Hydrogenation Reaction:
-
Charge a 300 mL batch-type reactor with 0.1 g of adipic acid, 60 mL of 1,4-dioxane (B91453) (solvent), and 0.1 g of the atomically dispersed Ni/SiO₂ catalyst.[2]
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor to an initial hydrogen pressure of 50 bar.[2]
-
Heat the reactor to 220°C while stirring at 500 rpm.[2]
-
Maintain these conditions for 12 hours.[2]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
-
Product Analysis and Purification:
-
Filter the reaction mixture to remove the catalyst.
-
Analyze a sample of the liquid product using gas chromatography (GC) to determine the conversion of adipic acid and the yield of this compound.
-
Purify the bulk product by fractional distillation under reduced pressure. The boiling point of this compound is approximately 250°C at atmospheric pressure, so vacuum distillation is necessary to prevent decomposition.[7]
-
Visualizations
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. shokubai.org [shokubai.org]
- 3. Synthesis of this compound from HMF over double-layered catalysts of Pd/SiO2 + Ir–ReOx/SiO2 in a fixed-bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. EP1975146A1 - Process for production of this compound - Google Patents [patents.google.com]
- 9. US5767329A - Purity of this compound - Google Patents [patents.google.com]
- 10. US8304585B2 - Production process of this compound - Google Patents [patents.google.com]
- 11. JP2008247742A - Method for purifying this compound - Google Patents [patents.google.com]
Technical Support Center: Understanding 1,6-Hexanediol-Induced Disruption of Nuclear Transport
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,6-hexanediol (B165255) in their experiments to probe the intricacies of nuclear transport. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound disrupts nuclear transport?
A1: this compound is an aliphatic alcohol that primarily disrupts weak hydrophobic interactions.[1][2][3] The central channel of the nuclear pore complex (NPC) is lined with nucleoporins containing phenylalanine-glycine (FG) repeats, which form a selective permeability barrier through transient, hydrophobic interactions. This compound interferes with these FG-FG and FG-karyopherin (nuclear transport receptor) interactions, leading to the dissolution of this hydrogel-like sieve and a subsequent breakdown of the selective barrier.[2][4][5] This allows for the passive diffusion of molecules that are typically restricted from entering the nucleus.[2][4][5]
Q2: Is this compound a specific inhibitor of liquid-liquid phase separation (LLPS)?
A2: While this compound is widely used to disperse liquid-like condensates and is a hallmark for studying LLPS, its effects are not entirely specific to this process.[6] It has been shown to impact other cellular components and processes. For instance, high concentrations of this compound can lead to chromatin hyper-condensation and can directly impair the activity of kinases and phosphatases.[3][7][8] Therefore, experimental results using this compound should be interpreted with caution, considering these potential off-target effects.[3][7][9]
Q3: What are the typical working concentrations and incubation times for this compound treatment?
A3: The optimal concentration and incubation time for this compound treatment can vary significantly depending on the cell type and the specific biological question being addressed. However, common starting points range from 1.5% to 10% (w/v) for durations of a few minutes up to 30 minutes.[3][10][11] Shorter incubation times with lower concentrations (e.g., 1.5% for 2 minutes) are often recommended to minimize cytotoxicity and off-target effects while still effectively disrupting LLPS-dependent structures.[11] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
Q4: What are the known side effects of this compound treatment on cells?
A4: Beyond its intended effect on nuclear transport and LLPS, this compound can induce several side effects, especially at higher concentrations and longer incubation times. These include:
-
Chromatin condensation: It can cause rapid and global chromatin condensation, potentially altering gene expression and other DNA-dependent processes.[3][7]
-
Cytoskeletal alterations: Effects on the cytoskeleton have been noted.[4][5]
-
Enzyme inhibition: It can directly inhibit the activity of kinases and phosphatases.[8]
-
Cell viability: Prolonged exposure to high concentrations (e.g., 10% for 30 minutes) can significantly decrease cell viability.[3]
-
Changes in cell morphology: Cell shrinkage and alterations in morphology can occur.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable disruption of nuclear transport | - Insufficient concentration or incubation time: The this compound concentration may be too low or the treatment time too short for your cell type. - Cell type resistance: Some cell types may be less sensitive to this compound. - Inactive reagent: The this compound solution may have degraded. | - Perform a dose-response experiment with concentrations ranging from 1.5% to 10% and a time-course from 2 to 30 minutes. - Verify the disruption using a well-established reporter assay (e.g., nuclear import of a GFP-NLS protein). - Prepare a fresh solution of this compound in your culture medium or buffer. |
| High cell death or significant morphological changes | - Concentration is too high: The concentration of this compound is likely toxic to your cells. - Prolonged incubation time: The treatment duration is exceeding the tolerance of your cells. | - Reduce the concentration of this compound. Studies suggest that 1.5% for 2 minutes can be effective with minimal toxicity.[11] - Decrease the incubation time. - Perform a cell viability assay (e.g., Trypan Blue exclusion or a fluorescence-based live/dead stain) to determine the toxicity threshold in your system. |
| Inconsistent results between experiments | - Variability in cell confluence: Cell density can affect the cellular response to treatment. - Inconsistent preparation of this compound solution: The final concentration may vary between experiments. - Temperature fluctuations: The temperature during treatment may not be consistent. | - Standardize the cell seeding density and ensure consistent confluence at the time of the experiment. - Prepare a fresh stock solution of this compound for each set of experiments and ensure it is well-dissolved. - Maintain a constant temperature during the treatment and subsequent imaging or analysis steps. |
| Unexpected changes in chromatin structure | - Known side effect of this compound: this compound is known to cause chromatin condensation.[3][7] | - Use the lowest effective concentration and shortest incubation time possible. - Consider using alternative methods to disrupt LLPS if chromatin-related processes are your primary focus. - Document any chromatin changes with appropriate markers (e.g., DAPI or Hoechst staining) and consider them when interpreting your data. |
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound from various studies.
Table 1: Concentration-Dependent Effects of this compound
| Concentration (% w/v) | Incubation Time | Observed Effect(s) | Cell Type | Reference |
| 1.5 | 2 min | Dissolution of biomolecular condensates without affecting cell viability. | Multiple | |
| 2.5 | 5 min | Disappearance of Cajal bodies. | HeLa | [3] |
| 5 | 10 min | Disruption of NPC permeability barrier; displacement of Karyopherins. | Baker's Yeast | [4][5] |
| 5 | 15 min | Disruption of 3D genome organization. | HeLa | [10] |
| 10 | 5 min | "Freezing" of chromatin. | HeLa | [3] |
| 10 | 30 min | Significant decrease in cell viability (~2%). | HeLa | [3] |
Table 2: Effects of this compound on Nuclear Import/Export
| Reporter Protein | This compound Treatment | Effect on Nuclear/Cytoplasmic (N/C) Ratio | Organism | Reference |
| 177kDa reporter (MG5) | 0.625% - 5% for 10 min | Increased N/C ratio (increased passive influx). | Baker's Yeast | [2][12] |
| GFP-NLS | 5% for 10 min | Decreased N/C ratio (inhibited import). | Baker's Yeast | [12] |
| GFP-NES | 5% for 10 min | Increased N/C ratio (inhibited export). | Baker's Yeast | [12] |
Experimental Protocols
Protocol 1: Assessing NPC Permeability using a Fluorescent Reporter Protein
This protocol describes how to assess the effect of this compound on the permeability of the nuclear pore complex using a fluorescently tagged reporter protein that is normally excluded from the nucleus.
Materials:
-
Cells grown on glass-bottom dishes suitable for live-cell imaging.
-
Reporter plasmid (e.g., a large protein like MBP-5xGFP, ~177 kDa, that is cytoplasmically localized).
-
Transfection reagent.
-
Live-cell imaging medium.
-
10% (w/v) this compound stock solution in live-cell imaging medium (prepare fresh).
-
Confocal microscope with environmental control.
Procedure:
-
Cell Culture and Transfection:
-
Seed cells on glass-bottom dishes to achieve 60-70% confluency on the day of transfection.
-
Transfect cells with the reporter plasmid according to the manufacturer's instructions.
-
Allow 24-48 hours for protein expression.
-
-
Live-Cell Imaging Setup:
-
Mount the dish on the confocal microscope stage equipped with an environmental chamber (37°C, 5% CO₂).
-
Identify transfected cells expressing the fluorescent reporter.
-
-
Baseline Imaging:
-
Acquire initial images to establish the baseline localization of the reporter protein (should be predominantly cytoplasmic).
-
-
This compound Treatment:
-
Carefully add the 10% this compound stock solution to the imaging medium to achieve the desired final concentration (e.g., 5%). Mix gently.
-
Immediately start acquiring a time-lapse series of images.
-
-
Data Acquisition and Analysis:
-
Capture images every 30-60 seconds for the duration of the treatment (e.g., 10-15 minutes).
-
Quantify the mean fluorescence intensity in the nucleus and the cytoplasm for each cell at each time point.
-
Calculate the nuclear-to-cytoplasmic (N/C) fluorescence ratio. An increase in the N/C ratio over time indicates a loss of NPC barrier function.
-
Visualizations
Caption: Mechanism of this compound-Induced Disruption of Nuclear Transport.
Caption: Workflow for assessing NPC permeability using a fluorescent reporter.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A survey of the specificity and mechanism of 1,6 hexanediol-induced disruption of nuclear transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound rapidly immobilizes and condenses chromatin in living human cells | Life Science Alliance [life-science-alliance.org]
- 4. A survey of the specificity and mechanism of 1,6 hexanediol-induced disruption of nuclear transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound rapidly immobilizes and condenses chromatin in living human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound rapidly immobilizes and condenses chromatin in living human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: The Use of 1,6-Hexanediol in Experimental Research
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the use of 1,6-Hexanediol (B165255) (1,6-HD) in experimental settings. It addresses common issues and frequently asked questions regarding the impact of its concentration on experimental outcomes, offering troubleshooting advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary use of this compound in cell biology experiments?
This compound is an aliphatic alcohol commonly used as a tool to disrupt cellular structures formed through liquid-liquid phase separation (LLPS).[1][2][3] It is often used to test the hypothesis that a particular cellular body or condensate is held together by weak hydrophobic interactions.[3][4][5]
Q2: How does this compound work to dissolve condensates?
This compound is thought to interfere with the weak hydrophobic protein-protein and protein-RNA interactions that are critical for the formation and maintenance of many biomolecular condensates.[3][4][6] By disrupting these interactions, it can lead to the dissolution of liquid-like droplets.[6]
Q3: Are the effects of this compound treatment reversible?
The reversibility of this compound's effects is dependent on the concentration and duration of the treatment. The effects of lower concentrations (e.g., 2.5%) on chromatin motion have been shown to be reversible after washing out the compound.[4] However, at higher concentrations (5% or 10%), the effects on chromatin can be irreversible.[4] The recovery of condensates after washout is often used as evidence of their dynamic, liquid-like nature.[6][7]
Q4: What are the known "off-target" effects of this compound?
Beyond its effects on LLPS, this compound has several significant off-target effects that can confound experimental results. These include:
-
Enzyme Inhibition: It directly impairs the activity of kinases and phosphatases, even at concentrations as low as 1%.[1][2][8] At the commonly used concentrations of 5-10%, these enzymes can be almost completely inactive.[1][2][8]
-
Chromatin Alterations: It can drastically suppress chromatin motion and lead to chromatin hyper-condensation, an effect described as "freezing" the chromatin.[3][4][9]
-
3D Genome Organization: Treatment with 1,6-HD can alter the 3D genome structure, affecting A/B compartments and the insulation of Topologically Associating Domains (TADs).[10][11]
-
Nuclear Pore Complex Disruption: It can affect the integrity and function of the nuclear pore complex.[12][13]
-
Cytoskeletal Effects: It has been shown to dissolve intermediate filaments.[2]
Q5: How does the concentration of this compound affect its impact?
The effects of this compound are strongly dose-dependent.
-
Low Concentrations (1-2.5%): Can be sufficient to dissolve some condensates while having less severe off-target effects.[14][15] A short-term exposure to 1.5% 1,6-HD has been proposed as an optimal condition to dissolve condensates with minimal side effects.[14][15]
-
High Concentrations (5-10%): Are more effective at dissolving a wider range of condensates but are also associated with significant off-target effects, including enzyme inhibition, chromatin freezing, and cytotoxicity.[1][3][4]
Troubleshooting Guide
Issue 1: Unexpected changes in phosphorylation-dependent signaling pathways after this compound treatment.
-
Probable Cause: this compound is a potent inhibitor of kinases and phosphatases.[1][2][8] Your observed effects may be a direct result of this enzymatic inhibition rather than the dissolution of a specific condensate.
-
Troubleshooting Steps:
-
Lower the Concentration: Attempt to use the lowest effective concentration of this compound that perturbs your condensate of interest.
-
Reduce Incubation Time: Minimize the duration of the treatment.
-
Control Experiments: Use a less hydrophobic alcohol, such as 2,5-hexanediol, as a negative control to assess if the observed effects are due to the disruption of hydrophobic interactions.[10][12]
-
Orthogonal Approaches: Validate your findings using other methods to disrupt the condensate that do not rely on this compound, such as optogenetics or mutations in key scaffolding proteins.
-
Issue 2: My cells show signs of stress or death after treatment.
-
Probable Cause: Prolonged exposure to high concentrations of this compound can be toxic to cells.[2][3][4] Cell viability can significantly decrease with treatments at 10% for 30 minutes.[3][4]
-
Troubleshooting Steps:
-
Titrate Concentration and Time: Perform a dose-response and time-course experiment to find a concentration and duration that is effective but minimally toxic.
-
Cell Permeabilization: For some applications, transiently permeabilizing cells (e.g., with a low concentration of Tween 20) before a brief this compound treatment can help minimize toxicity.[7][10][16]
-
Assess Viability: Always include a cell viability assay (e.g., Trypan Blue exclusion, Caspase-3/7 staining) in your experimental design.[10]
-
Issue 3: I observe unexpected changes in gene expression or chromatin structure.
-
Probable Cause: this compound can directly impact chromatin structure and transcription. It can cause chromatin to become more compact and less dynamic, and it can lead to the dissociation of key transcriptional machinery from chromatin.[4][17][18]
-
Troubleshooting Steps:
-
Monitor Chromatin State: If possible, use live-cell imaging to monitor chromatin dynamics during your experiment.
-
Control for Chromatin Effects: Be cautious in interpreting gene expression changes solely as a consequence of condensate dissolution. The observed effects could be due to global changes in chromatin accessibility.
-
Specific Protein Occupancy: Use techniques like ChIP-seq to assess whether the occupancy of your protein of interest on chromatin is specifically affected, and compare this to the behavior of other chromatin-associated proteins.[18]
-
Data Presentation: Quantitative Effects of this compound Concentration
Table 1: Effect of this compound on Enzyme Activity (In Vitro)
| This compound Concentration | Kinase Activity | Phosphatase Activity | DNA Polymerase Activity | DNase Activity |
| 1% | Strongly Impaired | Strongly Impaired | Partially Blocked | No Effect |
| 5-10% | Virtually Inactive | Virtually Inactive | - | - |
| Data summarized from Düster et al., 2021.[1][2][8] |
Table 2: Effect of this compound on Cell Viability and Chromatin Motion in HeLa Cells
| This compound Concentration (30 min treatment) | Cell Viability | Effect on Chromatin Motion | Reversibility (after 90 min washout) |
| 2.5% | High | Suppression | Reversible |
| 5% | High | "Freezing" / Immobilization | Irreversible |
| 10% | ~2% | "Freezing" / Immobilization | Irreversible |
| Data summarized from Itoh et al., 2021.[3][4] |
Experimental Protocols
Protocol 1: General Treatment of Cultured Cells with this compound
-
Preparation of this compound Solution: Prepare a stock solution of this compound in sterile cell culture medium or a suitable buffer (e.g., DPBS). Ensure it is fully dissolved.
-
Cell Culture: Grow cells to the desired confluency on appropriate culture vessels (e.g., coverslips for imaging, plates for biochemical assays).
-
Treatment:
-
For live-cell imaging, replace the culture medium with the medium containing the desired final concentration of this compound.
-
For fixed-cell analysis, aspirate the medium and add the this compound solution.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 2-15 minutes). It is recommended to perform a time-course experiment to determine the optimal incubation time.[7][14]
-
Washout (for reversibility studies): To assess reversibility, aspirate the this compound solution, wash the cells twice with fresh, pre-warmed medium, and then incubate in fresh medium for a recovery period (e.g., 1.5 hours).[7][10]
-
Downstream Analysis: Proceed with your intended analysis (e.g., fixation and immunofluorescence, cell lysis for western blotting, or live-cell imaging).
Protocol 2: Treatment of Transiently Permeabilized HeLa Cells to Minimize Toxicity
This protocol is adapted from Ilichev et al., 2021, and is intended to reduce the cytotoxic effects of this compound.[7][10]
-
Cell Permeabilization:
-
Wash HeLa cells twice with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Incubate the cells with 1% Tween 20 in DPBS for 10 minutes at room temperature.
-
Wash the cells twice with DPBS to remove the Tween 20.
-
Transfer the cells to fresh culture medium.
-
-
This compound Treatment:
-
Incubate the transiently permeabilized cells with 5% this compound in culture medium for 15 minutes at room temperature.
-
-
Washout and Recovery:
-
Wash the cells twice with DPBS.
-
For recovery experiments, incubate the cells in fresh culture medium for 1.5 hours at 37°C.
-
-
Analysis: Proceed with subsequent experimental steps.
Visualizations
Caption: A typical experimental workflow for studying biomolecular condensates using this compound.
Caption: The intended and major off-target cellular effects of this compound treatment.
References
- 1. condensates.com [condensates.com]
- 2. This compound, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound rapidly immobilizes and condenses chromatin in living human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound rapidly immobilizes and condenses chromatin in living human cells | Life Science Alliance [life-science-alliance.org]
- 5. Molecular insights into the effect of this compound on FUS phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound, commonly used to dissolve liquid-liquid phase separated condensates, directly impairs kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Suppression of liquid-liquid phase separation by this compound partially compromises the 3D genome organization in liv… [ouci.dntb.gov.ua]
- 12. A survey of the specificity and mechanism of 1,6 hexanediol-induced disruption of nuclear transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Time-dependent effect of this compound on biomolecular condensates and 3D chromatin organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. Quantifying the phase separation property of chromatin-associated proteins under physiological conditions using an anti-1,6-hexanediol index - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Impact of Diol Chain Length on Polyurethane Properties: A Comparative Guide
A detailed examination of how the choice of diol, specifically 1,6-Hexanediol, influences the mechanical, thermal, and chemical properties of polyurethanes. This guide provides researchers, scientists, and drug development professionals with a comparative analysis supported by experimental data and detailed methodologies.
The versatility of polyurethanes (PUs) stems from the ability to tailor their properties by carefully selecting the constituent monomers. The choice of diol as a chain extender in the hard segment of the polyurethane structure plays a pivotal role in determining the final characteristics of the polymer. This guide focuses on the comparative performance of polyurethanes synthesized using this compound (HDO) versus other common linear diols, such as 1,4-Butanediol (BDO) and 1,8-Octanediol (ODO). The length of the methylene (B1212753) chain in these diols significantly influences the flexibility, crystallinity, and intermolecular forces within the polymer matrix, thereby affecting its macroscopic properties.
Influence of Diol Chain Length on Polyurethane Characteristics
The length of the carbon chain in the diol chain extender directly impacts the physical and mechanical properties of the resulting polyurethane. Shorter-chain diols like 1,4-Butanediol generally lead to stiffer and harder polyurethanes due to a higher density of urethane (B1682113) groups, which promotes strong hydrogen bonding between the hard segments. As the chain length increases with this compound and 1,8-Octanediol, the increased flexibility of the longer methylene chains and the lower concentration of urethane groups result in more flexible and elastomeric polyurethanes.
This relationship can be visualized as follows:
The Tale of Two Alcohols: A Comparative Guide to 1,6-Hexanediol and 2,5-Hexanediol in LLPS Research
A deep dive into the functional distinctions and experimental applications of two commonly used aliphatic alcohols for studying liquid-liquid phase separation, providing researchers with the data and protocols needed for informed experimental design.
In the burgeoning field of biomolecular condensates, aliphatic alcohols, particularly 1,6-Hexanediol (B165255), have become indispensable tools for dissecting the roles of liquid-liquid phase separation (LLPS) in cellular organization and function. However, the choice of agent and the interpretation of its effects require a nuanced understanding of its mechanism of action and potential off-target effects. This guide provides a comparative analysis of this compound and its structural isomer, 2,5-Hexanediol, offering a resource for researchers, scientists, and drug development professionals to critically evaluate their use in studying LLPS.
Unraveling the Mechanisms: A Tale of Hydrophobicity and Structure
This compound is widely employed to disrupt biomolecular condensates, and its efficacy is largely attributed to its interference with weak hydrophobic interactions that are crucial for the formation and maintenance of many phase-separated structures.[1][2] The linear six-carbon chain of this compound is thought to readily intercalate into and disrupt the hydrophobic networks within condensates, leading to their dissolution.[3] This property has made it a popular choice for confirming the liquid-like nature of cellular bodies.[2][4]
In contrast, 2,5-Hexanediol, with its branched structure, is reported to be less effective at disrupting condensates driven by hydrophobic interactions.[3][5] This difference in potency is attributed to the steric hindrance imposed by its methyl groups, which may limit its ability to efficiently disrupt the requisite molecular interactions within the condensate.[3] This differential effect makes 2,5-Hexanediol a valuable negative control in experiments aiming to probe the specific role of hydrophobic interactions in LLPS.
A Quantitative Look: Comparing Efficacy in LLPS Disruption
The disparate effects of this compound and 2,5-Hexanediol on LLPS have been quantified in various studies. For instance, research on the FUS low-complexity (LC) domain, a well-established model for LLPS, has demonstrated that this compound is more potent in dissolving FUS LC droplets than 2,5-Hexanediol.[3][5]
| Parameter | This compound | 2,5-Hexanediol | Reference Protein/System |
| Potency in Disrupting Hydrophobic LLPS | High | Low to Moderate | FUS LC, Nuclear Speckles[3][5] |
| Effect on Chromatin Motion | Suppresses motion | Comparable suppression to 1,6-HD | Human Cells[6] |
| Impact on Kinase/Phosphatase Activity | Inhibitory | Not extensively studied, but caution advised | In vitro assays[7] |
| AICAP Correlation with LLPS | Higher correlation | Lower correlation | Chromatin-associated proteins[8] |
Table 1: Comparative summary of the effects of this compound and 2,5-Hexanediol on various aspects of LLPS and cellular processes. AICAP refers to the anti-1,6-HD index of chromatin-associated proteins, a measure of sensitivity to this compound treatment.
It is crucial to note that while this compound is a potent disruptor of LLPS driven by hydrophobic interactions, its effects are not universal. Condensates stabilized primarily by other forces, such as electrostatic interactions, may be less susceptible to its action.[1][5]
Beyond LLPS: Acknowledging Off-Target Effects
An objective comparison necessitates a discussion of the potential side effects of these compounds. Both this compound and 2,5-Hexanediol have been shown to impact cellular structures and processes beyond LLPS. For example, studies have revealed that both alcohols can suppress chromatin motion in living cells, suggesting an effect on the physical properties of the nucleus that is independent of their ability to dissolve condensates.[6]
Furthermore, research has indicated that this compound can directly impair the activity of kinases and phosphatases in vitro, raising concerns about its use in studies of signaling pathways where phosphorylation plays a key role.[7] These findings underscore the importance of careful experimental design and the use of appropriate controls to distinguish between the effects on LLPS and other cellular phenomena.
Experimental Corner: Protocols for Investigation
To aid researchers in their experimental design, we provide detailed methodologies for key experiments used to assess the effects of hexanediols on LLPS.
In Vitro Droplet Disruption Assay
This assay is a fundamental method to directly observe the effect of hexanediols on pre-formed protein or nucleic acid condensates.
Protocol:
-
Protein/Nucleic Acid Preparation: Purify the protein or nucleic acid of interest that is known to undergo LLPS.
-
Droplet Formation: Induce phase separation by adjusting buffer conditions (e.g., salt concentration, temperature, crowding agents).
-
Treatment: Add varying concentrations of this compound, 2,5-Hexanediol, or a vehicle control to the pre-formed droplets.
-
Imaging and Quantification: Observe the samples using light microscopy and quantify changes in droplet size, number, and morphology over time.
Cellular Condensate Disruption using OptoDroplets
The optoDroplet system allows for the light-inducible formation of condensates in living cells, providing a powerful tool to study their dynamics and dissolution.[1]
Protocol:
-
Cell Culture and Transfection: Culture appropriate cells and transfect them with a plasmid encoding a light-inducible oligomerization domain fused to a protein that drives LLPS (e.g., FUS).
-
Induction of Phase Separation: Expose the cells to blue light to induce the formation of intracellular condensates.
-
Hexanediol Treatment: Add this compound or 2,5-Hexanediol to the cell culture medium.
-
Live-Cell Imaging: Monitor the dissolution of the light-induced condensates in real-time using fluorescence microscopy.
Logical Framework for Data Interpretation
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound rapidly immobilizes and condenses chromatin in living human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Probing Liquid–Liquid Phase Separation of RNA-Binding Proteins In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound rapidly immobilizes and condenses chromatin in living human cells | Life Science Alliance [life-science-alliance.org]
- 7. This compound, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying the phase separation property of chromatin-associated proteins under physiological conditions using an anti-1,6-hexanediol index - PMC [pmc.ncbi.nlm.nih.gov]
Disrupting the Droplet: A Comparative Guide to Small Molecule Modulators of Liquid-Liquid Phase Separation
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms that govern cellular organization is paramount. A key process in this organization is Liquid-Liquid Phase Separation (LLPS), the phenomenon by which biomolecules condense into non-membrane-bound organelles. The dysregulation of LLPS has been implicated in a growing number of diseases, including neurodegenerative disorders and cancer, making the identification of compounds that can modulate this process a critical area of therapeutic research. This guide provides a comparative overview of alternative compounds that have been experimentally shown to disrupt LLPS, offering a valuable resource for those seeking to manipulate these dynamic cellular compartments.
This document summarizes quantitative data on the efficacy of various LLPS-disrupting compounds, details the experimental protocols for their evaluation, and provides visual representations of their proposed mechanisms of action.
Quantitative Comparison of LLPS-Disrupting Compounds
The following table summarizes the effective concentrations and observed effects of several small molecules known to disrupt or modulate liquid-liquid phase separation of specific proteins. This data is crucial for selecting the appropriate compound and concentration for a given experimental system.
| Compound | Target Protein/Condensate | Effective Concentration | Observed Effect | Citation |
| 1,6-Hexanediol (B165255) | FUS | 1.5% - 5% (v/v) | Dissolves FUS droplets by disrupting weak hydrophobic interactions.[1][2] | |
| Stress Granules | 5% - 10% (w/v) | Dissolves stress granules, but can also be cytotoxic at higher concentrations.[3] | ||
| Myricetin | Tau | 10 µM | Slows down LLPS of full-length Tau, shifting the equilibrium to a higher protein concentration.[4][5] | |
| Lipoamide | Stress Granules | EC50 ~ 20 µM | Reduces the number of stress granules in HeLa and iPS cells.[6] | |
| Lipoic Acid | Stress Granules | 10 µM | Reduces stress granule formation under various stress conditions.[6] | |
| ATP | FUS | Low mM range | Enhances LLPS of FUS.[7][8] | |
| FUS | ~10 mM | Dissolves FUS condensates.[9][10] | ||
| Mitoxantrone | Stress Granules | Sub-µM to low µM | Disassembles stress granules.[11] | |
| Sennoside B | SARS-CoV-2 Nucleocapsid Protein | IC50 = 44.4 µM | Inhibits RNA-induced LLPS of the nucleocapsid protein. |
Experimental Protocols
Reproducible and rigorous experimental design is fundamental to studying the effects of small molecules on LLPS. Below are detailed methodologies for key experiments cited in this guide.
In Vitro LLPS Disruption Assay
This protocol describes a general method for assessing the ability of a compound to disrupt protein phase separation in vitro using turbidity and microscopy.
1. Protein Purification:
-
Express and purify the protein of interest using standard chromatography techniques. Ensure high purity and concentration of the final protein stock.
2. LLPS Induction:
-
In a microplate or on a microscope slide, induce LLPS of the purified protein by adjusting buffer conditions (e.g., salt concentration, pH, temperature) or by adding a crowding agent (e.g., PEG, Ficoll). A typical condition for FUS LLPS is in a buffer containing 150 mM KCl.
3. Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water).
-
Add the compound to the pre-formed protein droplets at various final concentrations. Include a vehicle control (solvent only).
4. Data Acquisition:
-
Turbidity Measurement: Use a plate reader to measure the absorbance (turbidity) of the solution at a wavelength of 340-600 nm over time. A decrease in turbidity indicates droplet dissolution.
-
Microscopy: Visualize the droplets using differential interference contrast (DIC) or fluorescence microscopy (if the protein is fluorescently tagged). Capture images at different time points after compound addition to observe changes in droplet size, number, and morphology.
5. Data Analysis:
-
Plot the change in turbidity as a function of compound concentration to determine the effective concentration for LLPS disruption.
-
Quantify changes in droplet size and number from the microscopy images using image analysis software.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to assess the effect of a compound on the dynamics of molecules within a condensate. A decrease in the mobile fraction or a slower recovery rate suggests a change in the material properties of the condensate.
1. Sample Preparation:
-
Prepare protein condensates with a fluorescently tagged protein of interest as described in the in vitro LLPS assay.
-
Treat the condensates with the test compound or a vehicle control.
2. FRAP Experiment:
-
Use a confocal microscope equipped with a high-power laser for photobleaching.
-
Acquire a few pre-bleach images of the condensate.
-
Photobleach a defined region of interest (ROI) within the condensate using a high-intensity laser pulse.
-
Acquire a time-lapse series of images of the condensate to monitor the recovery of fluorescence in the bleached ROI.
3. Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition.
-
Normalize the fluorescence recovery curve.
-
Fit the curve to a suitable model to determine the mobile fraction and the halftime of recovery (t½).
-
Compare the mobile fraction and t½ between compound-treated and control samples.
Mechanisms of LLPS Disruption
The following diagrams illustrate the proposed mechanisms by which different classes of compounds disrupt liquid-liquid phase separation.
Caption: A generalized workflow for screening and validating small molecule inhibitors of LLPS.
Caption: this compound disrupts hydrophobic interactions that drive protein phase separation.
Caption: ATP can promote or disrupt LLPS depending on its concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular insights into the effect of this compound on FUS phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical tools for study and modulation of biomolecular phase transitions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04907D [pubs.rsc.org]
- 4. Myricetin slows liquid–liquid phase separation of Tau and activates ATG5-dependent autophagy to suppress Tau toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myricetin slows liquid-liquid phase separation of Tau and activates ATG5-dependent autophagy to suppress Tau toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. ATP enhances at low concentrations but dissolves at high concentrations liquid-liquid phase separation (LLPS) of ALS/FTD-causing FUS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATP Mediates Phase Separation of Disordered Basic Proteins by Bridging Intermolecular Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uncovering the molecular mechanism for dual effect of ATP on phase separation in FUS solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Small molecules in regulating protein phase separation: Regulating protein phase separation by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Analysis for Purity Assessment of 1,6-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the purity assessment of 1,6-Hexanediol, a crucial intermediate in the synthesis of various polymers and pharmaceutical products. Ensuring the purity of this raw material is paramount for the quality, safety, and efficacy of the final product. This document outlines the principles, experimental protocols, and comparative performance of key spectroscopic techniques, supplemented with non-spectroscopic methods for a holistic overview.
Spectroscopic Methods for Purity Analysis
The purity of this compound can be effectively determined using a variety of spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of information it provides. The primary spectroscopic methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of organic molecules. Both ¹H and ¹³C NMR are highly valuable for the purity assessment of this compound.
-
¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring environments. The integration of proton signals allows for the quantification of the main compound and its impurities.
-
¹³C NMR Spectroscopy provides information on the different carbon environments in the molecule. While generally less sensitive than ¹H NMR, it offers a wider chemical shift range, which can be advantageous for resolving signals from structurally similar compounds.
Experimental Protocol: Quantitative NMR (qNMR) of this compound
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a known amount of a suitable internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolution: Add a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) to the NMR tube and ensure complete dissolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for complete relaxation and accurate integration.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Quantification: Integrate the characteristic signals of this compound and the internal standard. The purity of this compound is calculated based on the ratio of the integrals and the known weights of the sample and the internal standard.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.38 | t | -CH₂-OH |
| ¹H | ~1.42 | p | -CH₂-CH₂-OH |
| ¹H | ~1.29 | m | -CH₂-CH₂-CH₂- |
| ¹³C | ~62.0 | - | -CH₂-OH |
| ¹³C | ~32.5 | - | -CH₂-CH₂-OH |
| ¹³C | ~25.5 | - | -CH₂-CH₂-CH₂- |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that identifies functional groups in a molecule based on the absorption of infrared radiation. It is particularly useful for identifying the presence of hydroxyl (-OH) groups and the hydrocarbon backbone of this compound. Impurities with different functional groups, such as carbonyls from ester or lactone impurities, can be readily detected.
Experimental Protocol: FT-IR Analysis of this compound (Liquid Sample)
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background spectrum is collected.
-
Sample Application: Place a small drop of the molten this compound sample (melting point ~42-45 °C) or a solution of the sample onto the ATR crystal or between two KBr plates.
-
Data Acquisition: Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands of this compound and compare the spectrum to a reference spectrum of a pure standard. Look for the presence of unexpected peaks that may indicate impurities.
Table 2: Characteristic FT-IR and Raman Peaks for this compound
| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) |
| O-H Stretch | 3300-3400 (broad) | 3300-3400 (weak) |
| C-H Stretch | 2850-2950 | 2850-2950 |
| CH₂ Bend | ~1465 | ~1465 |
| C-O Stretch | ~1060 | ~1060 |
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the hydrocarbon backbone of this compound. Water is a weak Raman scatterer, which can be an advantage when analyzing aqueous samples.
Experimental Protocol: Raman Spectroscopy of this compound
-
Sample Preparation: Place the solid or molten this compound sample in a suitable container (e.g., a glass vial or NMR tube).
-
Instrument Setup: Position the sample in the Raman spectrometer and focus the laser onto the sample.
-
Data Acquisition: Acquire the Raman spectrum using an appropriate laser wavelength (e.g., 785 nm) and acquisition time to achieve a good signal-to-noise ratio.
-
Data Analysis: Analyze the Raman spectrum for the characteristic peaks of this compound and any potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly effective for separating volatile impurities from this compound and identifying them based on their mass spectra and fragmentation patterns.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane). Derivatization (e.g., silylation) may be necessary to increase the volatility of the diol and improve peak shape.
-
GC Separation: Inject the sample solution into the GC system equipped with a suitable capillary column (e.g., a polar wax column). A temperature program is used to separate the components based on their boiling points and interactions with the stationary phase.
-
MS Detection: As the components elute from the GC column, they are introduced into the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratios of the resulting ions are measured.
-
Data Analysis: Identify the peaks in the chromatogram and analyze the corresponding mass spectra. Compare the fragmentation patterns to spectral libraries for compound identification.
Table 3: GC-MS Data for this compound
| Retention Time (min) | Key m/z values | Interpretation |
| Varies with method | 118 (M+), 100, 82, 70, 55, 42 | Molecular ion and characteristic fragments |
Comparison of Spectroscopic and Non-Spectroscopic Methods
For a comprehensive purity assessment, it is often beneficial to use a combination of spectroscopic and non-spectroscopic techniques.
Table 4: Comparison of Analytical Methods for this compound Purity Assessment
| Technique | Principle | Advantages | Disadvantages |
| NMR | Nuclear spin transitions | Excellent for structural elucidation and quantification; non-destructive. | Lower sensitivity compared to MS; can be expensive. |
| FT-IR | Vibrational transitions | Fast, easy to use, and non-destructive; good for functional group identification. | Not ideal for complex mixtures; water absorption can be an issue. |
| Raman | Light scattering | Complements FT-IR; less interference from water; good for non-polar bonds. | Can be affected by fluorescence; weaker signal than FT-IR. |
| GC-MS | Separation and mass analysis | High sensitivity and selectivity; excellent for identifying volatile impurities. | Destructive; may require derivatization; not suitable for non-volatile impurities. |
| HPLC | Liquid-phase separation | Suitable for non-volatile and thermally labile impurities; good for quantification. | Can be more time-consuming than direct spectroscopic methods. |
| Karl Fischer Titration | Chemical titration | Gold standard for water content determination. | Only measures water content. |
Workflow for Purity Assessment of this compound
The following workflow illustrates a logical approach to the comprehensive purity assessment of this compound, integrating various analytical techniques.
Caption: Workflow for the comprehensive purity assessment of this compound.
Conclusion
The selection of the most appropriate analytical technique for the purity assessment of this compound depends on the specific requirements of the analysis. For routine quality control, a combination of FT-IR or Raman for rapid screening, and qNMR for accurate assay determination is highly effective. For in-depth impurity profiling and troubleshooting, hyphenated techniques like GC-MS and HPLC are indispensable. By employing a multi-technique approach as outlined in this guide, researchers, scientists, and drug development professionals can ensure the high purity of this compound, thereby guaranteeing the quality and reliability of their downstream applications.
A Comparative Guide to the Synthesis of 1,6-Hexanediol: From Petrochemical Feedstocks to Renewable Resources
For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key platform chemicals is of paramount importance. 1,6-Hexanediol (B165255) (HDO), a versatile C6 linear diol, is a critical building block in the production of a wide array of polymers, including polyesters and polyurethanes. This guide provides a comparative analysis of the primary synthesis routes to HDO, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.
The industrial production of this compound has traditionally been dominated by petrochemical-based methods. However, growing environmental concerns and a drive towards a bio-based economy have spurred the development of innovative synthesis routes from renewable feedstocks. This guide will explore and compare the following key pathways:
-
Hydrogenation of Adipic Acid and its Esters: The conventional industrial standard.
-
Multi-step Synthesis from Cyclohexane (B81311): Another established industrial process.
-
Hydroformylation of Butadiene: A more direct route from a C4 feedstock.
-
Conversion of Biomass-derived Feedstocks: Emerging and sustainable alternatives.
Comparative Analysis of Synthesis Routes
The following table summarizes the key quantitative parameters for the different synthesis routes of this compound, offering a clear comparison of their performance based on reported experimental data.
| Synthesis Route | Starting Material | Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Selectivity (%) | Key Advantages | Key Disadvantages |
| Hydrogenation | Adipic Acid | Atomically dispersed Ni/SiO₂ | 220 | 5 | ~94 | High | High yield, established technology | High pressure and temperature |
| Adipic Acid | Ir-Re supported on carbon/alumina | 180 | 10 | Complete Conversion | 59 | Good conversion | High pressure, moderate selectivity | |
| Adipic Acid Esters | Copper chromite | 170-240 | 15-30 | High | Good | Established industrial process | High pressure and temperature | |
| From Cyclohexane | Cyclohexane | Multi-step process catalysts | 160 (oxidation) | 1 (oxidation) | High (overall) | Good | Utilizes readily available feedstock | Multi-step, hazardous reagents, environmental concerns |
| Cyclohexane | E. coli consortium (biocatalytic) | Mild | Atmospheric | - | High | Mild conditions, one-pot process | Lower productivity compared to chemical routes | |
| From Butadiene | 1,3-Butadiene | Rhodium-based catalysts | - | - | 51 (diacetal intermediate) | - | Direct C4 to C6 conversion | Requires protection of aldehyde intermediates |
| From Biomass | Cellulose | Multi-step catalytic conversion | - | - | 21.8 | - | Renewable feedstock | Complex multi-step process |
| Tetrahydropyran-2-methanol | K-BEA (dehydration), Ni/C or Ru/C (hydrogenation) | - | - | 34 (overall) | - | Renewable feedstock | Multi-step process | |
| 5-Hydroxymethylfurfural (HMF) | Pd/ZrP | 140 | Atmospheric | 43 | - | Renewable feedstock, mild pressure | Moderate yield |
Experimental Protocols
This section provides detailed methodologies for the key synthesis routes discussed.
Hydrogenation of Adipic Acid
This protocol is based on the use of a highly efficient, atomically dispersed nickel catalyst.[1]
-
Catalyst Preparation: An atomically dispersed Ni/SiO₂ catalyst (Ni-ad) with a Ni loading of 15 wt% is synthesized using an ammonia (B1221849) evaporation-assisted hydrothermal method.
-
Reaction Setup: A 300 mL batch-type reactor (e.g., Parr model 4561) equipped with a magnetic stirrer is used.
-
Procedure:
-
The reactor is charged with 0.1 g of adipic acid, 60 mL of 1,4-dioxane (B91453) as a solvent, and 0.1 g of the Ni-ad catalyst.
-
The reactor is sealed and purged with hydrogen gas to remove air.
-
The reactor is pressurized with hydrogen to an initial pressure of 50 bar.
-
The reaction mixture is heated to 220 °C and stirred at 500 rpm for 12 hours.
-
After the reaction, the reactor is cooled to room temperature and depressurized.
-
The product mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.
-
The resulting crude this compound is purified by distillation.
-
Synthesis from Cyclohexane (Multi-step Chemical Process)
This protocol outlines the key steps in the industrial synthesis of this compound from cyclohexane, involving oxidation, extraction, esterification, and hydrogenation.
-
Step 1: Oxidation of Cyclohexane
-
Cyclohexane is oxidized with air or an oxygen-containing gas in the presence of a cobalt catalyst at a temperature of approximately 160 °C and a pressure of 1 MPa.[2] This produces a mixture containing cyclohexanone, cyclohexanol, and various carboxylic acids, including adipic acid.
-
-
Step 2: Extraction of Carboxylic Acids
-
The reaction mixture from the oxidation step is extracted with water to separate the water-soluble carboxylic acids from the unreacted cyclohexane, cyclohexanone, and cyclohexanol.[2]
-
-
Step 3: Esterification
-
The aqueous extract containing the carboxylic acids is concentrated.
-
The concentrated mixture is then esterified with a lower alcohol (e.g., methanol) to convert the carboxylic acids to their corresponding esters.
-
-
Step 4: Hydrogenation
-
The resulting ester mixture is subjected to catalytic hydrogenation to convert the esters to this compound. This step is typically carried out at high temperatures (170-240 °C) and pressures (15.0-30.0 MPa) using catalysts such as copper chromite.
-
The crude this compound is then purified by fractional distillation.
-
Synthesis from 1,3-Butadiene via Hydroformylation
This route involves the rhodium-catalyzed hydroformylation of butadiene to form adipic aldehyde, which is then hydrogenated. To prevent side reactions, the aldehyde intermediates are often protected in situ as acetals.
-
Hydroformylation and Acetal (B89532) Protection:
-
The reaction is carried out in a high-pressure reactor.
-
1,3-butadiene, a rhodium-based catalyst, a suitable ligand (e.g., a phosphite), and an alcohol (e.g., ethylene (B1197577) glycol) for in-situ acetal formation are charged into the reactor.
-
The reactor is pressurized with syngas (a mixture of carbon monoxide and hydrogen).
-
The reaction is conducted under controlled temperature and pressure to favor the formation of the linear dialdehyde (B1249045) acetal. A yield of 51% for the adipic aldehyde diacetal has been reported.
-
-
Hydrogenation of the Diacetal:
-
The adipic aldehyde diacetal is then subjected to catalytic hydrogenation to convert the acetal groups to hydroxyl groups, yielding this compound.
-
Synthesis from Biomass-Derived 5-Hydroxymethylfurfural (HMF)
This protocol describes a sustainable route to this compound from HMF using a palladium catalyst.[2]
-
Catalyst Preparation: A Pd/zirconium phosphate (B84403) (ZrP) catalyst is prepared.
-
Reaction Setup: The reaction is carried out in a suitable reactor under atmospheric pressure.
-
Procedure:
-
5-Hydroxymethylfurfural (HMF) is dissolved in a suitable solvent.
-
The Pd/ZrP catalyst and formic acid as a hydrogen source are added to the solution.
-
The reaction mixture is heated to 140 °C.
-
The reaction is monitored for the conversion of HMF to this compound.
-
Upon completion, the catalyst is filtered off, and the this compound is isolated and purified from the reaction mixture. A yield of 43% has been reported for this method.[2]
-
Visualization of Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical relationships between the different synthesis routes for this compound.
Caption: Overview of major synthesis routes to this compound.
Caption: Workflow for this compound synthesis via adipic acid hydrogenation.
Conclusion
The synthesis of this compound is undergoing a significant evolution. While the traditional petrochemical routes of adipic acid hydrogenation and multi-step synthesis from cyclohexane remain industrial mainstays due to their high yields and established infrastructure, they are associated with high energy consumption and environmental concerns. The hydroformylation of butadiene offers a more direct pathway but faces challenges in selectivity and catalyst stability.
Promisingly, the development of synthesis routes from renewable biomass feedstocks presents a sustainable alternative. Although currently facing challenges in terms of yield and process complexity, ongoing research into more efficient catalytic systems and optimized reaction conditions is paving the way for the economically viable and environmentally friendly production of this crucial platform chemical. The choice of synthesis route will ultimately depend on a balance of factors including feedstock availability, cost, energy efficiency, and environmental impact.
References
Unveiling the Specificity of 1,6-Hexanediol in Disrupting Hydrophobic Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and drug development, understanding and manipulating hydrophobic interactions is paramount. These forces govern crucial processes such as protein folding, the formation of membrane-less organelles through liquid-liquid phase separation (LLPS), and the assembly of protein complexes. 1,6-Hexanediol has emerged as a widely used chemical tool to probe and disrupt these interactions. This guide provides a comprehensive comparison of this compound with alternative molecules, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tool for their specific needs.
At a Glance: this compound and its Alternatives
This compound is an aliphatic alcohol recognized for its ability to interfere with weak hydrophobic interactions.[1] This property has made it a staple in cell biology for dissolving liquid-like condensates and studying the dynamics of LLPS.[2] However, its application is not without caveats, including potential off-target effects and a lack of absolute specificity. This has prompted the exploration of alternative compounds for more precise modulation of hydrophobic interactions.
Here, we compare this compound with its structural isomer, 2,5-Hexanediol, other aliphatic diols of varying chain lengths (1,4-Butanediol and 1,5-Pentanediol), and the chaotropic agent Guanidinium Chloride.
| Compound | Primary Mechanism of Action | Known Off-Target Effects |
| This compound | Disrupts weak hydrophobic protein-protein and protein-RNA interactions.[3] | Impairs kinase and phosphatase activity, alters cellular morphology, can be cytotoxic at high concentrations.[1][4] |
| 2,5-Hexanediol | Less effective at disrupting hydrophobic interactions compared to this compound.[3] | Minimal effects observed on the behavior of disordered proteins compared to this compound.[3] |
| 1,4-Butanediol | Minimal effect on the behavior of disordered proteins.[3] | Less studied for off-target effects in the context of LLPS disruption. |
| 1,5-Pentanediol | Disrupts hydrophobic interactions, with potency depending on the system. | Less characterized for off-target effects compared to this compound. |
| Guanidinium Chloride | Acts as a chaotropic agent, disrupting the structure of water and thereby weakening hydrophobic interactions. Can also directly interact with proteins. | Potent protein denaturant, can significantly alter protein structure and function even at low concentrations.[5][6] |
Delving Deeper: Mechanism of Action
The primary mechanism by which this compound disrupts hydrophobic interactions is believed to be through its interference with the ordered structure of water molecules surrounding nonpolar residues. This disruption reduces the entropic penalty of exposing hydrophobic surfaces, thereby weakening the forces that drive their association.
Experimental Data: A Comparative Analysis
The efficacy of different compounds in disrupting hydrophobic interactions can be quantified using various biophysical techniques. Below is a summary of comparative data, though it is important to note that the effectiveness of these agents can be highly dependent on the specific protein or cellular system being studied.
| Compound | Assay | System | Observation | Reference |
| This compound | Turbidity Assay | FUS Protein Condensates | Dose-dependent decrease in turbidity, indicating condensate dissolution. | [7] |
| 2,5-Hexanediol | Microscopy | FUS Protein Condensates | Less effective than this compound in dissolving condensates at the same concentration. | [7] |
| This compound | Kinase Activity Assay | In vitro | Strong impairment of kinase and phosphatase activity at concentrations used to dissolve LLPS droplets (5-10%).[1][4] | [1] |
| Guanidinium Chloride | Enzyme Activity Assay | Lysozyme (B549824) | Sharp decrease in lysozyme activity even at low concentrations (<4M).[5][6] | [5] |
Note: Specific IC50 values are highly context-dependent and are not universally applicable. The data presented here is for comparative purposes.
Experimental Protocols
To facilitate reproducible research, we provide detailed methodologies for key experiments used to assess the disruption of hydrophobic interactions.
Protocol 1: In Vitro Protein Condensate Disruption Assay using Turbidity
This protocol allows for the quantitative measurement of condensate dissolution by monitoring changes in sample turbidity.
Materials:
-
Purified protein of interest
-
Buffer solution appropriate for protein stability and condensate formation
-
Crowding agent (e.g., PEG, Ficoll) if required for inducing phase separation
-
This compound and other test compounds
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a stock solution of the purified protein in the appropriate buffer.
-
Induce liquid-liquid phase separation by adding the crowding agent or adjusting buffer conditions (e.g., salt concentration, pH).
-
Aliquot the protein condensate solution into the wells of a 96-well plate.
-
Add varying concentrations of this compound or alternative compounds to the wells. Include a vehicle control.
-
Incubate the plate at the desired temperature for a specified time (e.g., 15-30 minutes).
-
Measure the optical density (OD) at 600 nm using a plate reader. A decrease in OD600 indicates dissolution of the condensates.
-
Plot the OD600 values against the concentration of the test compound to generate a dose-response curve.
Protocol 2: Live-Cell Imaging of Condensate Disruption
This protocol enables the visualization of the effect of test compounds on intracellular condensates.
Materials:
-
Cells expressing a fluorescently tagged protein that localizes to the condensates of interest
-
Cell culture medium
-
This compound and other test compounds
-
Confocal microscope equipped with live-cell imaging capabilities
Procedure:
-
Plate the cells on a glass-bottom dish suitable for microscopy.
-
Allow the cells to adhere and grow to the desired confluency.
-
Before imaging, replace the cell culture medium with fresh medium containing the desired concentration of the test compound or vehicle control.
-
Immediately begin time-lapse imaging using a confocal microscope.
-
Acquire images at regular intervals to monitor the dynamics of the fluorescently tagged condensates.
-
Analyze the images to quantify changes in condensate size, number, and fluorescence intensity over time.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the effects of different compounds on protein condensates.
Conclusion
This compound remains a valuable tool for the initial characterization of cellular structures and processes mediated by hydrophobic interactions. Its broad activity makes it effective for dissolving a wide range of liquid-like condensates. However, researchers must be cognizant of its potential off-target effects, particularly the inhibition of kinases and phosphatases, which can confound the interpretation of experimental results.
For studies requiring higher specificity, alternatives such as 2,5-Hexanediol or other aliphatic diols may be more suitable, although their efficacy can be lower. The choice of compound should be guided by the specific biological question and validated through careful control experiments. The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and design rigorous experiments to dissect the complex role of hydrophobic interactions in biological systems.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Effect of Timing Polymer Fiber Addition on the Compressive Strength of Adobe Bricks: Towards an Approach Compatible with Sustainable Architecture [mdpi.com]
- 5. Quantification of the hydrophobic interaction by simulations of the aggregation of small hydrophobic solutes in water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. biorxiv.org [biorxiv.org]
A Comparative Performance Analysis of 1,6-Hexanediol in Diverse Polymer Systems
For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical step in designing polymers with tailored properties. 1,6-Hexanediol (HDO), a linear aliphatic diol, is a versatile building block in a variety of polymer systems, including polyurethanes, polyesters, and acrylates. This guide provides an objective comparison of the performance of this compound against other diols, supported by experimental data, to aid in the formulation of advanced materials.
Performance in Polyurethane Systems
In polyurethane (PU) synthesis, this compound is frequently employed as a chain extender. Its linear and flexible nature imparts a unique balance of properties to the final polymer. When used as a chain extender or as a component of polyester (B1180765) polyols, HDO contributes to polyurethanes with a favorable combination of hardness and softness.[1] This is particularly beneficial for applications requiring high tensile strength and elasticity.[1]
One of the key advantages of incorporating this compound is the enhanced flexibility and resistance to hydrolysis and oxidation it provides to polyurethanes.[1] The longer hydrocarbon chain of HDO, compared to shorter-chain diols like 1,4-Butanediol (BDO), generally leads to a lower glass transition temperature (Tg) of the hard segment, which translates to better low-temperature flexibility.[2][3] However, this increased flexibility may come at the cost of reduced hardness and tensile modulus.[4]
| Diol Chain Extender | Glass Transition Temp. (Tg) of Hard Segment (°C) | Melting Temp. (Tm) of Hard Segment (°C) | Decomposition Temp. (Td) (°C) |
| 1,4-Butanediol (BDO) | 80 - 110 | 180 - 220 | ~300 - 350 |
| This compound (HDO) | 60 - 90 | 160 - 200 | ~300 - 350 |
| 1,10-Decanediol (DDO) | 40 - 70 (estimated) | 140 - 180 (estimated) | ~300 - 350 |
Table 1: Comparative thermal properties of polyurethanes synthesized with different diol chain extenders. The data for 1,10-Decanediol are estimated based on the trend of increasing chain length.[2]
Polyurethanes formulated with this compound often exhibit excellent mechanical strength.[5] The tensile strength of polyurethanes can range from 10 to 50 MPa, with an elongation at break of 300 to 700%, and HDO contributes to achieving a good balance within this range.[5]
Performance in Polyester Systems
In polyester resins, this compound is utilized to enhance flexibility and hardness.[3][6] The linear structure of HDO allows for the creation of polyesters with a desirable balance of properties, making them suitable for coatings that need to be both tough and adaptable to substrate contours.[7] The longer hydrocarbon chain of this compound can also improve the weatherability and chemical resistance of the final coating.[7]
Compared to polyesters made with other diols, those incorporating this compound often show improved hydrolytic stability due to the increased hydrophobic character of the longer alkyl chain.[8] In a comparative study of unsaturated polyester resins, it was found that increasing the chain length of the linear diol generally leads to greater chain flexibility, resulting in a decrease in tensile strength and Young's modulus, but an increase in elongation at break.[9] For instance, a polyester synthesized with ethylene (B1197577) glycol (a shorter diol) exhibited a higher tensile strength compared to one made with a longer chain diol.[4]
| Diol Type | Polyester System | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| Ethylene glycol | Unsaturated Polyester (UPR-IE) | 43.33 | - | - |
| 1,4-Butanediol | Poly(butylene furanoate) (PBF) | 5.5 - 31.8 | 742 - 1000 | 2.5 - 1184 |
| 2,3-Butanediol | with C18 diacid (Polyester-b4.18) | - | 290 | 430 |
Table 2: Comparative mechanical properties of various diol-based polyesters.[4][9]
Performance in Acrylate (B77674) Systems
This compound diacrylate (HDDA) is a common reactive diluent in UV-curable acrylate resins for coatings and inks.[6][10] Its presence can influence properties such as adhesion, flow, and leveling, contributing to coatings with excellent clarity and gloss.[7] HDDA's low viscosity and ability to participate in radical polymerization contribute to fast curing times and the development of durable, scratch-resistant films.[10]
A study comparing bio-based 1,5-Pentanediol diacrylate (PDDA) with petroleum-derived this compound diacrylate (HDDA) in various UV-curable formulations found no significant differences in the overall performance of the tested formulations upon substitution.[11] This suggests that for many applications, bio-based alternatives can offer comparable performance to traditional HDO-derived acrylates.[11]
Experimental Protocols
Synthesis of Polyurethane (Two-Step Prepolymer Method)
This method allows for better control over the polymer structure and is commonly used in laboratory settings.[7]
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG)
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)
-
This compound (Chain Extender)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
Drying: Thoroughly dry all reactants and glassware to prevent side reactions with water.
-
Prepolymer Synthesis:
-
In a reaction flask under a nitrogen atmosphere, heat the dried polyol to 60-70°C with stirring.
-
Add a molar excess of the diisocyanate (typically a 2:1 molar ratio of NCO:OH) to the polyol.
-
Add a catalytic amount of DBTDL.
-
Raise the temperature to 80-90°C and maintain for 2-3 hours to form the NCO-terminated prepolymer. The NCO content can be monitored by titration.[2]
-
-
Chain Extension:
-
In a separate flask, dissolve the dried this compound in a minimal amount of anhydrous solvent or use it in its molten state.
-
Cool the prepolymer to 60-70°C.
-
Slowly add the stoichiometric amount of the this compound solution/melt to the prepolymer under vigorous stirring. The amount of diol is calculated to react with the remaining NCO groups.[2]
-
Continue stirring for 1-2 hours.
-
-
Casting and Curing:
-
Pour the viscous polymer into a preheated mold.
-
Cure in an oven at 100-110°C for 12-24 hours.[2]
-
-
Post-Curing: Allow the polyurethane to cool slowly to room temperature.
Synthesis of Polyester (Melt Polycondensation)
This is a common industrial method for producing high-molecular-weight polyesters.[9]
Materials:
-
Diacid or Diester (e.g., Adipic acid)
-
This compound
-
Catalyst (e.g., Antimony, tin, or titanium compound)
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Charging the Reactor: The diol and dicarboxylic acid (or its diester) are mixed in a reaction vessel with a catalyst.[9]
-
Esterification/Transesterification: The mixture is heated to a temperature between 150°C and 220°C under an inert atmosphere.[9] Water or alcohol is removed as a byproduct.
-
Polycondensation: The temperature is further increased, and a vacuum is applied to remove the remaining byproducts and drive the polymerization reaction to completion, forming a high-molecular-weight polyester.
Standardized Mechanical Testing
The mechanical properties of the resulting polymers are typically evaluated using standardized test methods to ensure comparability of data.
-
Tensile Properties (ASTM D638): This standard test method is used to determine the tensile properties of plastics, including tensile strength, elongation, and tensile modulus.[6][10][12] The test involves pulling a "dog-bone" shaped specimen in a universal testing machine until it breaks.[12]
-
Flexural Properties (ASTM D790): This standard determines the flexural properties of unreinforced and reinforced plastics.[1] It involves placing a rectangular specimen on two supports and applying a load to the center until it fractures or bends.
-
Hardness (ASTM D2240): This standard measures the indentation hardness of materials, commonly referred to as Shore hardness.
References
- 1. Polymer Testing | ADMET [admet.com]
- 2. benchchem.com [benchchem.com]
- 3. ASTM Testing for Plastics and Polymers [intertek.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characteristics of polyurethane (elongation, strength, shock absorption) and comparison with other materialsï½Nagase Chemtex Co., Ltd. [group.nagase.com]
- 6. zwickroell.com [zwickroell.com]
- 7. benchchem.com [benchchem.com]
- 8. poliuretanos.com.br [poliuretanos.com.br]
- 9. benchchem.com [benchchem.com]
- 10. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 11. pcimag.com [pcimag.com]
- 12. What Is ASTM D638 and How Is It Used in Testing Polymer Tensile Strength? [eureka.patsnap.com]
Unraveling the Nuclear Landscape: A Comparative Guide to 1,6-Hexanediol's Role in 3D Genome Organization
For researchers, scientists, and drug development professionals, understanding the intricate folding of the genome is paramount. The aliphatic alcohol 1,6-Hexanediol (B165255) (1,6-HD) has emerged as a widely used chemical tool to probe the influence of liquid-liquid phase separation (LLPS) on this complex architecture. However, its effects are multifaceted and warrant careful consideration. This guide provides an objective comparison of 1,6-HD's performance with alternatives, supported by experimental data, to validate its role in altering 3D genome organization.
This compound is primarily employed to disrupt weak hydrophobic interactions, thereby dissolving liquid-like condensates within the cell.[1][2] This property has made it instrumental in studying the role of LLPS in the formation and maintenance of various nuclear bodies and their impact on chromatin structure. However, accumulating evidence suggests that 1,6-HD also exerts direct effects on chromatin, independent of its LLPS-disrupting activity, leading to chromatin condensation and immobilization.[1][2][3][4] This dual role necessitates a nuanced interpretation of experimental results and a careful comparison with control substances like 2,5-Hexanediol (2,5-HD), a structural isomer with significantly less potent effects on LLPS.[1]
Comparative Analysis of this compound and Alternatives
To understand the specific effects of 1,6-HD on 3D genome organization, it is crucial to compare its activity with compounds that serve as controls or offer alternative mechanisms of action.
| Feature | This compound (1,6-HD) | 2,5-Hexanediol (2,5-HD) | Other Aliphatic Alcohols |
| Primary Mechanism | Disrupts weak hydrophobic interactions, leading to the dissolution of liquid-like condensates.[1][2] | Structurally similar to 1,6-HD but has a much weaker ability to disrupt liquid droplets formed by LLPS.[1] | Can also impact hydrophobic interactions, but their specific effects on chromatin and LLPS vary. |
| Effect on LLPS | Potent disruptor of LLPS-driven condensates.[5][6][7] | Significantly less effective at dissolving LLPS condensates compared to 1,6-HD.[1] | Variable, depending on the specific alcohol. |
| Direct Effect on Chromatin | Induces chromatin condensation and reduces its mobility, an effect distinct from its LLPS-disrupting activity.[1][2][3][4] | Also suppresses chromatin motion, with effects comparable to 1,6-HD at similar concentrations.[1] | Can remove water molecules around chromatin, leading to local condensation.[1][3] |
| Impact on 3D Genome | Weakens enhancer-promoter interactions and insulation of Topologically Associating Domains (TADs)[5][6]. It can also lead to partial mixing of A and B compartments[5][7][8]. Short-term treatment can strengthen compartmentalization, while longer exposure has the opposite effect.[9] | Used as a control to distinguish between effects caused by LLPS disruption and other, more direct effects on chromatin.[10] | Effects are less characterized in the context of 3D genome organization compared to 1,6-HD. |
| Reversibility | Effects of lower concentrations (e.g., 2.5%) on chromatin mobility are reversible after washout[3]. However, some changes to 3D genome organization, like the mixing of A and B compartments, can be irreversible[5][7][8]. | The reversibility of its effects on chromatin has been studied in comparison to 1,6-HD. | Varies depending on the specific alcohol and concentration used. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of this compound on nuclear structures and genome organization.
Table 1: Effect of this compound on Nuclear Condensates
| Treatment | Mean Number of Cajal Bodies per Cell (± SEM) | Reference |
| Control | 2.98 (n=85) | [3] |
| 2.5% 1,6-HD | 1.64 (n=80) | [3] |
| 5% 1,6-HD | 0.84 (n=92) | [3] |
| 10% 1,6-HD | 0.20 (n=90) | [3] |
Table 2: Impact of this compound on TAD Boundaries
| Treatment | Percentage of TAD Boundaries with Significant Change in Insulation Score | Reference |
| 1,6-HD (5-min treatment) vs. 2,5-HD | ~20% (949 out of 5,517) | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols.
Cell Culture and this compound Treatment
Human cell lines, such as HeLa, are commonly used. Cells are cultured in standard media like DMEM supplemented with fetal calf serum. For 1,6-HD treatment, cells can be transiently permeabilized with a mild detergent like Tween 20 to minimize toxicity.[11][12] A typical treatment involves incubating the permeabilized cells with 1.5% to 5% 1,6-HD in culture medium for a short duration (e.g., 2 to 15 minutes) at room temperature.[9][11][13] For recovery experiments, the 1,6-HD containing medium is washed out, and cells are incubated in fresh medium.[8][13]
Hi-C (High-throughput Chromosome Conformation Capture)
Hi-C is used to analyze the 3D organization of the genome. The protocol involves cross-linking chromatin with formaldehyde, digesting the DNA with a restriction enzyme, ligating the interacting fragments, and then sequencing the resulting DNA library. This allows for the genome-wide identification of chromatin interactions. The data is then used to map A/B compartments, TADs, and chromatin loops.
STORM (Stochastic Optical Reconstruction Microscopy)
STORM is a super-resolution microscopy technique used to visualize cellular structures at the nanoscale. For studying chromatin, cells are fixed, permeabilized, and stained with antibodies against histone proteins (e.g., H2B).[8] This allows for the analysis of nucleosome clutches and their distribution within the nucleus, providing insights into chromatin compaction.[5][7][8]
Live-cell Single-Nucleosome Imaging
This technique is used to track the movement of individual nucleosomes in living cells, providing a measure of chromatin dynamics. It has been employed to demonstrate that 1,6-HD suppresses chromatin motion.[2][3][4]
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Dual mechanism of this compound on 3D genome organization.
Caption: Experimental workflow for studying 1,6-HD effects.
References
- 1. This compound rapidly immobilizes and condenses chromatin in living human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound rapidly immobilizes and condenses chromatin in living human cells | Life Science Alliance [life-science-alliance.org]
- 4. This compound rapidly immobilizes and condenses chromatin in living human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Suppression of liquid-liquid phase separation by this compound partially compromises the 3D genome organization in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of liquid-liquid phase separation by this compound partially compromises the 3D genome organization in living cells | CoLab [colab.ws]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suppression of liquid–liquid phase separation by this compound partially compromises the 3D genome organization in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the Hydrogenation of Adipic Acid to 1,6-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
The catalytic hydrogenation of adipic acid to 1,6-hexanediol (B165255) is a crucial industrial process, as this compound is a valuable monomer in the production of polyurethanes, polyesters, and other specialty chemicals. The efficiency of this conversion is highly dependent on the catalyst system employed. This guide provides an objective comparison of various catalysts, supported by experimental data, to aid researchers in selecting the optimal system for their specific needs.
Performance Comparison of Catalyst Systems
The choice of catalyst significantly impacts the conversion of adipic acid and the selectivity towards this compound. The following table summarizes the performance of several prominent catalyst systems under various experimental conditions.
| Catalyst Composition | Support | Temp. (°C) | Pressure (bar) | Time (h) | Solvent | Adipic Acid Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |
| Amorphous RuCoP | Carbon | 220 | 65 | - | Water | ~80 | 80 | 64 | [1][2][3][4] |
| Atomically dispersed Ni | SiO₂ | 220 | 50 | 12 | 1,4-dioxane | 100 | ~94 | ~94 | [5] |
| 5 wt% RuSn | Al₂O₃ | 220 | 50 | 12 | 1,4-dioxane | 100 | ~56 | ~56 | [5] |
| Ir-Re | Carbon | 180 | 100 | 16 | - | 100 | 59 | 59 | [6] |
| Ir-Re | Activated Carbon | - | - | - | - | 77 | 52 | - | [6] |
| Cu-based | SiO₂ | - | - | - | - | 100 | ~90 | ~90 | [7] |
| Co, Cu, or Mn | - | 170-240 | 150-300 | - | - | - | - | - | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for catalyst evaluation. Below are representative methodologies for catalyst preparation, hydrogenation reaction, and product analysis.
Catalyst Preparation
1. Co-precipitation Method for Amorphous RuCoP/C:
-
Precursors: Ruthenium(III) chloride (RuCl₃), Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), and Sodium hypophosphite (NaH₂PO₂).
-
Procedure:
-
Dissolve appropriate amounts of RuCl₃, CoCl₂·6H₂O, and NaH₂PO₂ in deionized water.
-
Add a carbon support to the solution.
-
Slowly add a solution of sodium borohydride (B1222165) (NaBH₄) to the mixture while stirring vigorously.
-
Continue stirring for several hours to ensure complete reduction.
-
Filter the resulting solid, wash thoroughly with deionized water and ethanol, and dry under vacuum.
-
2. Impregnation Method for Supported Bimetallic Catalysts (e.g., Ir-Re/C):
-
Precursors: Chloroiridic acid (H₂IrCl₆) and Perrhenic acid (HReO₄).
-
Procedure:
-
Disperse the carbon support in deionized water.
-
Add aqueous solutions of H₂IrCl₆ and HReO₄ to the support slurry.
-
Stir the mixture at room temperature for 24 hours to ensure uniform impregnation.
-
Remove the solvent by rotary evaporation.
-
Dry the catalyst in an oven, followed by reduction under a hydrogen flow at elevated temperatures.
-
Hydrogenation Reaction
-
Apparatus: A high-pressure autoclave (batch reactor) equipped with a magnetic stirrer, temperature controller, and pressure gauge.
-
Procedure:
-
Charge the reactor with adipic acid, the prepared catalyst, and the desired solvent (e.g., water or 1,4-dioxane).
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.
-
Pressurize the reactor with hydrogen to the desired initial pressure.
-
Heat the reactor to the target reaction temperature while stirring.
-
Maintain the temperature and pressure for the specified reaction time.
-
After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Collect the liquid product for analysis.
-
Product Analysis
-
Technique: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Separate the catalyst from the liquid product by centrifugation or filtration.
-
If necessary, dilute the sample with a suitable solvent.
-
Add an internal standard for quantitative analysis.
-
-
GC Analysis:
-
Column: A capillary column suitable for the separation of alcohols and diols (e.g., a wax or polar-modified column).
-
Detector: Flame Ionization Detector (FID).
-
Quantification: Calculate the conversion of adipic acid and the selectivity and yield of this compound based on the peak areas relative to the internal standard and calibration curves.
-
-
HPLC Analysis:
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A suitable gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detector: Refractive Index Detector (RID) or UV detector (if derivatives are prepared).
-
Visualizing the Process
To better understand the experimental process and the chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for catalyst synthesis, hydrogenation, and analysis.
Caption: Reaction pathway for the hydrogenation of adipic acid to this compound.
References
- 1. Amorphous RuCoP Ultrafine Nanoparticles Supported on Carbon as Efficient Catalysts for Hydrogenation of Adipic Acid to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amorphous RuCoP Ultrafine Nanoparticles Supported on Carbon as Efficient Catalysts for Hydrogenation of Adipic Acid to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shokubai.org [shokubai.org]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. globallcadataaccess.org [globallcadataaccess.org]
A Comparative Analysis of Byproducts in 1,6-Hexanediol Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of byproducts generated from various industrial synthesis methods of 1,6-Hexanediol (B165255) (HDO), a crucial monomer in the production of polyurethanes, polyesters, and other specialty chemicals. Understanding the impurity profile of HDO is critical for its application in high-performance polymers and as a starting material in pharmaceutical synthesis, where even trace impurities can significantly impact reaction kinetics, polymer properties, and final product safety.
This document summarizes the byproducts associated with four primary synthesis routes: hydrogenation of adipic acid and its esters, hydrogenation of cyclohexane (B81311) oxidation byproducts, synthesis from butadiene, and bio-based synthesis from renewable feedstocks.
Data Presentation: Byproduct Profiles of this compound Synthesis Routes
| Synthesis Route | Key Byproducts | Typical Purity of this compound |
| 1. Hydrogenation of Adipic Acid/Esters | Primary Byproducts: Other alcohols, ethers, various diols, and esters.Specific Byproducts: 1,5-Pentanediol, 1,4-Butanediol, 1,2-Cyclohexanediols, C1-C6 mono-alcohols, water, and ε-caprolactone[1]. With certain catalysts, negligible side products are reported[2]. | Generally high, often >99% after purification[3]. |
| 2. From Cyclohexane Oxidation Byproducts | Primary Byproducts: A mixture of diols and cyclic compounds.Specific Byproducts: 1,4-Cyclohexanediol, 1,5-Hexanediol, 1,2-Cyclohexanediol, 1,7-Pentanediol, and 1,5-Pentanediol[3]. | Can achieve >99% purity after extensive purification to remove structurally similar diols[3]. |
| 3. From Butadiene | Primary Byproducts: Intermediates from the hydroformylation step that are carried over.Specific Byproducts: Adipic aldehyde (from incomplete reduction), and pentanal (from side reactions during hydroformylation). | Data on the purity of this compound from this specific route is limited, but the process is designed for high selectivity[4]. |
| 4. Bio-based Synthesis (from HMF) | Primary Byproducts: Products of over-hydrogenolysis and side reactions of furanic intermediates.Specific Byproducts: Hexane, 1-hexanol, and other partially hydrogenated furanic compounds[4]. | Yields of this compound have been reported in the range of 43% to 57.8%, with the remainder being a mix of byproducts and unreacted intermediates[4][5]. |
Experimental Protocols
The identification and quantification of byproducts in this compound are primarily achieved through chromatographic techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for definitive identification.
Protocol 1: Analysis of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and semi-volatile byproducts. Due to the low volatility and polar nature of diols, derivatization is often required to achieve good chromatographic separation and peak shape.
1. Sample Preparation and Derivatization (Silylation):
-
Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.
-
Add 1 mL of a suitable solvent, such as pyridine (B92270) or N,N-Dimethylformamide (DMF).
-
Add 200 µL of a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 60-70 °C for 30 minutes to ensure complete derivatization of the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.
-
Cool the vial to room temperature before injection into the GC-MS system.
2. GC-MS Conditions:
-
Column: A non-polar column, such as a DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness, is recommended for the separation of the derivatized analytes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Data Analysis:
-
Byproducts are identified by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantification can be performed using an internal standard method, with the peak area of each byproduct being proportional to its concentration.
Protocol 2: Analysis of Byproducts by High-Performance Liquid Chromatography (HPLC)
HPLC is particularly useful for the analysis of non-volatile or thermally labile byproducts without the need for derivatization.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in the mobile phase to a final concentration of about 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (MeCN) is typically employed. For example:
-
Start with 95% water and 5% MeCN.
-
Linearly increase to 100% MeCN over 20 minutes.
-
Hold at 100% MeCN for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
A Refractive Index Detector (RID) can be used for universal detection of all byproducts.
-
An Evaporative Light Scattering Detector (ELSD) provides higher sensitivity for non-volatile compounds.
-
Mass Spectrometry (LC-MS) can be used for identification and quantification, in which case a volatile mobile phase modifier like formic acid should be used instead of non-volatile acids[2].
-
3. Data Analysis:
-
Peaks are identified by their retention times compared to known standards.
-
Quantification is typically done using an external standard calibration curve for each identified byproduct.
Mandatory Visualization
The following diagrams illustrate the logical relationships between the different synthesis pathways and their corresponding byproducts.
References
- 1. atamankimya.com [atamankimya.com]
- 2. shokubai.org [shokubai.org]
- 3. US8304585B2 - Production process of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct synthesis of this compound from HMF over a heterogeneous Pd/ZrP catalyst using formic acid as hydrogen source. | Semantic Scholar [semanticscholar.org]
Evaluating the Environmental Impact of 1,6-Hexanediol Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The production of 1,6-Hexanediol (B165255) (HDO), a key intermediate in the synthesis of polyurethanes, polyesters, and other polymers, is undergoing a significant transformation. Driven by the increasing demand for sustainable chemical manufacturing, bio-based production routes are emerging as viable alternatives to traditional petrochemical processes. This guide provides an objective comparison of the environmental impact of different this compound production processes, supported by available data and methodologies.
Production Process Overview
The primary manufacturing routes for this compound can be broadly categorized into conventional petrochemical-based processes and emerging bio-based processes.
1. Petrochemical-Based Production:
The dominant conventional method for producing this compound involves the hydrogenation of adipic acid or its esters. Adipic acid is typically synthesized from cyclohexane (B81311), which is derived from crude oil.[1][2][3] An alternative, though less common, petrochemical route utilizes the by-products from the oxidation of cyclohexane.[4][5][6]
2. Bio-Based Production:
A variety of innovative bio-based pathways to this compound are being developed to reduce the reliance on fossil fuels and mitigate environmental impact. These include:
-
Fermentation of Sugars: This process uses renewable feedstocks like glucose, which are fermented to produce intermediates such as adipic acid. This bio-derived adipic acid is then hydrogenated to yield this compound.[7][8]
-
Conversion of Biomass-Derived Feedstocks: Lignocellulosic biomass can be processed to obtain platform molecules like levoglucosenone (B1675106) or 5-hydroxymethylfurfural (B1680220) (HMF), which are then catalytically converted to this compound.[9][10][11]
-
Direct Biosynthesis: Genetically engineered microorganisms are being developed to directly convert feedstocks like cyclohexane into this compound in a single fermentation step.[10][12]
-
Use of Bio-Based Cyclohexane: Another approach involves the production of adipic acid, and subsequently this compound, from bio-based or bio-circular cyclohexane.[13]
Quantitative Environmental Impact Comparison
While comprehensive, publicly available life cycle assessment (LCA) data for all this compound production routes is limited, the available information consistently points towards a significantly lower environmental footprint for bio-based processes, particularly concerning greenhouse gas emissions.
| Production Process | Key Raw Materials | Greenhouse Gas (GHG) Emissions (kg CO2 eq./kg HDO) | Energy Consumption | Water Usage | Waste Generation |
| Petrochemical: Adipic Acid Hydrogenation | Cyclohexane (from crude oil) | Data not publicly available in absolute terms. Serves as the baseline for comparison. The production of the precursor, adipic acid, is a significant source of N₂O, a potent greenhouse gas. | High | Moderate | Moderate |
| Petrochemical (Optimized): Adipic Acid Hydrogenation | Cyclohexane (from crude oil) | Companies like LANXESS report up to a 90% lower Product Carbon Footprint (PCF) for their this compound compared to the market average, largely due to the implementation of nitrous oxide abatement technologies in the adipic acid production stage.[14] BASF also offers "LowPCF" this compound with a certified lower carbon footprint.[4][5][13] | Moderate to High | Moderate | Moderate |
| Bio-Based: From Sugars/Biomass | Sugars (e.g., glucose), Biomass | A life cycle assessment for a similar bio-based diol (1,5-pentanediol) showed an 82% reduction in GHG emissions compared to petroleum-based this compound, and up to a 99% reduction when accounting for biogenic carbon uptake.[4] Bio-based routes are generally expected to have a significantly lower carbon footprint.[7][10][13][15] | Moderate | High | Low to Moderate |
| Bio-Based: From Bio-Circular Feedstock | Bio-based or Bio-circular | LANXESS's "Scopeblue" certified this compound, produced from bio-based or bio-circular cyclohexane, has a significantly improved carbon footprint compared to conventionally manufactured products.[13] | Moderate | Moderate | Low to Moderate |
Experimental Protocols: Life Cycle Assessment (LCA)
The primary methodology for evaluating the environmental impact of chemical production processes is Life Cycle Assessment (LCA). While specific experimental protocols for the cited studies are proprietary, a general LCA workflow, compliant with ISO 14040 and 14044 standards, is outlined below.
1. Goal and Scope Definition:
-
Objective: To quantify and compare the potential environmental impacts of different this compound production routes.
-
Functional Unit: 1 kg of this compound of a specified purity.
-
System Boundaries: Typically "cradle-to-gate," encompassing all processes from raw material extraction to the factory gate of this compound production. This includes the production of all necessary chemicals, energy, and transportation.
2. Life Cycle Inventory (LCI) Analysis:
-
This phase involves the collection of detailed data for all inputs and outputs within the system boundaries for each production process.
-
Inputs: Raw materials (e.g., cyclohexane, glucose, catalysts), energy (electricity, natural gas), water.
-
Outputs: Main product (this compound), co-products, emissions to air (e.g., CO₂, N₂O, VOCs), emissions to water, and solid waste.
-
Data Sources: LCI databases (e.g., ecoinvent, GaBi), scientific literature, process simulations, and direct data from manufacturing facilities.
3. Life Cycle Impact Assessment (LCIA):
-
The LCI data is translated into potential environmental impacts. This involves:
-
Classification: Assigning inventory data to relevant environmental impact categories.
-
Characterization: Using scientific models to quantify the contribution of each input and output to the different impact categories.
-
-
Common Impact Categories:
-
Global Warming Potential (GWP)
-
Acidification Potential
-
Eutrophication Potential
-
Ozone Depletion Potential
-
Smog Formation Potential
-
Resource Depletion
-
Water Consumption
-
4. Interpretation:
-
The results of the LCIA are analyzed to identify the main drivers of environmental impact for each production process.
-
A comparative analysis is performed to determine the relative environmental performance of the different routes.
Visualizing Production and Assessment Workflows
Caption: Simplified overview of petrochemical and bio-based production routes for this compound.
Caption: General workflow for a Life Cycle Assessment (LCA) according to ISO 14040/14044.
References
- 1. ecoinvent.org [ecoinvent.org]
- 2. ghgprotocol.org [ghgprotocol.org]
- 3. Techno-economic analysis, life-cycle assessment, and optimization of sustainable chemical production [udspace.udel.edu]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. coatingsworld.com [coatingsworld.com]
- 6. basf.com [basf.com]
- 7. mordorintelligence.com [mordorintelligence.com]
- 8. researchgate.net [researchgate.net]
- 9. Life cycle models Data set: this compound diacrylate (en) - CEPE LCDN node: Chemicals for Paints datasets for PEF calculations [lcdn-cepe.org]
- 10. globallcadataaccess.org [globallcadataaccess.org]
- 11. lanxess.com [lanxess.com]
- 12. lanxess.com [lanxess.com]
- 13. coatingsworld.com [coatingsworld.com]
- 14. lanxess.com [lanxess.com]
- 15. jcia-bigdr.jp [jcia-bigdr.jp]
A Comparative Analysis of 1,6-Hexanediol's Influence Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
1,6-Hexanediol (B165255) is a widely utilized aliphatic alcohol in cell biology research, primarily employed to disrupt cellular structures formed through liquid-liquid phase separation (LLPS). These membraneless organelles, such as stress granules and P-bodies, are crucial for various cellular functions. However, emerging evidence highlights that the effects of this compound extend beyond the simple dissolution of these condensates, with significant and varied impacts on different cell types. This guide provides a comparative analysis of this compound's effects, supported by experimental data and detailed protocols, to aid researchers in the critical interpretation of their findings.
Quantitative Data Summary
The following table summarizes the observed effects of this compound across various cell lines, detailing the concentration, exposure time, and specific cellular responses.
| Cell Type | Concentration | Exposure Time | Observed Effects | Reference(s) |
| HeLa (Human cervical cancer) | 1.5% - 10% | 2 min - 15 min | Dissolution of Cajal bodies, splicing speckles, and other nuclear condensates.[1][2][3] Chromatin hyper-condensation and immobilization.[1][2][4] Induction of stress granule-like assemblies.[5] Impairment of kinase activity.[6] Cell viability is affected, with prolonged exposure leading to cell death.[6][7] | [1][2][3][4][5][6][7] |
| U-2 OS (Human osteosarcoma) | 3.5% | Not specified | Similar effects on stress granules as observed in HeLa cells.[5] | [5] |
| Yeast (Saccharomyces cerevisiae) | 5% - 10% | 2 min - 10 min | Disassembly of P-bodies.[8] Stress granules can be resistant to or even induced by this compound.[8][9][10] Disruption of the nuclear pore complex permeability barrier.[11] | [8][9][10][11] |
| HUVECs (Human Umbilical Vein Endothelial Cells) | Low doses | Up to 3 days | Relatively resistant to cytotoxicity at low doses.[7] Inhibition of microvessel outgrowth, tube formation, and proliferation.[7] | [7] |
| Neural Progenitor Cells (NPCs) | 1.5% | 2 min | Dissolution of biomolecular condensates without impairing cell viability.[12] | [12] |
| Mouse Embryonic Fibroblasts (MEFs) | 1.5% | 2 min | Dissolution of biomolecular condensates without impairing cell viability.[12] | [12] |
| Kc167 (Drosophila melanogaster) | Not specified | Not specified | Dispersal of ectopically expressed AfrLEA6 condensates, suggesting disruption of LLPS.[13] | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.
1. Analysis of Nuclear Condensate Disruption in HeLa Cells
-
Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Labeling of Nuclear Bodies: To visualize Cajal bodies, cells are transfected with a plasmid expressing EGFP-coilin.
-
This compound Treatment: A stock solution of this compound is prepared in culture medium. The final concentrations (e.g., 2.5%, 5%, 10%) are applied to the cells for a specified duration (e.g., 5-15 minutes).[1][2]
-
Microscopy: Live-cell imaging is performed using a confocal microscope to observe the dynamics of the EGFP-coilin-labeled Cajal bodies before and after the addition of this compound.[1][2]
-
Data Analysis: The number and intensity of fluorescent foci are quantified to assess the degree of condensate dissolution.
2. Chromatin Condensation and Immobilization Assay
-
Live-Cell Single-Nucleosome Imaging: HeLa cells expressing H2B-PA-mCherry are used to visualize individual nucleosomes.
-
This compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 2.5%, 5%, 10%).[1][4]
-
Image Acquisition: High-speed single-molecule imaging is performed to track the motion of individual nucleosomes.
-
Analysis: The mean square displacement (MSD) of nucleosomes is calculated to determine the effect of this compound on chromatin motion. A decrease in MSD indicates chromatin immobilization.[1][4]
3. Stress Granule Formation and Disassembly Assay
-
Cell Lines: HeLa or U-2 OS cells are used.
-
Induction of Stress Granules: Cells are treated with an inducing agent such as sodium arsenite (NaAsO₂) for 60 minutes.[5]
-
This compound Treatment: 3.5% this compound is added to the culture medium, and cells are incubated for various time points.[5]
-
Immunofluorescence: Cells are fixed and stained for stress granule markers like G3BP1 and PABP1.[5]
-
Microscopy and Quantification: The percentage of cells with stress granules (defined as G3BP1 and PABP1 double-positive foci) is determined.[5]
4. In Vitro Kinase Activity Assay
-
Enzyme Source: Recombinant kinases (e.g., P-TEFb, Cdk7/CycH, DYRK1A) or HeLa cell lysate can be used.[6]
-
Reaction Mixture: The kinase reaction is set up in a buffer containing the kinase, its substrate, and ATP.
-
This compound Treatment: Different concentrations of this compound (e.g., 1%, 5%, 10%) are added to the reaction mixture.[6]
-
Activity Measurement: Kinase activity is measured by quantifying the incorporation of phosphate (B84403) into the substrate, often using radioactive ATP or specific antibodies against the phosphorylated substrate.
Signaling Pathways and Experimental Workflows
General Mechanism of this compound Action
This compound is an aliphatic alcohol that is thought to interfere with weak hydrophobic interactions. These interactions are critical for the formation and maintenance of numerous cellular structures, particularly those formed via liquid-liquid phase separation.
Figure 1. Overview of the primary cellular targets and effects of this compound.
Experimental Workflow for Analyzing this compound's Effect on Stress Granules
The following diagram illustrates a typical workflow for investigating how this compound affects stress granule dynamics in cultured cells.
Figure 2. A standard experimental workflow for studying stress granule dynamics in response to this compound.
Cautionary Note for Researchers
The data presented here underscore the importance of careful experimental design and interpretation when using this compound. Its effects are not limited to the disruption of LLPS and can vary significantly between cell types. Researchers should consider the potential for off-target effects, such as altered enzyme activity and chromatin structure, which could confound results. It is advisable to use the lowest effective concentration of this compound and to include appropriate controls to validate the specificity of the observed phenomena. For instance, using a structurally similar but less active alcohol like 2,5-hexanediol (B147014) can serve as a negative control in some contexts, although its inertness should be verified for the specific system under study.[7] Prolonged exposure should be avoided as it can lead to cytotoxicity.[6]
References
- 1. This compound rapidly immobilizes and condenses chromatin in living human cells | Life Science Alliance [life-science-alliance.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound rapidly immobilizes and condenses chromatin in living human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound regulates angiogenesis via suppression of cyclin A1-mediated endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promiscuous interactions and protein disaggregases determine the material state of stress-inducible RNP granules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A survey of the specificity and mechanism of 1,6 hexanediol-induced disruption of nuclear transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
Safety Operating Guide
Safe Disposal and Handling of 1,6-Hexanediol: A Procedural Guide
This guide provides essential safety, handling, and disposal information for 1,6-Hexanediol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe laboratory operations and environmentally responsible waste management.
Safety and Handling Precautions
While this compound is considered to have low human health and environmental risks, proper handling is crucial to maintain a safe laboratory environment.[1][2] Standard personal protective equipment (PPE) should be worn when handling this chemical, including protective clothing, permeation-resistant gloves, and safety glasses with side shields.[2][3] Good ventilation is necessary in areas where this compound is handled.[1][2] Respiratory protection is generally not required unless the material is released as a gas or aerosol.[1]
Environmental and Health Data Overview
This compound is readily biodegradable and has a very low potential for bioaccumulation.[1] It is not classified as a persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) substance.[4][5] The overall environmental hazard potential is considered very low.[1]
| Data Point | Value | Source |
| Aquatic Toxicity | ||
| Fish (Leuciscus idus) | LC50: 4,640 - 10,000 mg/L (96 h) | [4] |
| Daphnia magna (Water flea) | EC50: > 500 mg/L (48 h) | [4] |
| Algae (Scenedesmus capricornutum) | EC50: 5,940 mg/L (72 h) | [4] |
| Biodegradability | Readily biodegradable (95% in 28 days) | [4] |
| Air Quality | ||
| Initial Threshold Screening Level (ITSL) | 14 µg/m³ (annual average) | [4] |
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Ensure Safety: Evacuate non-essential personnel. Ensure adequate ventilation. The responding personnel must wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][6] For significant dust generation, use an approved N95 (US) or P1 (EN 143) dust mask.[4]
-
Containment: Prevent the spilled material from entering drains, sewers, or any watercourses.[1][7] This can be achieved by covering drains or creating physical barriers with inert absorbent material.[7]
-
Cleanup of Solid Spills: For solid this compound, carefully sweep or shovel the material into a suitable, labeled, and closed container for disposal.[4][5][8] Avoid actions that create dust.[4][5][8]
-
Cleanup of Liquid Spills (Melted or Dissolved): For small liquid spills, absorb the material with an inert substance (e.g., sand, earth, vermiculite) and place it into an appropriate container for waste disposal.[6][9] For large spills, contain the material and recover the product whenever possible before absorbing the residue.[9]
-
Decontamination: After the bulk material is removed, clean the contaminated surface. A recommended procedure is to wash the area with alcohol, followed by a strong soap and water solution.[10]
-
Disposal of Cleanup Materials: All contaminated materials, including absorbents and PPE, should be sealed in a vapor-tight plastic bag and disposed of as chemical waste according to the procedures outlined below.[10]
Proper Disposal Procedures
Waste material must be disposed of in accordance with local, state, and federal regulations. Do not mix this compound waste with other waste streams.
Step-by-Step Disposal Protocol:
-
Identify Waste: Characterize the waste as surplus, non-recyclable this compound or contaminated materials from a spill.
-
Containerize: Place the waste into a suitable, clearly labeled, and tightly sealed container to await disposal.[4]
-
Engage a Licensed Disposal Company: The primary recommended method for disposal is to contract a licensed and qualified hazardous waste disposal company.[4][5]
-
Incineration (Preferred Method): The recommended disposal technique is incineration.[4][5] The protocol involves dissolving or mixing the this compound with a combustible solvent. This mixture is then burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[4][5]
-
Contaminated Packaging: Dispose of contaminated packaging and containers in the same manner as the unused product.[4][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound spill management and final disposal.
References
- 1. jcia-bigdr.jp [jcia-bigdr.jp]
- 2. lanxess.com [lanxess.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. tnjchem.com [tnjchem.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. This compound DIACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
